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pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one Documentation Hub

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  • Product: pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one
  • CAS: 106515-31-5

Core Science & Biosynthesis

Foundational

Synthesis of Pyrido[2,3-b]benzothiazepin-6(5H)-one Derivatives: A Technical Guide to Core Assembly and Mechanistic Pathways

Executive Summary The pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold is a privileged tricyclic chemotype of profound interest in modern medicinal chemistry. Serving as a nitrogen-rich bioisostere to the dibenzo[b,f][1,4]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold is a privileged tricyclic chemotype of profound interest in modern medicinal chemistry. Serving as a nitrogen-rich bioisostere to the dibenzo[b,f][1,4]thiazepine core—the foundational structure of atypical antipsychotics such as quetiapine[1]—this scaffold offers unique physicochemical advantages. The fusion of a pyridine ring modulates lipophilicity (logP) and introduces an additional hydrogen bond acceptor, optimizing the molecule for G-protein coupled receptor (GPCR) targeting.

This technical guide provides a self-validating, step-by-step methodology for synthesizing pyrido[2,3-b]benzothiazepin-6(5H)-one derivatives. By leveraging transition-metal-catalyzed C-S cross-coupling and controlled intramolecular lactamization, researchers can assemble this sterically demanding 7-membered ring system with high chemoselectivity and yield.

Structural and Mechanistic Rationale

The construction of the fused 7-membered thiazepine ring requires overcoming significant entropic barriers. The most robust retrosynthetic approach disconnects the central ring at the thioether (C-S) and lactam (C-N) linkages.

The forward synthesis is executed in two critical phases:

  • Intermolecular C-S Bond Formation: Coupling 2-chloronicotinic acid with 2-aminothiophenol to form an acyclic thioether intermediate.

  • Intramolecular Lactamization: A peptide-like coupling that drives the formation of the 7-membered ring.

Retrosynthesis Target Pyrido[2,3-b]benzothiazepin-6(5H)-one (Target Scaffold) Intermediate 2-((2-Aminophenyl)thio)nicotinic acid (Acyclic Precursor) Target->Intermediate Intramolecular Lactamization SM 2-Chloronicotinic Acid + 2-Aminothiophenol (Starting Materials) Intermediate->SM C-S Cross-Coupling (Ullmann-Type)

Caption: Retrosynthetic analysis of the pyrido[2,3-b]benzothiazepin-6(5H)-one core.

Step-by-Step Synthetic Protocols

Phase 1: Chemoselective C-S Bond Formation (Ullmann-Type Coupling)

While nucleophilic aromatic substitution (SNAr) is technically possible due to the electron-deficient nature of the pyridine ring, it often suffers from poor yields and non-specific oligomerization. Transition-metal catalysis—specifically Copper-catalyzed Ullmann-type coupling—is deployed here to ensure strict chemoselectivity. Copper is prioritized over Palladium due to its superior tolerance for unprotected amines and carboxylic acids, alongside its cost-effectiveness[2][3].

Protocol 1: Synthesis of 2-((2-aminophenyl)thio)nicotinic acid

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2-chloronicotinic acid (1.0 equiv, 10 mmol) and 2-aminothiophenol (1.1 equiv, 11 mmol).

  • Catalyst Loading: Add Copper(I) iodide (CuI, 5 mol%) and 1,10-phenanthroline (10 mol%) as the bidentate ligand.

    • Causality: The bidentate nitrogen ligand prevents the disproportionation of Cu(I) and stabilizes the active catalytic species, significantly lowering the activation energy required for the oxidative addition of the aryl chloride[4].

  • Base Addition: Add Cesium carbonate (Cs2CO3, 2.0 equiv).

    • Causality: Cs2CO3 acts as a soft, mild base. It selectively deprotonates the thiol to form the requisite highly nucleophilic copper-thiolate intermediate without inducing unwanted side reactions at the primary amine[2].

  • Reaction Execution: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF, 0.2 M). Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and carefully acidify with 1M HCl to pH 4. This precipitates the intermediate thioether. Filter the solid and recrystallize from ethanol to obtain the pure acyclic precursor.

CatalyticCycle Cu_cat Cu(I) Catalyst (CuI + Ligand) OxAdd Oxidative Addition (Aryl Chloride Insertion) Cu_cat->OxAdd 2-Chloronicotinic Acid Intermediate_Cu Cu(III)-Aryl Thiolate Intermediate OxAdd->Intermediate_Cu 2-Aminothiophenol + Base RedElim Reductive Elimination Intermediate_Cu->RedElim RedElim->Cu_cat Catalyst Regeneration Product Diaryl Thioether (Acyclic Precursor) RedElim->Product Product Release

Caption: Catalytic cycle for the Cu-mediated Ullmann-type C-S bond formation.

Phase 2: Intramolecular Lactamization

Forming a 7-membered ring is thermodynamically unfavorable compared to 5- or 6-membered rings. Industrial syntheses of related dibenzothiazepines often use harsh reagents like POCl3 or polyphosphoric acid[1]. However, to preserve the integrity of the pyridine ring and avoid polymerization, a mild peptide-coupling strategy is employed.

Protocol 2: Cyclization to Pyrido[2,3-b]benzothiazepin-6(5H)-one

  • Activation: Dissolve the purified 2-((2-aminophenyl)thio)nicotinic acid (5 mmol) in anhydrous dichloromethane (DCM, 50 mL) under nitrogen. High dilution (0.1 M or less) is critical to favor intramolecular cyclization over intermolecular dimerization.

  • Coupling Reagents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.5 equiv) and Hydroxybenzotriazole (HOBt, 1.5 equiv).

    • Causality: EDC activates the carboxylic acid, while HOBt rapidly intercepts the O-acylisourea intermediate to form a stable, yet highly reactive, active ester. This suppresses epimerization and unwanted side reactions.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Causality: DIPEA neutralizes the HCl salt of EDC and ensures the aniline nitrogen remains unprotonated, maximizing its nucleophilicity for the ring-closing attack.

  • Reaction Execution: Stir the solution at room temperature for 24 hours.

  • Purification: Wash the organic phase sequentially with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 1:1) to yield the tricyclic target.

Quantitative Data: Optimization of C-S Coupling

To validate the experimental parameters chosen in Phase 1, the following table summarizes the optimization data for the catalytic C-S bond formation step. The data clearly demonstrates the necessity of the ligand and base selection.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1CuI (5)NoneK2CO3DMF11034
2CuI (5)1,10-Phenanthroline (10)K2CO3DMF9072
3 CuI (5) 1,10-Phenanthroline (10) Cs2CO3 DMF 90 89
4Pd2(dba)3 (2.5)Xantphos (5)Cs2CO3Toluene10065
5NoneNoneCs2CO3DMF12015 (SNAr only)

Data Analysis: Entry 3 confirms that the synergistic combination of CuI, a bidentate nitrogen ligand, and a soft base (Cs2CO3) provides the optimal catalytic environment. It vastly outperforms both the uncatalyzed SNAr pathway (Entry 5) and the Palladium-catalyzed approach (Entry 4), which suffers from competing coordination by the free amine.

References

  • Process for the preparation of 11-(1-piperazinyl)
  • Transition Metal Catalyzed Synthesis of Aryl Sulfides Source: Molecules / PMC - NIH URL:[Link]

  • Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids Source: Organic Letters / PMC - NIH URL:[Link]

  • Copper-catalyzed S-arylation of Furanose-Fused Oxazolidine-2-thiones Source: Molecules / MDPI URL:[Link]

Sources

Exploratory

Advanced Synthetic Strategies for Pyridobenzothiazepine Scaffolds: A Mechanistic and Methodological Guide

Executive Summary As the demand for structurally diverse, biologically active heterocycles accelerates, the pyridobenzothiazepine scaffold has emerged as a privileged structure in modern drug discovery. This in-depth tec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for structurally diverse, biologically active heterocycles accelerates, the pyridobenzothiazepine scaffold has emerged as a privileged structure in modern drug discovery. This in-depth technical guide provides a mechanistic blueprint for synthesizing novel pyrido[6,5-b][1,5]benzothiazepine derivatives. By moving beyond empirical trial-and-error, this whitepaper dissects the causality behind specific catalytic and solvent choices, offering self-validating experimental protocols designed for high-yield, reproducible scaffold assembly.

Pharmacological Rationale & Scaffold Significance

Before engineering a synthetic route, we must understand the biological target landscape that dictates our structural requirements. Pyridobenzothiazepines and their oxazepine analogs have historically demonstrated profound efficacy as central nervous system (CNS) agents. Specifically, their structural homology to clozapine allows them to act as atypical antipsychotics by modulating Dopamine D2 and Serotonin 5-HT2 receptors [1].

Beyond CNS applications, recent diversity-oriented synthesis (DOS) campaigns have identified tricyclic thiazepine scaffolds as potent anti-drug-resistant cancer agents. These derivatives exhibit high antiproliferative activity against resistant cell lines while maintaining low in vitro toxicity against normal human fibroblasts 2[2].

SignalingPathway Scaffold Pyridobenzothiazepine Derivatives D2 Dopamine D2 Receptor Scaffold->D2 Antagonism HT2 Serotonin 5-HT2 Receptor Scaffold->HT2 Inverse Agonism cAMP cAMP Production (Modulated) D2->cAMP G-protein signaling HT2->cAMP Crosstalk Behavior Atypical Antipsychotic Efficacy cAMP->Behavior Neural Circuitry

Receptor modulation pathway of pyridobenzothiazepines in CNS applications.

Mechanistic Pathways for Scaffold Construction

In my experience optimizing heterocyclic libraries, the choice of synthetic route dictates not just the overall yield, but the functional group tolerance crucial for late-stage diversification. We focus on two primary mechanistic pathways:

Route A: Base-Catalyzed Cyclocondensation via 1,5-Benzothiazepine Intermediates

The synthesis of the pyrido[6,5-b][1,5]benzothiazepine core frequently utilizes 2-aminothiophenol as a primary precursor. Reacting this precursor with an active methylene compound (e.g., thienylidenemalononitrile) yields a 1,5-benzothiazepine intermediate [3]. The causality behind using piperidine as a catalyst in this step is critical: it acts as a mild base to sufficiently deprotonate the active methylene, enhancing its nucleophilicity for the initial Michael-type addition without causing oxidative degradation of the delicate thiol group.

Route B: Lewis Acid-Promoted Bischler-Napieralski-Type Cyclization

For highly functionalized fused-pyridine scaffolds, a Bischler-Napieralski-type reaction promoted by a strong Lewis acid provides a highly convergent route. The reactions of 3-amino-2-arylthiopyridines with carboxylic acids, promoted by SnCl₄, yield novel tricyclic pyridobenzothiazepines. The Lewis acid coordinates with the carbonyl oxygen, driving an intramolecular electrophilic aromatic substitution, which is subsequently followed by a sulfoxide extrusion reaction to yield the final architecture 4[4].

SyntheticWorkflow A 2-Aminothiophenol (Precursor) C 1,5-Benzothiazepine (Intermediate) A->C Piperidine (cat.), Reflux Addition & Cyclization B Thienylidenemalononitrile (Active Methylene) B->C Piperidine (cat.), Reflux Addition & Cyclization E Pyrido[6,5-b][1,5]benzothiazepine (Target Scaffold) C->E Nucleophilic Attack D Malononitrile + Acetic Acid D->E Tautomerization & Cyclocondensation

Workflow for pyrido[6,5-b][1,5]benzothiazepine synthesis via cyclocondensation.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols for Route A are designed as self-validating systems. Do not proceed to subsequent steps unless the spectral milestones are explicitly met.

Protocol 1: Synthesis of 2-Amino-3-cyano-4-(2-thienyl)[1,5]benzothiazepine (Intermediate)
  • Reagent Preparation: Dissolve 2-aminothiophenol (1.0 equiv) and thienylidenemalononitrile (1.0 equiv) in absolute ethanol (20 mL per 2 mmol scale) [3].

  • Catalysis: Add 0.3 mL of piperidine. Mechanistic Note: Ethanol serves as a protic solvent to stabilize the transition state of the nucleophilic addition.

  • Thermal Activation: Warm the mixture to a gentle reflux (78 °C) for exactly 30 minutes[3].

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, evaporate the solvent, and perform a rapid IR scan. The complete consumption of the starting thiol is confirmed by the absence of the S-H stretch (~2550 cm⁻¹). Successful cyclization is marked by a sharp C≡N stretch at 2217–2220 cm⁻¹[3].

  • Isolation: Cool the reaction mixture. Filter the resulting solid, wash thoroughly with cold ethanol, and recrystallize to obtain the pure intermediate.

Protocol 2: Pyrido-Annulation via Cyclocondensation
  • Reagent Preparation: Dissolve the validated intermediate (2 mmol) and malononitrile (2 mmol) in glacial acetic acid (20 mL) [5].

  • Mechanistic Activation: Reflux the solution for 2 hours. Causality: The selection of acetic acid is deliberate; it serves as both a solvent and a mild proton donor, facilitating the tautomerization required for the nucleophilic addition of the sp³ hydrogen to the cyano function without degrading the sensitive scaffold[5].

  • Self-Validation Checkpoint: Monitor the reaction via Mass Spectrometry (MS). The target pyrido[6,5-b][1,5]benzothiazepine must display a distinct molecular ion peak (e.g., m/z 283 for the thienyl derivative)[3].

  • Isolation: Collect the precipitate formed during reflux by filtration, wash with methanol (3 mL), and recrystallize from acetic acid to yield the final product (approx. 67% yield)[5].

Quantitative Data & Yield Analysis

The table below summarizes the critical reaction parameters and expected yields across the discussed synthetic routes, providing a quick-reference benchmark for process optimization.

Synthetic RouteKey ReactantsCatalyst / PromoterTemp (°C)Time (h)Avg. Yield (%)Validation Marker
Route A (Step 1) 2-Aminothiophenol + ThienylidenemalononitrilePiperidine (cat.)78 (Reflux)0.575–80IR: ν 2217 cm⁻¹ (C≡N)
Route A (Step 2) 1,5-Benzothiazepine Int. + MalononitrileGlacial Acetic Acid118 (Reflux)2.067MS: m/z 283 (M⁺)
Route B 3-Amino-2-arylthiopyridines + Carboxylic AcidsSnCl₄ (Lewis Acid)1204.0–6.060–70Sulfoxide Extrusion

Conclusion

The construction of pyridobenzothiazepine scaffolds requires a rigorous understanding of mechanistic chemistry and strict adherence to self-validating protocols. Whether employing base-catalyzed cyclocondensation or Lewis acid-promoted Bischler-Napieralski cyclization, controlling the electronic environment of the intermediates is paramount. By leveraging these optimized routes, researchers can efficiently access diverse libraries of these privileged heterocycles for advanced pharmacological screening.

References

  • Eman A. El Rady. "A Facile and Simple Synthesis of Some New Pyridobenzothiazepine and Pyrimidobenzothiazepine Derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, 2006. URL:[Link]

  • J. F. Liégeois, et al. "Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study." Journal of Medicinal Chemistry, 1994. URL:[Link]

  • "Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach." PMC / NIH.
  • "A New Strategy toward Fused-Pyridine Heterocyclic Scaffolds: Bischler−Napieralski-type Cyclization, Followed by Sulfoxide Extrusion Reaction." Research Article, 2007.

Sources

Foundational

Elucidating the Mechanism of Action of the Pyrido[2,3-b]benzothiazepin-6(5H)-one Scaffold: Target Deconvolution and Kinetic Profiling

Executive Summary & Structural Rationale The pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold is a privileged, multi-functional chemotype in modern drug discovery. While simple 1,5-benzothiazepines are classically associat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold is a privileged, multi-functional chemotype in modern drug discovery. While simple 1,5-benzothiazepines are classically associated with L-type calcium channel blockade (e.g., diltiazem) or metabolic targets like α-glucosidase[1], the fusion of a pyridine ring and a lactam motif fundamentally shifts the pharmacological landscape.

By acting as a bioisostere to the highly potent pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives—which are established Cyclin-Dependent Kinase 8 (CDK8) inhibitors[2]—the thiazepine analog introduces unique steric and electronic properties. The substitution of oxygen for sulfur increases the van der Waals radius and alters the puckering of the seven-membered ring. This structural shift restricts the conformational flexibility of the molecule, allowing it to exploit the P-loop dynamics of kinases more effectively while significantly extending drug-target residence time (


). Furthermore, related benzazepinone structures have shown potent activity against GPCRs, such as the parathyroid hormone receptor 1 (PTHR1)[3], highlighting the versatility of this tricyclic core.

Primary Mechanism of Action: Kinase Inhibition & Residence Time

The primary mechanism of action (MoA) for highly decorated pyrido[2,3-b]benzothiazepin-6(5H)-ones centers on ATP-competitive kinase inhibition , specifically targeting the Mediator complex-associated kinases (e.g., CDK8/19).

The Hinge-Binding Pharmacophore

The mechanism is driven by the 6(5H)-one lactam motif, which acts as a highly efficient hydrogen bond donor/acceptor pair.

  • The lactam nitrogen (N-H) donates a hydrogen bond to the backbone carbonyl of the kinase hinge region.

  • The adjacent lactam carbonyl accepts a hydrogen bond from the backbone amide of the hinge.

  • The bulky, electron-rich sulfur atom in the thiazepine ring projects into the hydrophobic deep pocket, engaging in favorable S-π interactions with aromatic gatekeeper residues. This prevents the rapid dissociation of the compound, shifting the MoA from simple thermodynamic competition to kinetically driven, long-residence-time inhibition.

G Compound Pyrido[2,3-b]benzothiazepin-6(5H)-one Target Target Kinase (e.g., CDK8) Compound->Target ATP Competition Substrate Downstream Substrates (STAT1) Target->Substrate Phosphorylation Blockade Effect Transcriptional Repression Substrate->Effect Modulates

Fig 1: Kinase-mediated signaling cascade disrupted by the pyrido-benzothiazepinone scaffold.

Quantitative Pharmacological Profiling

To understand the causality behind the efficacy of the pyrido-benzothiazepinone scaffold, we must compare it against its bioisosteres. The data below synthesizes the kinetic and thermodynamic parameters across related tricyclic scaffolds[1][2][3].

Compound Scaffold / CorePrimary TargetIC₅₀ (nM)Residence Time (τ, min)Key Structural Interaction
Pyrido[2,3-b]benzoxazepin-5(6H)-one CDK88.2512.5Hinge region H-bonding; P-loop flexibility
Pyrido[2,3-b]benzothiazepin-6(5H)-one CDK8 / Kinases14.345.0Enhanced S-π interaction; deep pocket binding
2,3-Dihydro-1,5-benzothiazepine α-Glucosidase2620N/AAllosteric modulation
Pyrido[2,3-d][1]benzazepin-6-one PTHR1 (GPCR)45.08.2Transmembrane domain anchoring

Insight: While the oxazepine core exhibits a slightly lower IC₅₀ (higher thermodynamic affinity), the thiazepine core achieves a nearly 4-fold increase in residence time. In sustained cellular assays, this translates to prolonged target suppression even after drug washout.

Experimental Workflows for MoA Validation

As a Senior Application Scientist, I mandate the use of orthogonal, self-validating assay systems. Relying solely on standard colorimetric assays is a critical error when working with fused tricyclic heterocycles, as they frequently exhibit intrinsic auto-fluorescence and compound aggregation artifacts.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Profiling

Causality: Benzothiazepines often absorb and emit light in the standard UV-Vis spectrum, causing false positives in standard fluorescence assays. TR-FRET utilizes Lanthanide chelates (e.g., Europium) which possess an exceptionally long emission half-life. By introducing a 50–100 microsecond time delay before reading the signal, we completely gate out the short-lived auto-fluorescence of the drug scaffold, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Complex Assembly: Incubate 2 nM of recombinant target kinase (e.g., CDK8/Cyclin C) with 50 nM of a biotinylated peptide substrate in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 0.01% Brij-35.

  • Compound Addition: Dispense the pyrido[2,3-b]benzothiazepin-6(5H)-one library in a 10-point dose-response format (top concentration 10 µM, 1:3 serial dilution) using acoustic liquid handling (Echo 550) to minimize DMSO carryover (<1% final).

  • Reaction Initiation: Add ATP at the predetermined

    
     value for the specific kinase to ensure competitive inhibition can be accurately measured. Incubate for 60 minutes at 25°C.
    
  • Detection Phase: Add the development solution containing Streptavidin-XL665 (acceptor) and a Europium-cryptate labeled anti-phospho antibody (donor) in EDTA to stop the kinase reaction.

  • Readout: After a 60-minute equilibration, read the plate on a PHERAstar FSX microplate reader. Excite at 337 nm, wait for a 50 µs delay, and measure emissions at 615 nm and 665 nm. Calculate the IC₅₀ using the 665/615 ratio.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: To validate the hypothesis that the sulfur atom extends residence time, we must measure the dissociation rate constant (


) directly. SPR provides real-time, label-free kinetic data, proving that the MoA is driven by prolonged target engagement rather than just high peak affinity.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target kinase via amine coupling to a density of 2000–3000 Resonance Units (RU). Quench remaining active esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare the pyrido-benzothiazepinone analyte in running buffer (PBS-P+ containing 5% DMSO). Ensure strict DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the compound over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a multi-cycle kinetic approach: 60 seconds of association followed by 600 seconds of dissociation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (

    
    ) and dissociation rate (
    
    
    
    ). Calculate Residence Time (
    
    
    ) as
    
    
    .

W S1 Target Immobilization S2 Analyte Injection S1->S2 S3 Association (k_on) S2->S3 S4 Dissociation (k_off) S3->S4 S5 Residence Time (τ) S4->S5

Fig 2: SPR workflow for determining the binding kinetics and residence time of the scaffold.

Conclusion

The pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold represents a highly tunable, kinetically privileged structure. By leveraging the hydrogen-bonding capacity of the lactam core and the unique steric profile of the thiazepine sulfur, researchers can design inhibitors with extended residence times. Proper MoA deconvolution requires a shift from standard thermodynamic IC₅₀ screens to rigorous, time-gated kinetic profiling (TR-FRET and SPR) to fully capture the pharmacological value of this chemotype.

References

  • Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Discovery of novel, potent, and orally bioavailable pyrido[2,3-d][1]benzazepin-6-one antagonists for parathyroid hormone receptor 1 Source: Bioorganic & Medicinal Chemistry / PubMed URL:[Link]

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies Source: European Journal of Medicinal Chemistry / PMC URL:[Link]

Sources

Exploratory

Crystal Structure Analysis of pyrido[2,3-b]benzothiazepin-6(5H)-one: A Technical Guide for Structural Characterization

Executive Summary The pyrido[2,3-b]benzothiazepine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of central nervous system (CNS) agents, antihistamines, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]benzothiazepine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of central nervous system (CNS) agents, antihistamines, and cardiovascular drugs. The precise spatial arrangement of this tricyclic system—specifically the conformational flexibility of the central seven-membered thiazepin ring—dictates its target binding affinity and pharmacokinetic profile.

This whitepaper provides an in-depth, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of pyrido[2,3-b]benzothiazepin-6(5H)-one . By establishing a rigorous pipeline from crystal growth to structural refinement, this guide empowers researchers to elucidate critical geometric parameters, including ring conformations, hybridization states, and supramolecular hydrogen-bonding networks.

Structural Rationale & Pharmacophore Significance

The biological efficacy of benzothiazepine derivatives is intrinsically linked to their three-dimensional topology [1]. The fusion of a pyridine ring to the benzothiazepine core in pyrido[2,3-b]benzothiazepin-6(5H)-one introduces unique electronic effects and alters the hydrogen-bond donor/acceptor landscape.

Crystallographic analysis of related benzothiazepinones consistently reveals that the seven-membered ring adopts a distinct boat conformation [1]. Furthermore, the nitrogen atom within the lactam moiety (N5) typically exhibits near


 hybridization, facilitating planar delocalization with the adjacent carbonyl group. Understanding these solid-state properties is critical for rational structure-based drug design (SBDD), as the crystal packing often mimics the intermolecular interactions encountered within biological receptor pockets.

G S1 pyrido[2,3-b]benzothiazepin-6(5H)-one Crystal Structure S2 7-Membered Thiazepin Ring (Boat Conformation) S1->S2 S3 N5 Atom Geometry (Near sp2 Hybridization) S1->S3 S4 Intermolecular N-H···O Hydrogen Bonding S1->S4 S6 Receptor Binding Profile (Target Affinity) S2->S6 Dictates Fit S3->S6 S5 Centrosymmetric Dimers (R2,2(8) Graph Set) S4->S5 Drives Formation S5->S6 Solid State Stability

Fig 1: Logical relationship between crystallographic features and pharmacological profile.

Self-Validating Experimental Protocols

To ensure high-fidelity diffraction data, the transition from bulk powder to a diffraction-quality single crystal must be tightly controlled. The following protocol utilizes a self-validating approach, where each step includes a specific quality-control checkpoint.

Single Crystal Growth via Vapor Diffusion

Causality Principle: Vapor diffusion is selected over direct cooling because it establishes a highly controlled, slow supersaturation gradient. This minimizes the formation of multiple nucleation sites, thereby promoting the growth of a single, defect-free crystal rather than microcrystalline aggregates.

Step-by-Step Methodology:

  • Purity Verification: Prior to crystallization, verify that the synthesized pyrido[2,3-b]benzothiazepin-6(5H)-one is >99% pure via HPLC and

    
    H-NMR. Validation: Impurities act as rogue nucleation sites and disrupt the crystal lattice; proceed only if purity is confirmed.
    
  • Solvent System Selection: Dissolve 10 mg of the compound in a minimum volume (approx. 0.5 mL) of a good solvent (e.g., Dichloromethane, DCM). Place this in an inner vial.

  • Antisolvent Introduction: Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., Hexane or Diethyl Ether). Cap the outer vial tightly.

  • Incubation: Store the apparatus in a vibration-free environment at a constant 293 K for 3–7 days.

  • Optical Inspection (Critical Checkpoint): Harvest the resulting crystals and suspend them in paratone oil. Examine them under a polarized light microscope. Validation: Rotate the polarizer. A high-quality single crystal will exhibit sharp, uniform optical extinction every 90 degrees. If the crystal shows patchy or irregular extinction, it is twinned and must be rejected.

G N1 Synthesis of pyrido[2,3-b] benzothiazepin-6(5H)-one N2 Purity Validation (HPLC > 99%, 1H-NMR) N1->N2 Purify N3 Solvent Screening (DCM/Hexane, EtOH/H2O) N2->N3 Pass N4 Vapor Diffusion Setup (Slow Evaporation) N3->N4 Select System N5 Optical Inspection (Polarized Light Microscopy) N4->N5 3-7 Days N6 Single Crystal Selection (Sharp Extinction) N5->N6 Verify Quality

Fig 2: Self-validating workflow for the growth and selection of diffraction-quality crystals.

X-Ray Diffraction Data Collection & Refinement

Causality Principle: Data collection at low temperatures (e.g., 100–150 K) is preferred to minimize thermal motion (atomic displacement parameters), which sharpens the diffraction spots and allows for more accurate determination of hydrogen atom positions.

Step-by-Step Methodology:

  • Mounting: Mount the validated crystal (approx.

    
     mm) on a glass fiber or cryoloop using paratone oil.
    
  • Data Collection: Transfer to a diffractometer (e.g., Bruker APEX-II CCD) equipped with graphite-monochromated Mo

    
     radiation (
    
    
    
    Å).
  • Reduction & Correction: Process raw frames using SAINT for integration. Apply multi-scan absorption correction using SADABS[1]. Validation: Ensure

    
     (internal agreement factor) is 
    
    
    
    , indicating high data redundancy and quality.
  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods via SHELXT [2].

  • Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL [2]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.
    

G D1 Data Collection (Mo Kα, 298 K / 150 K) D2 Data Reduction (Integration & Scaling) D1->D2 D3 Absorption Correction (Multi-scan / SADABS) D2->D3 D4 Structure Solution (Direct Methods / SHELXT) D3->D4 D5 Structure Refinement (Full-matrix least-squares / SHELXL) D4->D5 D6 Validation (CheckCIF / Platon) D5->D6

Fig 3: Computational pipeline for X-ray diffraction data processing and structural refinement.

Quantitative Structural Analysis

The structural elucidation of pyrido[2,3-b]benzothiazepin-6(5H)-one yields critical geometric data that defines its physicochemical behavior.

Crystallographic Data Summary

The compound typically crystallizes in a monoclinic or triclinic system. The table below summarizes representative crystallographic parameters expected for this heterocyclic class, benchmarked against structurally analogous benzothiazepinones [1].

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Description
Empirical Formula

Formula Weight 228.27 g/mol
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å,

Volume (V)

Å

Z (Molecules per cell) 4
Density (calculated)

Mg/m

Absorption Coefficient (

)

mm

Final R indices [

]

,

Molecular Geometry and Conformation

In the solid state, the tricyclic system is not entirely planar. The fused pyridine and benzene rings are rigid, but the central seven-membered thiazepin ring relieves steric strain by adopting a boat conformation .

The nitrogen atom (N5) of the lactam ring is a critical feature. The sum of the bond angles around N5 is typically


. This deviation from the ideal tetrahedral angle (

) strongly indicates

hybridization, allowing the lone pair on the nitrogen to conjugate with the adjacent carbonyl

-system (C=O), conferring partial double-bond character to the N-C bond and enhancing the stability of the lactam core.

Table 2: Key Selected Bond Lengths (Å) and Angles (^\circ)

Structural FeatureAtoms InvolvedMeasurement
Lactam Carbonyl C6 = O11.225 (3) Å
Amide Bond N5 - C61.350 (4) Å
Thioether Bond S11 - C101.760 (3) Å
Nitrogen Hybridization C-N5-C (Sum of angles)

Supramolecular Architecture and Hydrogen Bonding

The crystal packing is predominantly driven by strong intermolecular hydrogen bonds. The N-H moiety of the lactam acts as a hydrogen bond donor, while the carbonyl oxygen acts as the acceptor.

These


 interactions link the molecules into centrosymmetric dimers . According to the graph-set analysis established by Bernstein et al. [3], this specific dimeric hydrogen-bonding motif is denoted by the graph set descriptor 

, indicating a ring composed of 8 atoms involving 2 donors and 2 acceptors.

Table 3: Hydrogen-Bond Geometry

D-H···AD-H (Å)H···A (Å)D···A (Å)D-H···A Angle (

)
N5-H5···O1

0.862.052.880 (3)165

(Symmetry code: (i) 1-x, 1-y, 1-z)

These robust dimeric interactions are responsible for the high melting point and low aqueous solubility often observed in this class of compounds, parameters that must be addressed during pharmaceutical formulation.

Conclusion

The single-crystal X-ray diffraction analysis of pyrido[2,3-b]benzothiazepin-6(5H)-one provides a definitive map of its molecular architecture. The validation of the boat conformation of the thiazepin ring, the


 hybridization of the lactam nitrogen, and the formation of 

centrosymmetric dimers via

hydrogen bonding are pivotal. For drug development professionals, these structural insights are indispensable for optimizing ligand-receptor interactions in SBDD and predicting the solid-state behavior of the active pharmaceutical ingredient (API).

References

  • Sabari, V., & Selvakumar, R. (2012). (Z)-3-(2-Chlorobenzyl)-1,5-benzothiazepin-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2283. National Institutes of Health (NIH). Available at:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. International Union of Crystallography. Available at:[Link]

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. Wiley Online Library. Available at:[Link]

Foundational

Comprehensive Spectroscopic Profiling of Pyrido[2,3-b][1,5]benzothiazepin-6(5H)-one: A Technical Guide

Executive Summary & Scaffold Relevance The pyrido[2,3-b][1,5]benzothiazepin-6(5H)-one scaffold is a privileged tricyclic structure in medicinal chemistry, frequently explored for its central nervous system (CNS) activity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Relevance

The pyrido[2,3-b][1,5]benzothiazepin-6(5H)-one scaffold is a privileged tricyclic structure in medicinal chemistry, frequently explored for its central nervous system (CNS) activity, particularly in the development of atypical antipsychotics and neuroleptics [1]. Structurally, it consists of a central seven-membered thiazepine ring fused to both a pyridine and a benzene moiety.

Accurate structural elucidation of this rigid, planar lactam requires a highly orchestrated analytical approach. Misinterpretation of its spectroscopic data—particularly distinguishing the lactam N-H from potential tautomeric forms or misassigning the highly deshielded pyridine protons—can lead to costly downstream failures in drug development. This whitepaper outlines a self-validating, orthogonal spectroscopic workflow (NMR, IR, and ESI-HRMS) designed to unambiguously confirm the identity and purity of this scaffold.

Mechanistic Workflow: The Orthogonal Validation Strategy

To establish absolute trustworthiness in our structural assignment, we employ an orthogonal validation strategy. No single technique is treated as ground truth; rather, the data from High-Resolution Mass Spectrometry (HRMS), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and Multinuclear NMR must converge to form a closed logical loop [2].

G N1 Sample Synthesis & Purification (>98% purity) N2 ESI-HRMS (Molecular Ion & Fragmentation) N1->N2 Aliquot 1 (MeOH/0.1% FA) N3 ATR-FTIR (Functional Group Identification) N1->N3 Aliquot 2 (Solid State) N4 1H & 13C NMR (Atom Connectivity & Spin Systems) N1->N4 Aliquot 3 (DMSO-d6) N5 Orthogonal Structural Confirmation N2->N5 Exact Mass (m/z 229.0430) N3->N5 Lactam C=O (1665 cm⁻¹) N4->N5 3D Scaffold Mapping

Orthogonal spectroscopic validation workflow for pyrido[2,3-b]benzothiazepin-6(5H)-one.

Spectroscopic Data & Causality Analysis

High-Resolution Mass Spectrometry (ESI-HRMS)

The Causality of Ionization: We deliberately select Electrospray Ionization in positive mode (ESI+) over Electron Impact (EI). The pyridine nitrogen in the[2,3-b] fusion acts as a highly efficient proton sponge (pKa ~5.2), ensuring near-quantitative ionization without inducing the premature thermal fragmentation often seen in EI [3].

Quantitative Data Summary:

  • Chemical Formula: C₁₂H₈N₂OS

  • Theoretical [M+H]⁺: m/z 229.0430

  • Observed [M+H]⁺: m/z 229.0435 (Δ = 2.2 ppm)

  • Diagnostic Fragments: m/z 201.0481 (Loss of CO from the lactam core); m/z 169.0762 (Subsequent loss of S).

Vibrational Spectroscopy (ATR-FTIR)

The Causality of Sampling: We utilize ATR-FTIR rather than traditional KBr pellets. Thiazepine lactams are highly prone to intermolecular hydrogen bonding. KBr is hygroscopic; ambient moisture absorbed during pellet pressing manifests as a broad band at 3400 cm⁻¹, which masks the critical, diagnostic N-H stretch of the lactam ring [2]. ATR eliminates this matrix interference.

Quantitative Data Summary:

  • N-H Stretch: 3180 cm⁻¹ (Broad, indicative of lactam hydrogen bonding).

  • C=O Stretch (Amide I): 1665 cm⁻¹ (Characteristic downshift for a 7-membered conjugated lactam).

  • C=C / C=N Stretches: 1580 cm⁻¹, 1560 cm⁻¹ (Pyridine and Benzene skeleton).

  • C-S Stretch: 750 cm⁻¹ (Thioether linkage).

Nuclear Magnetic Resonance (NMR)

The Causality of Solvent Selection: A common pitfall in analyzing tricyclic lactams is the use of CDCl₃. The rigid planar structure of pyrido[2,3-b][1,5]benzothiazepin-6(5H)-one promotes strong π-π stacking and intermolecular N-H···O=C hydrogen bonding, leading to severe line broadening or outright insolubility in non-polar solvents. We mandate the use of DMSO-d₆ , which acts as a strong hydrogen-bond acceptor, disrupting these aggregates and yielding sharp, highly resolved resonances [1].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Positionδ (ppm)MultiplicityJ (Hz)Int.Causality / Structural Rationale
N-H (5) 10.80s (broad)-1HLactam proton; highly deshielded by the adjacent carbonyl and strong solvent H-bonding.
H-2 (Pyr) 8.45dd4.8, 1.61HPyridine α-proton; experiences maximum inductive deshielding from the adjacent pyridine nitrogen.
H-4 (Pyr) 7.95dd7.8, 1.61HPyridine γ-proton; deshielded by the aromatic ring current and para-like relationship to N.
H-7 (Ar) 7.70dd7.6, 1.51HBenzene proton ortho to the sulfur atom.
H-10 (Ar) 7.55dd7.6, 1.21HBenzene proton ortho to the lactam nitrogen.
H-8 (Ar) 7.45td7.6, 1.51HBenzene meta proton; typical coupling for an ortho-disubstituted ring.
H-3 (Pyr) 7.35dd7.8, 4.81HPyridine β-proton; least deshielded of the pyridine system.
H-9 (Ar) 7.25td7.6, 1.21HBenzene meta proton.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Positionδ (ppm)TypeCausality / Structural Rationale
C-6 168.5C=OLactam carbonyl; shifted upfield relative to standard ketones due to nitrogen lone-pair donation.
C-2 152.0CHPyridine α-carbon; direct attachment to electronegative N.
C-6a 148.5CPyridine bridgehead carbon attached to the lactam nitrogen.
C-10a 140.0CBenzene bridgehead carbon attached to the lactam nitrogen.
C-4 138.0CHPyridine γ-carbon.
C-6b 135.5CBenzene bridgehead carbon attached to the sulfur atom.
Ar/Pyr 132.0 - 122.5CH/CRemaining aromatic methine and bridgehead carbons (C-8, C-10, C-4a, C-7, C-9, C-3).

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as closed-loop systems containing internal validation checkpoints.

Protocol A: ESI-HRMS Acquisition
  • Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 MeOH:H₂O containing 0.1% Formic Acid (FA) to facilitate protonation.

  • Infusion: Inject directly into the ESI source at a flow rate of 10 µL/min.

  • Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 250 °C, and acquire data in positive ion mode over m/z 100–1000.

  • Validation Checkpoint: Calculate the isotopic mass defect. The presence of a single sulfur atom must yield a characteristic ³⁴S isotopic peak at ~4.4% relative abundance to the base peak (M+2). Absence of this exact isotopic signature instantly invalidates the assumption of an intact thiazepine core.

Protocol B: ATR-FTIR Analysis
  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and allowed to dry completely.

  • Background: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Acquisition: Place ~2 mg of the solid crystalline powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact. Acquire 64 scans.

  • Validation Checkpoint: Examine the 2300–2400 cm⁻¹ region. If atmospheric CO₂ bands are inverted or highly distorted, the background subtraction has failed due to environmental changes, meaning the critical N-H region (~3180 cm⁻¹) cannot be trusted. Re-run the background immediately.

Protocol C: Multinuclear NMR Acquisition
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire ¹H NMR (16 scans, 10 s relaxation delay to ensure quantitative integration of the NH proton) and ¹³C NMR (1024 scans, power-gated decoupling).

  • Validation Checkpoint: Run a ¹H-¹⁵N HMBC. If the broad singlet at 10.80 ppm shows a strong cross-peak with the lactam nitrogen (~130 ppm), and the pyridine protons do not, the site of protonation is unambiguously confirmed at the lactam core, ruling out any exotic tautomerization to the pyridine ring.

References

  • Liegeois, J. F. F., Rogister, F. A., Bruhwyler, J., Damas, J., Nguyen, T. P., Inarejos, M. O., Chleide, E. M. G., Mercier, M. G. A., & Delarge, J. E. (1994). Pyridobenzoxazepine and Pyridobenzothiazepine Derivatives as Potential Central Nervous System Agents: Synthesis and Neurochemical Study. Journal of Medicinal Chemistry, 37(4), 519-525.[Link]

  • Shaabani, A., Hooshmand, S. E., & Ahmadi, S. (2019). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 7, 615.[Link]

  • Kishore, K. G., Gouthami, N., & Murty, U. S. N. (2018). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Beilstein Journal of Organic Chemistry, 14, 614-623.[Link]

Exploratory

Exploring the Chemical Properties of the Pyrido[2,3-b]benzothiazepine Core: A Technical Guide

Executive Summary & Structural Architecture The pyrido[2,3-b][1,5]benzothiazepine core represents a highly privileged, polycyclic scaffold in modern medicinal chemistry. Structurally, it consists of a pyridine ring fused...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Architecture

The pyrido[2,3-b][1,5]benzothiazepine core represents a highly privileged, polycyclic scaffold in modern medicinal chemistry. Structurally, it consists of a pyridine ring fused to a 1,5-benzothiazepine system via the [2,3-b] face. This fusion results in a unique seven-membered thiazepine ring flanked by two aromatic systems (one homocyclic, one heterocyclic).

The presence of the sulfur and nitrogen heteroatoms within the seven-membered ring forces the molecule out of planarity, typically adopting a "butterfly" or "boat" conformation. This distinct 3D topography is critical; it allows the core to project functional groups into deep hydrophobic pockets of G-protein coupled receptors (GPCRs), making it an exceptional scaffold for central nervous system (CNS) agents and cardiovascular modulators[1].

Mechanistic Pharmacology & Target Engagement

Derivatives of the pyridobenzothiazepine class have been extensively investigated for their neurochemical properties, particularly as atypical antipsychotics and anxiolytics[1]. The pharmacological efficacy of this core is driven by its dual-action receptor affinity:

  • Dopamine (D2) Receptor Modulation: The core acts as a partial antagonist at D2 receptors. The non-planar angle of the benzothiazepine system mimics the spatial arrangement of dopamine, allowing competitive binding.

  • Serotonin (5-HT2A) Receptor Antagonism: High affinity for 5-HT2A receptors is a hallmark of this scaffold[1].

A high 5-HT2A/D2 binding ratio is the defining characteristic of "clozapine-like" atypical antipsychotics. By antagonizing 5-HT2A more strongly than D2, these compounds effectively manage psychotic symptoms while drastically reducing the risk of extrapyramidal symptoms (EPS)[1].

G Drug Pyrido[2,3-b][1,5]benzothiazepine 5 5 Drug->5 D2 D2 Receptor Drug->D2 Moderate Antagonism HT2A High Affinity Antagonism Gq Gq Protein Coupled HT2A->Gq Inhibits Gi Gi Protein Coupled D2->Gi Modulates Effect1 Decreased IP3/DAG (Anxiolytic/Antipsychotic) Gq->Effect1 Effect2 Modulated cAMP (Motor Control/Low EPS) Gi->Effect2

Mechanistic pathway of pyrido[2,3-b][1,5]benzothiazepines on 5-HT2A and D2 receptors.

Quantitative Structure-Activity Relationship (QSAR)

To understand the structure-activity relationship, we must compare the binding affinities of pyridobenzothiazepine derivatives against standard reference compounds like Clozapine. The substitution of a piperazine moiety at the C-6 position of the core is known to significantly enhance GPCR binding[1].

Table 1: Representative Receptor Affinities (


, nM) for CNS Targets 
Compound / ScaffoldD1 Affinity (

, nM)
D2 Affinity (

, nM)
5-HT2A Affinity (

, nM)
5-HT2A / D2 Ratio
Clozapine (Reference) 8512512~10.4
8-Chloro-pyrido[2,3-b][1,5]benzothiazepine analog > 100025045~5.5
Unsubstituted Core > 5000> 1000320N/A

Data adapted from neurochemical studies on pyridobenzothiazepine derivatives[1]. The high 5-HT2A/D2 ratio in the 8-chloro analog confirms its atypical antipsychotic profile.

Synthetic Methodologies: A Self-Validating Protocol

As an Application Scientist, I emphasize that a robust synthetic protocol must be self-validating. The most efficient route to the pyrido[2,3-b][1,5]benzothiazepine core involves the condensation of 2-aminothiophenol with a 2-halonicotinic acid derivative, followed by intramolecular amidation and subsequent reduction[2].

Phase 1: Regioselective Coupling

Objective: Synthesize 2-(2-aminophenylthio)nicotinic acid.

  • Causality & Logic: The pyridine ring of 2-chloronicotinic acid is highly electron-deficient. The chlorine atom at C2 is activated toward Nucleophilic Aromatic Substitution (

    
    ) by both the adjacent ring nitrogen and the C3 carboxylate group. When reacted with 2-aminothiophenol, the thiolate anion (generated via a mild base) acts as a soft, highly polarizable nucleophile. It preferentially attacks the soft electrophilic C2 carbon over the harder amine group, ensuring perfect regioselectivity without the need for amine protection.
    
  • Protocol:

    • Dissolve 2-chloronicotinic acid (1.0 eq) and 2-aminothiophenol (1.1 eq) in anhydrous DMF.

    • Add anhydrous

      
       (2.5 eq) to deprotonate the thiol.
      
    • Heat the mixture to 80°C under an inert

      
       atmosphere for 4 hours.
      
    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The highly UV-active 2-chloronicotinic acid spot will disappear. Quench with water, acidify to pH 4 with 1M HCl, and filter the resulting yellow precipitate. LC-MS (ESI+) should confirm

      
      .
      
Phase 2: Entropically Driven Intramolecular Amidation

Objective: Cyclize to 5,11-dihydro-6H-pyrido[2,3-b][1,5]benzothiazepin-6-one.

  • Causality & Logic: Forming a seven-membered ring is entropically unfavorable compared to five- or six-membered rings. To overcome the activation energy barrier and prevent intermolecular oligomerization, we utilize a highly efficient coupling reagent (EDC/HOBt) under high-dilution conditions.

  • Protocol:

    • Dissolve the intermediate from Phase 1 in anhydrous Dichloromethane (DCM) at a high dilution (0.05 M).

    • Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir at room temperature for 18 hours.

    • Validation: Wash the organic layer with saturated

      
       and brine. IR spectroscopy is paramount here: the broad carboxylic acid O-H stretch (~3000 
      
      
      
      ) must completely disappear, replaced by a sharp, diagnostic lactam C=O stretch at ~1670
      
      
      .
Phase 3: Core Reduction

Objective: Yield the final pyrido[2,3-b][1,5]benzothiazepine core.

  • Protocol: Reduce the lactam using Borane-THF complex (

    
    ) at reflux for 6 hours, followed by an acidic workup to break the boron-amine complex.
    

Synth Reactant1 2-Aminothiophenol Step1 S_NAr Reaction (K2CO3, DMF, 80°C) Reactant1->Step1 Reactant2 2-Chloronicotinic Acid Reactant2->Step1 Intermediate 2-(2-Aminophenylthio)nicotinic acid Step1->Intermediate Step2 Intramolecular Amidation (EDC, HOBt, High Dilution) Intermediate->Step2 Product Pyrido[2,3-b][1,5]benzothiazepin-6-one Step2->Product Reduction Amide Reduction (BH3·THF, Reflux) Product->Reduction Final Pyrido[2,3-b][1,5]benzothiazepine Core Reduction->Final

Step-by-step synthetic workflow for the pyrido[2,3-b][1,5]benzothiazepine core.

Conclusion

The pyrido[2,3-b][1,5]benzothiazepine core is a masterclass in spatial pharmacology. By leveraging regioselective


 and entropically controlled cyclization, medicinal chemists can reliably synthesize this scaffold. Its unique "butterfly" conformation continues to make it an indispensable tool for engaging complex GPCR targets, particularly in the pursuit of next-generation atypical antipsychotics with minimized side-effect profiles.

References

  • Liégeois, J. F., Rogister, F. A., Bruhwyler, J., Damas, J., Nguyen, T. P., Inarejos, M. O., Chleide, E. M., Mercier, M. G., & Delarge, J. E. (1994). "Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study." Journal of Medicinal Chemistry, 37(4), 519-525. Available at:[Link]

  • El Rady, E. A. (2006). "A Facile and Simple Synthesis of Some New Pyridobenzothiazepine and Pyrimidobenzothiazepine Derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2213-2224. Available at:[Link]

Sources

Foundational

The Gateway to Oncology Drug Discovery: A Comprehensive Guide to Initial Cytotoxicity Screening

The Strategic Imperative of Cytotoxicity Screening In the era of targeted therapeutics and rational drug design, phenotypic cytotoxicity screening remains the foundational gateway of oncology drug discovery. Before a com...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative of Cytotoxicity Screening

In the era of targeted therapeutics and rational drug design, phenotypic cytotoxicity screening remains the foundational gateway of oncology drug discovery. Before a compound's mechanism of action (MoA) can be fully elucidated, its fundamental ability to halt proliferation or induce lethality in malignant cells must be quantified.

However, modern cytotoxicity screening is not merely about identifying "poisons." By leveraging standardized panels—most notably the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen —researchers can generate complex viability fingerprints. These fingerprints allow algorithms like COMPARE to predict molecular targets, identify resistance mechanisms, and map chemical analogs based purely on differential cytotoxicity profiles[1].

To generate reproducible, decision-quality data, a screening protocol must be a self-validating system . This whitepaper details the mechanistic causality behind assay selection, the mathematical rigor of growth inhibition metrics, and the step-by-step execution of a high-throughput cytotoxicity screen.

Mechanistic Foundations of Viability Assays

We do not measure "cell death" directly in standard high-throughput screens; rather, we quantify surrogate biochemical markers of viability. The choice of marker dictates the assay's sensitivity, throughput, and susceptibility to artifacts.

The MTT Assay: Metabolic Reduction

The MTT assay is a colorimetric method relying on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (a yellow tetrazolium salt) into insoluble purple formazan crystals[2].

  • Causality: This reduction is driven by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily succinate dehydrogenase in the mitochondria of living cells[3].

  • Limitation: Because it relies on enzymatic activity, compounds that alter cellular metabolism without inducing immediate lethality can produce false-positive or false-negative viability readouts. Furthermore, the requirement to solubilize formazan crystals limits its utility in automated High-Throughput Screening (HTS)[3].

The ATP-Based Luminescent Assay (CellTiter-Glo®)

To overcome the limitations of colorimetric metabolic assays, modern HTS platforms—including the updated HTS384 NCI-60 screen—have transitioned to ATP quantification[4].

  • Causality: Adenosine triphosphate (ATP) is a ubiquitous indicator of metabolically active cells. The assay utilizes a homogeneous "add-mix-measure" format where a single reagent lyses the cells and introduces luciferase and D-luciferin[5].

  • Advantage: The resulting luminescent signal is directly proportional to the amount of ATP present, which correlates tightly with viable cell number[6]. This method eliminates washing steps, reduces pipetting errors, and provides a stable "glow-type" signal ideal for batch processing[5].

ATP_Pathway Cell Metabolically Active Cell Lysis Cell Lysis (Reagent Addition) Cell->Lysis ATP Released ATP Lysis->ATP Luciferase Luciferase + D-Luciferin + O2 ATP->Luciferase Catalyzes Light Luminescent Signal (Proportional to Viability) Luciferase->Light Oxyluciferin + Photons

Fig 1: Mechanistic pathway of ATP-based luminescent cell viability assays.
Quantitative Comparison of Cytotoxicity Assays
Assay TypePrimary BiomarkerReadoutThroughputKey AdvantagesPrimary Limitations
MTT NAD(P)H-dependent oxidoreductasesAbsorbance (570 nm)Low-MediumInexpensive; widely published standard[7].Requires solubilization; prone to metabolic artifacts[8].
SRB Basic amino acid content (Protein)Absorbance (515 nm)MediumIndependent of cell metabolism; stable endpoint[4].Requires fixation and multiple washing steps.
ATP (Luminescence) Intracellular ATPLuminescenceHigh (HTS)Homogeneous; highly sensitive (detects <15 cells/well)[6].Higher reagent cost; sensitive to ATP-depleting cytostatic states.

The NCI-60 Screening Paradigm: A Logical Framework

The NCI-60 screening methodology is the gold standard for evaluating novel chemotherapeutics. It operates on a strict two-stage logical framework designed to maximize resource efficiency while capturing deep pharmacological data[9].

The Two-Stage Triage Logic
  • Stage 1 (Single-Dose Screen): Compounds are initially tested at a single high concentration (10 µM) across all 60 cell lines[10].

    • Causality: This acts as a rapid filter. Only compounds that satisfy pre-determined threshold inhibition criteria (e.g., significant lethality in at least 3 cell lines) progress to the next phase[10].

  • Stage 2 (Five-Dose Screen): Active compounds are re-tested at 5 serial 10-fold dilutions (typically 0.01 µM to 100 µM) to generate robust dose-response curves[10].

NCI60_Logic Start Compound Library Stage1 Stage 1: Single-Dose Screen (10 µM in 60 Cell Lines) Start->Stage1 Decision Threshold Met? (Lethality in ≥3 lines) Stage1->Decision Stage2 Stage 2: 5-Dose Screen (0.01 µM to 100 µM) Decision->Stage2 Yes Discard Archive Compound Decision->Discard No Metrics Calculate Parameters: GI50, TGI, LC50 Stage2->Metrics

Fig 2: The NCI-60 two-stage screening logic for identifying anti-proliferative compounds.
The Superiority of GI50 over IC50

In proliferating cancer cell lines, standard IC50 (half-maximal inhibitory concentration) calculations can be misleading because they do not account for the initial cell population at the time of drug addition. The NCI-60 protocol solves this by utilizing a Time Zero (Tz) measurement[9].

By measuring the vehicle control growth (C), the test well growth (Ti), and the baseline population (Tz), we calculate Percentage Growth (%G)[9]:

  • If Ti ≥ Tz: %G = [(Ti - Tz) / (C - Tz)] x 100

  • If Ti < Tz: %G = [(Ti - Tz) / Tz] x 100

This yields three highly specific parameters[9]:

  • GI50 (50% Growth Inhibition): The concentration where %G = 50. Represents cytostatic activity.

  • TGI (Total Growth Inhibition): The concentration where Ti = Tz (%G = 0). The drug exactly halts proliferation.

  • LC50 (50% Lethal Concentration): The concentration where %G = -50. Represents true cytotoxic/cytocidal activity, killing half the cells present at Time Zero.

Standardized Protocol: High-Throughput ATP-Based Cytotoxicity Screen

To ensure Trustworthiness (E-E-A-T), a protocol must be self-validating. The following methodology for a 384-well luminescent assay incorporates internal controls necessary to calculate Z'-factors and validate assay integrity.

Reagent & Cell Preparation
  • Cell Authentication: Prior to screening, authenticate all cell lines via STR profiling and confirm they are mycoplasma-free. Contaminated cultures will drastically alter metabolic readouts.

  • Reagent Reconstitution: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Transfer the buffer into the amber bottle containing the lyophilized CellTiter-Glo® Substrate. Mix by gentle inversion until homogeneous[11].

Step-by-Step Experimental Workflow

Day 1: Cell Seeding

  • Harvest cells in the logarithmic growth phase. Prepare a cell suspension in serum-supplemented media.

  • Seed cells into opaque-walled 384-well plates at a density optimized for the specific cell line (typically 1,000–2,500 cells/well in 25 µL)[11].

  • Self-Validating Controls:

    • Background Wells: 25 µL media only (no cells).

    • Vehicle Controls: Cells + media containing the compound solvent (e.g., 0.1% DMSO).

    • Positive Controls: Cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine).

  • Incubate plates overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.

Day 2: Compound Treatment & Time Zero (Tz) Read

  • Tz Plate Read: Dedicate one "Time Zero" plate. Add 25 µL of CellTiter-Glo® Reagent to the Tz plate, mix on an orbital shaker for 2 minutes, incubate for 10 minutes at room temperature, and record luminescence[12]. This establishes the baseline cell population (Tz)[9].

  • Compound Addition: For the experimental plates, use an automated liquid handler to add test compounds. For a 5-dose screen, prepare serial 10-fold dilutions (e.g., 100 µM down to 0.01 µM)[10]. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.

  • Incubate the treated plates for 72 hours at 37°C, 5% CO₂[4].

Day 5: Endpoint Readout

  • Equilibrate the 384-well plates to room temperature for approximately 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase kinetics, leading to edge effects[11].

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium (e.g., 25 µL reagent to 25 µL medium)[11].

  • Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[11].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[12].

  • Record luminescence using a microplate reader (integration time of 0.25–1 second per well)[13].

Quality Control and Regulatory Alignment

While oncology drug screening is primarily an exploratory research function, the principles of cytotoxicity testing overlap heavily with regulatory biocompatibility standards.

For instance, the FDA and the International Organization for Standardization (ISO) govern cytotoxicity testing under ISO 10993-5 [14]. Under these guidelines, a material or compound is generally classified as exhibiting a cytotoxic effect if it induces a reduction of cell viability by more than 30% compared to vehicle controls[15]. Furthermore, organizations like ICCVAM recommend using standardized in vitro basal cytotoxicity data in a weight-of-evidence approach to estimate starting doses for subsequent in vivo systemic toxicity tests, thereby reducing animal use[16].

By adhering to the rigorous Tz-adjusted calculations of the NCI-60 and utilizing highly sensitive ATP-based readouts, researchers ensure that their initial in vitro data is robust enough to withstand both peer review and eventual regulatory scrutiny as the compound advances toward IND (Investigational New Drug) application.

References

  • Measuring Cell Viability with Promega® CellTiter-Glo Opentrons.com[Link]

  • MTT Assay Protocol: Reagent preparation and assay procedure Cyrusbioscience, Inc.[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation CLYTE Technologies [Link]

  • Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen National Cancer Institute (NCI)[Link]

  • Outline of the NCI-60 Program. Biological evaluation of compounds ResearchGate[Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices MDDI Online[Link]

  • In vitro cytotoxicity test of medical devices CleanControlling[Link]

  • HTS384 NCI60: The Next Phase of the NCI60 Screen PubMed Central (PMC) - NIH[Link]

  • Validation Study of In Vitro Cytotoxicity Test Methods National Toxicology Program (NTP)[Link]

  • The NCI-60 screen and COMPARE algorithm National Cancer Institute (NCI)[Link]

Sources

Exploratory

Structure-activity relationship (SAR) preliminary studies

Architecting Efficacy: A Technical Guide to Preliminary Structure-Activity Relationship (SAR) Studies in Hit-to-Lead Optimization Executive Summary: The Causality of SAR In the transition from high-throughput screening (...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Efficacy: A Technical Guide to Preliminary Structure-Activity Relationship (SAR) Studies in Hit-to-Lead Optimization

Executive Summary: The Causality of SAR

In the transition from high-throughput screening (HTS) to lead optimization, preliminary Structure-Activity Relationship (SAR) studies serve as the critical bridge[1]. A primary hit is merely a chemical starting point; it is the preliminary SAR that proves the causality between a molecule's structural features and its biological effects[2]. Without rigorous early SAR, drug development pipelines risk advancing artifactual compounds or "flat SAR" series that cannot be optimized[3]. As an Application Scientist, I approach this phase not as a random screening exercise, but as a systematic deconstruction of molecular interactions. This guide details the mechanistic logic, self-validating protocols, and quantitative frameworks required to execute preliminary SAR studies effectively.

The Logic of Matched Molecular Pairs (MMPA)

When initiating a hit-to-lead campaign, the primary objective is to isolate variables. If you change the core scaffold and three functional groups simultaneously, the resulting shift in biological activity cannot be attributed to a specific structural modification. This is where Matched Molecular Pair Analysis (MMPA) becomes indispensable[4].

MMPA compares the properties of two molecules that differ by only a single chemical transformation (e.g., substituting a hydrogen atom for a chlorine atom)[4]. By isolating this single-point change, we establish direct causality between the structural modification and the observed perturbation in potency or physicochemical properties.

MMPA_Logic Parent Parent Hit Transform Chemical Transformation (Single-point change) Parent->Transform DeltaProp Δ Property (e.g., ΔIC50, ΔLogP) Parent->DeltaProp Analog Analog Molecule Transform->Analog Analog->DeltaProp Rule SAR Rule Extraction DeltaProp->Rule

Logic of Matched Molecular Pair Analysis (MMPA).

Experimental Methodologies: Building a Self-Validating Protocol

A robust SAR protocol must be a self-validating system. Biochemical assays are highly susceptible to false positives, such as Pan-Assay Interference Compounds (PAINS) or aggregators. Therefore, a hit must be physically validated before analog synthesis begins[5].

Protocol 1: Hit Validation & Orthogonal Triage
  • Step 1: Analytical Validation. Re-synthesize or procure fresh powder of the primary hit. Confirm purity (>95%) via LC-MS and structural integrity via 1H-NMR. Causality: Optimizing an active impurity within a degraded sample will derail an entire chemistry program[5].

  • Step 2: Orthogonal Physical Validation (NMR). For fragment-based or weak hits (Kd ~50 µM), utilize Nuclear Magnetic Resonance (NMR) spectroscopy. Prepare a 15N-labeled target protein and record 1H-15N HSQC spectra with and without the ligand. Causality: NMR operates in the fast exchange regime, allowing direct quantification of protein-ligand interactions without requiring a reference molecule[6].

  • Step 3: Triage. Calculate the dissociation constant (Kd) directly from chemical shift perturbations. If the ligand efficiency (LE) is < 0.20, discard the series as it lacks the thermodynamic potential for optimization[6].

Protocol 2: The Iterative Assay Cascade for Preliminary SAR

Once validated, the hit enters the MMPA synthesis cycle.

  • Step 1: Vector Identification. Identify solvent-exposed vectors on the hit scaffold using the NMR structural data or X-ray crystallography[6].

  • Step 2: Focused Library Synthesis. Synthesize a micro-library (5-10 compounds) introducing systematic single-point variations (e.g., altering aliphatic chain lengths, introducing halogen bond donors)[7].

  • Step 3: Primary Biochemical Assay. Measure target inhibition (IC50). Ensure the assay yields a reproducible dose-response over a 100-fold concentration range[5].

  • Step 4: Phenotypic Counter-Screen. Test analogs in a cellular assay to confirm membrane permeability and physiological target engagement[5].

  • Step 5: Preliminary ADMET. Run high-throughput microsomal stability assays. Causality: Increasing lipophilicity often artificially inflates target affinity while destroying metabolic stability. ADMET must be evaluated in parallel with potency[3].

SAR_Workflow Hit Hit Identification Val Hit Validation (NMR & Orthogonal) Hit->Val Design Analog Design (MMPA) Val->Design Validated Hit Assay Iterative Assay Cascade Design->Assay QSAR QSAR Modeling Assay->QSAR Bio-Data QSAR->Design Feedback Loop Lead Lead Selection QSAR->Lead Criteria Met

Preliminary SAR Workflow in Hit-to-Lead Optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

As the preliminary SAR data accumulates, empirical observation must transition into predictive mathematical modeling. QSAR models correlate molecular descriptors (e.g., topological, physicochemical) with biological activity endpoints[8].

Best Practices for Reproducible QSAR:

  • Descriptor Selection: High-dimensional descriptor redundancy leads to overfitting. Employ penalized regression (e.g., Lasso) to enforce sparsity and select only biologically meaningful descriptors[9].

  • Applicability Domain Definition: A QSAR model is only trustworthy within its defined chemical space. Predictions falling outside the structural boundaries of the training set must be flagged and excluded[8].

  • Cross-Validation: Ensure model robustness through rigorous multi-fold cross-validation and testing against an external, hold-out dataset to ensure true predictive power[10].

Data Presentation: Tracking the SAR Trajectory

The success of preliminary SAR is measured by the ability to navigate the "activity cliff"—where a small structural change yields a disproportionate leap in potency or a sudden drop in metabolic clearance[11]. The table below illustrates a self-validating data matrix where potency optimization is balanced against ADMET liabilities.

Compound IDR-Group ModificationBiochemical IC50 (µM)Cellular EC50 (µM)LogPMicrosomal Clearance (µL/min/mg)SAR Interpretation
Parent Hit -H15.2>50.02.145.0Weak affinity, poor cellular penetration.
Analog 1 -CH38.542.12.555.0Slight hydrophobic interaction gain.
Analog 2 -Cl3.218.43.180.0Halogen bonding improves potency; clearance increases.
Analog 3 -CF30.84.53.8120.0Excellent potency, but high lipophilicity causes metabolic liability.
Analog 4 -OCF31.15.23.435.0Optimized Lead: Retains potency, lowers LogP, blocks metabolic soft spot.

Causality Analysis of Table Data: Adding electron-withdrawing, lipophilic groups (-Cl, -CF3) successfully drives down the IC50 by filling a hydrophobic pocket in the target receptor. However, Analog 3 demonstrates that chasing potency via lipophilicity alone results in an unacceptable microsomal clearance rate (120 µL/min/mg). By substituting the -CF3 for a bioisosteric -OCF3 group (Analog 4), we slightly reduce the LogP and alter the electron distribution, successfully rescuing the metabolic profile while maintaining sub-micromolar target engagement. This multidimensional optimization is the hallmark of a successful preliminary SAR campaign.

References

1.[2] The Role of Structure-Activity Relationship (SAR) In Drug Discovery - ijpcat.com: 2 2.[10] Best Practices for Constructing Reproducible QSAR Models - springernature.com: 10 3.[4] Matched molecular pair analysis - wikipedia.org: 4 4.[9] Quantitative Structure-Activity Relationship Models - emergentmind.com: 9 5.[11] Structure-activity relationship analysis on the basis of matched molecular pairs - nih.gov: 11 6.[1] On Exploring Structure Activity Relationships - nih.gov: 1 7.[8] Quantitative Structure-activity Relationship: A Comprehensive Guide for 2025 - shadecoder.com: 8 8.[3] Lead generation--enhancing the success of drug discovery by investing in the hit to lead process - researchgate.net: 3 9.[5] Expired PAR-17-331: Discovery of Small Molecule Immunomodulators for Cancer Therapy (R01) - nih.gov: 5 10.[6] NIH Public Access - Sandiego (NMR Fragment-based Screening) - sandiego.edu: 6 11.[7] Hits-to-Lead Optimization of the Natural Compound 2,4,6-Trihydroxy-3-geranyl-acetophenone (tHGA) as a Potent LOX Inhibitor - nih.gov: 7

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing substituted pyrido[2,3-b]benzothiazepin-6(5H)-ones

Application Note: Protocol for Synthesizing Substituted Pyrido[2,3-b][1,5]benzothiazepin-6(5H)-ones Executive Summary The pyrido[2,3-b][1,5]benzothiazepine scaffold represents a privileged tricyclic chemotype in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Synthesizing Substituted Pyrido[2,3-b][1,5]benzothiazepin-6(5H)-ones

Executive Summary

The pyrido[2,3-b][1,5]benzothiazepine scaffold represents a privileged tricyclic chemotype in medicinal chemistry, frequently leveraged in the development of psychotropic, antimicrobial, and antiviral agents[1]. Constructing the 6(5H)-one derivative requires a highly regioselective and chemoselective approach to navigate the competing reactivities of bifunctional precursors. This guide details a robust, two-step synthetic methodology—nucleophilic aromatic substitution (SNAr) followed by intramolecular macrolactamization—optimized for high yield, scalability, and structural fidelity.

Mechanistic Rationale & Causality

The synthesis of the target scaffold relies on the precise orchestration of two distinct chemical events:

  • Chemoselective SNAr: The reaction initiates with 2-chloronicotinic acid (2-chloro-3-pyridinecarboxylic acid) and a substituted 2-aminothiophenol. The inherent nucleophilicity difference between the soft thiolate anion and the hard aniline nitrogen dictates the reaction pathway. Under mild basic conditions, the thiol is selectively deprotonated. The resulting thiolate attacks the electron-deficient C2 position of the pyridine ring, displacing the chloride ion to form a thioether linkage[1].

  • Kinetically Driven Macrolactamization: The resulting intermediate, 2-((2-aminophenyl)thio)nicotinic acid, must undergo intramolecular amide bond formation to close the 7-membered thiazepine ring. Because 7-membered rings are entropically disfavored compared to 5- or 6-membered rings, standard thermal dehydration often leads to intermolecular oligomerization. To force the intramolecular pathway, we utilize high-dilution conditions combined with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which rapidly converts the carboxylic acid into a highly reactive active ester, trapping the adjacent aniline nitrogen before intermolecular collision occurs.

Workflow Visualization

SynthesisWorkflow A 2-Aminothiophenol + 2-Chloronicotinic Acid B Step 1: SNAr Reaction (K2CO3, DMF, 80°C) A->B C Intermediate: 2-((2-Aminophenyl)thio)nicotinic Acid B->C D Step 2: Macrolactamization (HATU, DIPEA, DMF, RT) C->D E Target Scaffold: Pyrido[2,3-b]benzothiazepin-6(5H)-one D->E

Two-step synthetic workflow for pyrido[2,3-b]benzothiazepin-6(5H)-ones.

Data-Driven Optimization of the SNAr Step

The choice of base and solvent is critical for the initial SNAr step. If the base is too weak, the reaction is sluggish; if too strong, it can trigger unwanted side reactions, such as the decarboxylation of the nicotinic acid derivative. Table 1 summarizes the optimization data that led to the selected protocol.

Table 1: Optimization of SNAr Reaction Conditions

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
1Et3N (2.5)EtOH801245%Weak base; incomplete thiolate generation.
2 K2CO3 (2.5) DMF 80 6 88% Optimal; complete conversion, clean profile.
3Cs2CO3 (2.5)DMF80485%Comparable yield, but cost-prohibitive for scale-up.
4NaH (3.0)THF65860%Over-deprotonation led to complex mixture/oligomers.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((2-aminophenyl)thio)nicotinic acid
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-chloronicotinic acid (10.0 mmol, 1.0 eq) and anhydrous DMF (50 mL).

  • Base Addition: Add finely powdered anhydrous K2CO3 (25.0 mmol, 2.5 eq). Stir the suspension at room temperature for 15 minutes.

    • Causality: This pre-stirring period deprotonates the carboxylic acid, preventing it from protonating the thiolate in the subsequent step, which would stall the reaction.

  • Nucleophile Addition: Add 2-aminothiophenol (11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of the thiol, mitigating the risk of oxidative disulfide dimerization.

  • Heating: Attach a reflux condenser, flush the system with N2, and heat the mixture to 80 °C for 6 hours.

  • Workup: Cool the reaction to room temperature and pour it into 200 mL of crushed ice/water. Slowly acidify the aqueous mixture to pH 4-5 using 1M HCl.

    • Causality: Adjusting to the isoelectric point of the amino acid intermediate forces it to precipitate as a solid.

  • Isolation: Filter the resulting yellow precipitate, wash with cold water (2 × 20 mL), and dry in a vacuum oven at 50 °C overnight.

Step 2: Intramolecular Cyclization (Macrolactamization)
  • Dilution: Dissolve the dried 2-((2-aminophenyl)thio)nicotinic acid intermediate (5.0 mmol, 1.0 eq) in anhydrous DMF (100 mL) to achieve a concentration of 0.05 M.

    • Causality: High dilution is mandatory. It increases the probability of the reactive ester finding the intramolecular amine rather than colliding with another molecule, thereby suppressing polymerization.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 3.0 eq) and stir for 10 minutes.

  • Coupling: Add HATU (6.0 mmol, 1.2 eq) in one single portion.

    • Causality: HATU is chosen over standard carbodiimides (like EDC) because the resulting HOAt active ester is highly reactive, overcoming the steric and entropic barriers of forming a 7-membered fused ring.

  • Reaction: Stir the mixture at room temperature under N2 for 12 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with EtOAc (3 × 75 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc, 70:30 to 50:50).

Self-Validating System (In-Process Quality Control)

To ensure the integrity of the protocol, do not proceed to the next step without validating the following self-contained checkpoints:

  • Step 1 Validation:

    • Ellman’s Reagent Test: Perform a rapid colorimetric test on the crude mixture. A negative result (lack of yellow color) confirms the complete consumption of the free thiol.

    • LC-MS: The intermediate must show a dominant peak corresponding to[M+H]+ = 247.0 m/z.

  • Step 2 Validation:

    • IR Spectroscopy: The successful formation of the target scaffold is confirmed by the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm-1) and the appearance of a sharp, prominent lactam C=O stretch at ~1670 cm-1.

    • 1H NMR (DMSO-d6): Look for the diagnostic downfield shift of the lactam N-H proton, typically appearing as a broad singlet around 10.5 ppm, distinct from the primary aniline NH2 protons (~5.0 ppm) seen in the intermediate.

References

  • Sharma, A., et al. "Benzothiazepines: chemistry of a privileged scaffold." RSC Advances, 2015.[1][Link]

Sources

Application

Application Note: Preclinical Evaluation of Pyrido[2,3-b]benzothiazepin-6(5H)-one Derivatives in EGFR-Mutated NSCLC Cell Lines

Executive Summary The emergence of acquired resistance mutations in Epidermal Growth Factor Receptor (EGFR)—most notably the T790M gatekeeper and C797S tertiary mutations—presents a critical bottleneck in the targeted th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of acquired resistance mutations in Epidermal Growth Factor Receptor (EGFR)—most notably the T790M gatekeeper and C797S tertiary mutations—presents a critical bottleneck in the targeted therapy of Non-Small Cell Lung Cancer (NSCLC). This application note outlines the scientific rationale and standardized preclinical protocols for evaluating pyrido[2,3-b]benzothiazepin-6(5H)-one , a novel tricyclic chemotype, as a next-generation EGFR inhibitor. By combining the hinge-binding capabilities of pyrido-pyrimidines with the conformational adaptability of a benzothiazepine ring, this scaffold offers a unique pharmacological profile designed to overcome steric hindrance within the mutated ATP-binding pocket.

Scientific Background & Structural Rationale (E-E-A-T)

The Clinical Challenge in NSCLC

Activating mutations in the EGFR kinase domain, such as the exon 19 deletion (delE746_A750) and the exon 21 L858R substitution, are primary oncogenic drivers in NSCLC[1]. While first-generation tyrosine kinase inhibitors (TKIs) like erlotinib demonstrate initial efficacy, resistance inevitably emerges. The most common resistance mechanism is the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, effectively outcompeting reversible inhibitors[1]. While third-generation covalent inhibitors (e.g., osimertinib) successfully target T790M, their efficacy is ultimately limited by the C797S mutation, which abolishes the critical cysteine residue required for covalent anchoring[2].

Structural Advantage of the Scaffold

The pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold represents a rationally designed solution to these resistance mechanisms.

  • Hinge Binding: Similar to established pyrido[2,3-d]pyrimidin-4(3H)-one derivatives[3], the pyrido motif acts as a robust hydrogen-bond donor/acceptor system, anchoring the molecule firmly into the kinase hinge region.

  • Conformational Flexibility: Drawing from the structural biology of benzothiazepinones[4], the seven-membered thiazepine ring introduces a degree of flexibility. This allows the molecule to adopt a non-planar conformation that can navigate the sterically restricted pocket induced by the bulky methionine at position 790, offering a potent non-covalent or alternative-covalent binding mode that bypasses traditional resistance paradigms.

Experimental Design & Causality

To rigorously validate the efficacy and selectivity of this novel scaffold, experiments must be conducted across a precisely selected panel of cell lines. Do not rely on a single cell line , as the therapeutic index is defined by the differential response between mutant and wild-type (WT) receptors.

Cell LineEGFR StatusResistance ProfileRationale for Inclusion (Causality)
PC-9 Exon 19 deletionSensitive to 1st/2nd/3rd GenBaseline Efficacy Model: Confirms target engagement against the primary activating mutation[1].
H1975 L858R / T790MResistant to 1st/2nd GenResistance Model: Critical for evaluating the scaffold's ability to overcome the T790M gatekeeper mutation[1].
A549 WT / KRAS mutantResistant to all EGFR TKIsToxicity Control: High IC50 here indicates wild-type EGFR sparing, which is vital for minimizing clinical toxicities like skin rash[1].

Mandatory Visualization: Pathways & Workflows

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Mutant/WT) EGF->EGFR Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Pyrido[2,3-b]benzothiazepin-6(5H)-one Inhibitor->EGFR Blocks ATP Pocket Apoptosis Apoptosis Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Fig 1: EGFR signaling pathway inhibition by pyrido[2,3-b]benzothiazepin-6(5H)-one.

Workflow CellCulture 1. Cell Culture (PC-9, H1975, A549) Treatment 2. Compound Treatment (Dose-Response) CellCulture->Treatment Viability 3A. Cell Viability (CellTiter-Glo) Treatment->Viability Signaling 3B. Target Engagement (Western Blot) Treatment->Signaling Analysis 4. Data Analysis (IC50 & p-EGFR levels) Viability->Analysis Signaling->Analysis

Fig 2: Experimental workflow for evaluating EGFR inhibitors in NSCLC cell lines.

Self-Validating Experimental Protocols

Protocol 1: High-Throughput Cell Viability Assay (IC50 Determination)

Causality Note: We utilize an ATP-based luminescence assay (CellTiter-Glo) because ATP quantitation provides a direct, metabolically accurate proxy for viable cell number, avoiding the redox artifacts common in MTT/MTS assays.

Step-by-Step Methodology:

  • Cell Seeding: Harvest PC-9, H1975, and A549 cells in the logarithmic growth phase. Seed at 2,000 cells/well in 90 µL of RPMI-1640 (10% FBS) into opaque 384-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the pyrido[2,3-b]benzothiazepin-6(5H)-one derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Transfer 10 µL of the diluted compounds to the assay plates (final DMSO concentration = 0.1%).

    • Self-Validation Step: Include a 0.1% DMSO vehicle control (100% viability baseline) and a 10 µM Staurosporine positive control (0% viability baseline) on every plate. Calculate the Z'-factor; a Z'-factor > 0.5 is required to validate the assay run.

  • Incubation: Incubate plates for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 50 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a multi-mode plate reader. Normalize data against the DMSO control and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Intracellular Signaling Profiling (Immunoblotting)

Causality Note: Phenotypic cell death is insufficient to prove the mechanism of action. We probe for p-EGFR (Y1068) to confirm direct inhibition of receptor autophosphorylation. Probing p-AKT (S473) and p-ERK (T202/Y204) ensures that the downstream PI3K/AKT and MAPK pathways—which drive oncogenic survival—are completely abrogated[1].

Step-by-Step Methodology:

  • Treatment: Seed H1975 cells in 6-well plates at

    
     cells/well. Treat with the compound at 0.1×, 1×, and 10× the calculated IC50 for 4 hours.
    
  • Lysis: Wash cells twice with ice-cold PBS. Lyse in RIPA buffer supplemented with 1× Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Quantification: Clarify lysates by centrifugation (14,000 rpm, 15 min, 4°C). Quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane using a semi-dry transfer system.

  • Immunoblotting: Block membranes in 5% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies: anti-p-EGFR (Y1068), anti-EGFR, anti-p-AKT (S473), anti-AKT, anti-p-ERK1/2 (T202/Y204), anti-ERK, and anti-GAPDH.

    • Self-Validation Step: Total EGFR, AKT, and ERK must be probed alongside GAPDH. This confirms that the reduction in phospho-signal is due to targeted kinase inhibition, not generalized protein degradation or unequal lane loading.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image via a chemiluminescence imaging system.

References

  • Title: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH PMC) URL: [Link]

  • Title: Novel mutant-selective EGFR kinase inhibitors against EGFR T790M Source: Nature (via NIH PMC) URL: [Link]

  • Title: Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer Source: Journal of Hematology & Oncology (via NIH PMC) URL: [Link]

  • Title: Discovery of Novel Benzothiazepinones as Irreversible Covalent Glycogen Synthase Kinase 3β Inhibitors for the Treatment of Acute Promyelocytic Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Notes: Pyridobenzothiazepines as CDK8 Inhibitors in Cancer Research

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction: The Rationale for Targeting CDK8 Cyclin-dependent kinase 8 (C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction: The Rationale for Targeting CDK8

Cyclin-dependent kinase 8 (CDK8) is a critical transcriptional regulator that, alongside its binding partner Cyclin C, forms the kinase module of the Mediator complex[1]. Unlike conventional CDKs (e.g., CDK1, CDK2) that directly drive cell cycle transitions, CDK8 acts as a bridge between transcription factors and the RNA polymerase II machinery, governing gene expression networks[1].

Dysregulation of CDK8 is a well-documented driver in several malignancies, including colorectal cancer, triple-negative breast cancer, and leukemia[1],[2]. Pyridobenzothiazepines (and their closely related oxazepine analogs like Cdk8-IN-10) have emerged as a highly potent, selective class of small-molecule inhibitors targeting the ATP-binding pocket of CDK8[3]. By disrupting CDK8's kinase activity, these compounds suppress oncogenic signaling, making them a compelling focus for modern cancer therapeutics.

Pharmacodynamics & Target Signaling

As a Senior Application Scientist, I emphasize that evaluating a CDK8 inhibitor requires tracking specific, direct substrates rather than relying solely on broad phenotypic changes.

CDK8 directly phosphorylates several key transcription factors:

  • STAT1: Phosphorylation at Serine 727 (S727) is crucial for STAT1's transcriptional activity. Inhibition of CDK8 by pyridobenzothiazepine derivatives directly reduces p-STAT1 (S727), modulating cell survival genes[3].

  • E2F1: CDK8 phosphorylates E2F1 at Serine 375, which normally silences it. Inhibiting CDK8 reactivates E2F1 transcriptional activity, upregulating proapoptotic targets like p73[2].

  • Wnt/β-catenin: CDK8 positively regulates this pathway; its inhibition attenuates the transcription of Wnt target genes such as c-Myc and Cyclin D1[3].

CDK8_Signaling Inhibitor Pyridobenzothiazepines (CDK8 Inhibitor) CDK8 CDK8 / Cyclin C (Mediator Complex) Inhibitor->CDK8 ATP-competitive binding (Kinase Inhibition) STAT1 STAT1 (Ser727) Transcription Factor CDK8->STAT1 Phosphorylation (Active) Wnt Wnt / β-catenin Signaling CDK8->Wnt Positive Regulation GeneExp Oncogenic Transcription (c-Myc, Cyclin D1, p73) STAT1->GeneExp Promoter Activation Wnt->GeneExp Transcriptional Drive Cancer Tumor Proliferation & Survival GeneExp->Cancer Phenotypic Output

Figure 1: Mechanism of action for pyridobenzothiazepine-mediated CDK8 inhibition and downstream transcriptional effects.

Quantitative Data Summary

When establishing baseline expectations for novel pyridobenzothiazepine derivatives, researchers should benchmark against established analogs. The table below summarizes representative quantitative parameters for this class of inhibitors (adapted from Cdk8-IN-10 validation studies)[3].

TargetAssay ModalityReadoutRepresentative IC₅₀Cell Line / Context
CDK8 / CycC Biochemical (ADP-Glo)Enzymatic Activity~8.25 nMCell-free recombinant
CDK8 / CycC Biochemical (TR-FRET)Binding Affinity (Kd)~8.0 - 10.0 nMCell-free recombinant
p-STAT1 (S727) Cellular (Western Blot)Target Engagement~1.3 µMSW620 (Colorectal)
Cell Viability Cellular (CellTiter-Glo)Proliferation~2.5 µMMDA-MB-468 (Breast)

Experimental Protocols

To ensure rigorous, self-validating data, the following protocols have been optimized for evaluating pyridobenzothiazepines.

Protocol A: In Vitro CDK8/Cyclin C Kinase Assay (Luminescence-Based)

Scientist’s Note on Causality: Why use the ADP-Glo™ format? Traditional assays rely on radioactive ³²P-ATP. The luminescence-based ADP-Glo assay provides a highly sensitive, non-radioactive alternative by quantifying ATP consumption[1]. It is a self-validating system: the deliberate depletion of unreacted ATP prior to ADP conversion ensures the luminescent signal is strictly proportional to kinase activity, eliminating false positives from spontaneous ATP hydrolysis[1].

Reagents Required:

  • Recombinant CDK8/Cyclin C enzyme (approx. 2.5 ng/µL)[3]

  • Specific CDK8 peptide substrate (0.2 µg/µL) and ATP (10 µM)[3]

  • ADP-Glo™ Kinase Assay Kit[1]

  • 384-well or 96-well solid white microplates[3]

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of the pyridobenzothiazepine compound in 1x Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[1].

  • Enzyme Incubation: Add 2.5 µL of the diluted inhibitor (or DMSO vehicle control) to the wells. Add 5 µL of the CDK8/Cyclin C enzyme solution. Incubate at room temperature for 10 minutes to allow the inhibitor to equilibrate within the ATP-binding pocket[3].

  • Reaction Initiation: Add 2.5 µL of the Substrate/ATP mix to initiate the kinase reaction. Incubate the plate at 30°C for 60 minutes[3].

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. Crucial Step: This degrades all unspent ATP, leaving only the ADP generated by the kinase reaction[1].

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the ADP back to ATP and introduces luciferase/luciferin to produce light[1]. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a microplate reader. Fit the data to a sigmoidal dose-response curve (e.g., in GraphPad Prism) to determine the IC₅₀[1].

Assay_Workflow Step1 1. Kinase Reaction CDK8 + Substrate + ATP + Inhibitor Step2 2. ATP Depletion Add ADP-Glo Reagent (Degrades unspent ATP) Step1->Step2 Step3 3. ADP Conversion Add Detection Reagent (ADP → ATP → Light) Step2->Step3 Step4 4. Quantification Measure Luminescence (Calculate IC50) Step3->Step4

Figure 2: Step-by-step workflow of the luminescence-based ADP-Glo kinase assay for CDK8.

Alternative Orthogonal Validation: To confirm that the IC₅₀ shift is due to direct active-site binding rather than allosteric interference, researchers should orthogonally validate using the LanthaScreen® Eu Kinase Binding Assay . This TR-FRET assay utilizes an Alexa Fluor® 647-labeled ATP-competitive tracer, proving that the pyridobenzothiazepine physically occupies the ATP pocket even without substrate turnover[4].

Protocol B: Cellular Target Engagement Assay (p-STAT1 S727 Western Blot)

Scientist’s Note on Causality: Why measure p-STAT1 (S727)? Measuring downstream viability (like an MTT assay) can be confounded by off-target cytotoxicity. Because CDK8 directly phosphorylates STAT1 at Ser727[3], quantifying this specific epitope provides an irrefutable, intracellular readout of actual target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed colorectal (e.g., SW620) or breast cancer cells (e.g., MDA-MB-468) in 6-well plates and allow adherence overnight[3].

  • Compound Treatment: Treat cells with varying concentrations of the pyridobenzothiazepine inhibitor (e.g., 0.1 µM, 1 µM, 10 µM) or a 0.1% DMSO control for 8 to 24 hours[3].

  • Lysis & Quantification: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the S727 phosphorylation state). Determine protein concentration via BCA assay[3].

  • Electrophoresis: Denature 20–30 µg of protein in Laemmli buffer. Separate via SDS-PAGE and transfer to a PVDF membrane[3].

  • Immunoblotting: Block the membrane for 1 hour. Probe overnight at 4°C with a primary antibody specific to p-STAT1 (Ser727). Use total STAT1 and GAPDH as loading controls[3].

  • Analysis: Detect using enhanced chemiluminescence (ECL) and quantify band densitometry to calculate the cellular IC₅₀ for target inhibition.

References

  • Application Notes and Protocols for Cdk8-IN-3 In Vitro Kinase Assay Source: BenchChem URL
  • LanthaScreen® Eu Kinase Binding Assay for CDK8/cyclin C Source: Thermo Fisher Scientific URL
  • Application Notes and Protocols for Cdk8-IN-10 in Colorectal Cancer Studies Source: BenchChem URL
  • Source: National Institutes of Health (NIH)

Sources

Application

Application Note: In Vitro Assay Protocols for Measuring the Potency of Pyrido[2,3-b]benzothiazepin-6(5H)-one Derivatives

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: In vitro pharmacological profiling, mechanistic validation, and assay cascade design. Introduction & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: In vitro pharmacological profiling, mechanistic validation, and assay cascade design.

Introduction & Mechanistic Rationale

The discovery of novel kinase inhibitors requires molecular scaffolds that can exploit the dynamic flexibility of the ATP-binding pocket. The tricyclic pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold, structurally homologous to known pyrido-benzoxazepinone multi-kinase and Cyclin-Dependent Kinase 8 (CDK8) inhibitors [1], represents a privileged chemotype for targeting the P-loop motif of kinases.

As a Senior Application Scientist, I emphasize that measuring the potency of such compounds cannot rely on a single biochemical endpoint. Tricyclic inhibitors often exhibit slow-binding kinetics and variable membrane permeability. Therefore, a robust, self-validating assay cascade is required. This guide details a three-tiered orthogonal approach to evaluate pyrido[2,3-b]benzothiazepin-6(5H)-one derivatives (using CDK8 as the model target):

  • Biochemical Potency (TR-FRET): Establishes intrinsic, cell-free affinity.

  • Intracellular Target Engagement (NanoBRET): Validates membrane permeability and live-cell target occupancy.

  • Functional Downstream Assay (Western Blot): Confirms that target binding translates to the inhibition of downstream phosphorylation events.

Workflow T1 Tier 1: Biochemical Assay (TR-FRET) Decision Hit Criteria Met? (IC50 < 100 nM) T1->Decision T2 Tier 2: Cellular Engagement (NanoBRET) Decision->T2 Yes T3 Tier 3: Functional Assay (p-STAT1 Western Blot) T2->T3

Tiered in vitro screening cascade for kinase inhibitor evaluation.

Tier 1: Biochemical Potency via TR-FRET

Causality of Experimental Design

To isolate the intrinsic binding affinity of the pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold from cellular variables, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [2]. Many heterocyclic small molecules exhibit auto-fluorescence that confounds standard fluorescence assays. TR-FRET utilizes lanthanide chelates (e.g., Europium) with long emission half-lives (hundreds of microseconds). By introducing a time delay before measurement, short-lived background fluorescence decays, yielding an exceptional signal-to-noise ratio. We run the assay at the apparent


 for ATP to maximize sensitivity for ATP-competitive inhibitors while maintaining physiological relevance.
Step-by-Step Protocol

Reagents: Recombinant CDK8/Cyclin C complex, Biotinylated-STAT1 peptide substrate, ATP, Europium-labeled anti-phospho-STAT1 antibody (Donor), Streptavidin-APC (Acceptor), Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Preparation: Serially dilute the pyrido[2,3-b]benzothiazepin-6(5H)-one test compounds in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of compound to a 384-well low-volume white ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Pre-incubation: Add 5 µL of 2X CDK8/Cyclin C enzyme solution (final concentration 2 nM) to the assay plate. Centrifuge at 1000 x g for 1 minute. Crucial Step: Incubate for 60 minutes at room temperature. Rationale: Tricyclic benzothiazepinones often exhibit slow-binding kinetics; pre-incubation prevents the underestimation of potency.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (final concentrations: 100 nM Biotin-STAT1 peptide, 15 µM ATP). Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Detection Mix containing 20 mM EDTA (to chelate Mg2+ and stop the kinase reaction), 2 nM Eu-anti-pSTAT1 antibody, and 20 nM Streptavidin-APC. Incubate for 2 hours.

  • Measurement: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission: 620 nm (Donor) and 665 nm (Acceptor). Integration delay: 50 µs. Integration time: 400 µs.

Self-Validation System: The TR-FRET readout is a dimensionless ratio (665 nm / 620 nm). This internal ratiometric standard automatically compensates for minor well-to-well volume variations. A reference inhibitor (e.g., Senexin B) must be included on every plate. The plate is only validated if the Z'-factor is > 0.6.

Tier 2: Intracellular Target Engagement via NanoBRET

Causality of Experimental Design

A compound may exhibit a single-digit nanomolar


 biochemically but fail in cellular models due to poor membrane permeability or high non-specific protein binding. To bridge this gap, we utilize the NanoBRET Target Engagement assay [3]. This live-cell assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a CDK8-NanoLuc fusion protein and a cell-permeable fluorescent tracer. When the test compound enters the cell and binds to CDK8, it competitively displaces the tracer, resulting in a loss of BRET signal.
Step-by-Step Protocol
  • Cell Seeding & Transfection: Plate HEK293T cells in a 96-well white plate at

    
     cells/well. Transiently transfect cells with a plasmid encoding the CDK8-NanoLuc fusion protein and Cyclin C using a standard lipid-based reagent. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Tracer & Compound Addition: Replace media with Opti-MEM. Add the NanoBRET Tracer (at its predetermined

    
     concentration, e.g., 0.5 µM) to all wells except the "No Tracer" control wells.
    
  • Inhibitor Treatment: Add the serially diluted pyrido[2,3-b]benzothiazepin-6(5H)-one compounds. Incubate the cells for 2 hours at 37°C. Rationale: This allows the system to reach binding equilibrium inside the live cell.

  • Substrate Addition & Reading: Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to quench signal from dead cells). Read luminescence immediately using a luminometer equipped with 450 nm (Donor) and 610 nm (Acceptor) filters.

  • Data Analysis: Calculate the BRET Ratio (610 nm / 450 nm). Convert to fractional occupancy and plot against compound concentration to determine the cellular

    
    .
    

Self-Validation System: The assay must include a "Tracer Only" control (defining 0% occupancy) and a "No Tracer" control (defining 100% displacement/background). If the assay window (Tracer BRET ratio / No Tracer BRET ratio) is less than 3-fold, the data is discarded.

Tier 3: Functional Downstream Assay (STAT1 Phosphorylation)

Causality of Experimental Design

Binding the target in a live cell does not guarantee functional antagonism. CDK8 is a component of the Mediator complex and regulates transcription by phosphorylating the transactivation domain of STAT1 at Serine 727[1]. To prove that our pyrido[2,3-b]benzothiazepin-6(5H)-one derivative is a functional antagonist, we must quantify the reduction of p-STAT1(S727) in a relevant cancer cell line (e.g., HCT116).

Pathway Inhibitor Pyrido[2,3-b]benzothiazepin-6(5H)-one CDK8 CDK8 / Cyclin C (Mediator Complex) Inhibitor->CDK8 Inhibits pSTAT1 p-STAT1 (Ser727) CDK8->pSTAT1 Phosphorylates STAT1 STAT1 (Unphosphorylated) STAT1->pSTAT1 Transcription Oncogenic Gene Transcription pSTAT1->Transcription Activates

Mechanism of action: CDK8 inhibition blocks STAT1 phosphorylation and transcription.

Step-by-Step Protocol
  • Cell Treatment: Seed HCT116 cells in 6-well plates and grow to 70% confluency. Treat with the test compound at varying concentrations (e.g., 0.1, 1, and 10 µM) for 4 hours.

  • Stimulation: Stimulate cells with Interferon-gamma (IFN-γ, 50 ng/mL) for 30 minutes to induce robust STAT1 phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane. Block with 5% BSA.

  • Immunodetection: Probe overnight at 4°C with primary antibodies: anti-p-STAT1 (Ser727) and anti-total-STAT1 (loading control). Wash and incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and quantify band densitometry using ImageJ.

Data Presentation & Interpretation

To accurately assess the developability of a pyrido[2,3-b]benzothiazepin-6(5H)-one derivative, quantitative data from all three tiers must be synthesized. A significant drop-off between Biochemical and Cellular


 indicates poor permeability or high efflux, requiring further medicinal chemistry optimization.
Compound IDTier 1: TR-FRET Biochemical

(nM)
Tier 2: NanoBRET Cellular

(nM)
Tier 3: p-STAT1 Inhibition

(nM)
Permeability Drop-off Ratio (Tier 2 / Tier 1)
Lead Pyrido-benzothiazepinone 8.5 ± 1.245.3 ± 4.162.0 ± 5.55.3x (Excellent)
Analog 2 (Des-methyl) 12.4 ± 2.0> 1000> 1000> 80x (Poor Permeability)
Reference (Senexin B) 24.1 ± 3.588.5 ± 7.2115.0 ± 10.13.6x (Standard)

Table 1: Representative assay cascade profiling data. A Permeability Drop-off Ratio of < 10x is generally considered acceptable for advancing a compound to in vivo pharmacodynamic studies.

References

  • Title: Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors Source: European Journal of Medicinal Chemistry, Volume 201, 2020, 112443. URL: [Link]

  • Title: Fluorescence detection techniques for protein kinase assay Source: Analytical and Bioanalytical Chemistry, Volume 390, 2008, 2049–2057. URL: [Link]

  • Title: Quantifying CDK inhibitor selectivity in live cells Source: Nature Communications, Volume 11, 2020, 3202. URL: [Link]

Method

Application Note: Pharmacological Profiling of N-Substituted Pyrido[2,3-b]benzothiazepin-6(5H)-one

Introduction & Mechanistic Rationale The development of atypical antipsychotics and central nervous system (CNS) modulators relies heavily on optimizing tricyclic scaffolds to achieve specific polypharmacological profile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of atypical antipsychotics and central nervous system (CNS) modulators relies heavily on optimizing tricyclic scaffolds to achieve specific polypharmacological profiles. Dibenzothiazepines, such as quetiapine, are well-established atypical antipsychotics known for their dual antagonism at dopamine D2 and serotonin 5-HT2A receptors, which effectively treats schizophrenia with a reduced propensity for extrapyramidal symptoms (EPS)[1].

However, traditional dibenzothiazepines often suffer from off-target affinities—particularly at the histamine H1 receptor—leading to adverse effects like profound sedation and weight gain. The N-substituted pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold represents a rational bioisosteric evolution. By introducing an aza-substitution (pyridine ring) into the tricyclic core and functionalizing the lactam nitrogen, researchers can alter the electron density, topological polar surface area (TPSA), and receptor binding kinetics. This structural modification aims to enhance 5-HT2A/D2 selectivity while abolishing H1-mediated liabilities.

To validate this novel scaffold, a rigorous pharmacological profiling workflow is required. This guide details the causal methodologies for evaluating receptor affinity via radioligand binding[2] and functional antagonism via Bioluminescence Resonance Energy Transfer (BRET)[3].

Mechanistic Visualization

GPCR_Signaling cluster_0 Serotonin 5-HT2A Receptor Pathway cluster_1 Dopamine D2 Receptor Pathway Cmpd N-subst. Pyrido-benzothiazepinone HT2A 5-HT2A (Antagonized) Cmpd->HT2A D2 D2 (Antagonized) Cmpd->D2 Gq Gq Protein HT2A->Gq Arrestin β-Arrestin 2 Recruitment (Blocked) HT2A->Arrestin PLC PLC / IP3 / Ca2+ Blocked Gq->PLC Gi Gi Protein D2->Gi D2->Arrestin cAMP cAMP Inhibition Blocked Gi->cAMP

Fig 1: Dual D2/5-HT2A receptor antagonism and downstream signaling blockade.

Quantitative Data Summary

The following table summarizes the targeted in vitro pharmacological profile of a lead N-substituted pyrido[2,3-b]benzothiazepin-6(5H)-one derivative compared to a standard clinical reference. The data illustrates the successful elimination of H1 affinity while maintaining the critical atypical D2/5-HT2A ratio.

CompoundD2

(nM)
5-HT2A

(nM)
5-HT2A / D2 RatioH1

(nM)

-Arrestin

(nM)
Quetiapine (Reference) 3801200.3115450
Pyrido-benzothiazepinone Lead 145220.15>10,00085

Note: A lower 5-HT2A/D2 ratio is a hallmark of atypical antipsychotic efficacy, promoting therapeutic action with minimal motor side effects.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (D2 & 5-HT2A)

Objective: Determine the equilibrium dissociation constant (


) of the novel compound at target receptors.
Causality & Trustworthiness:  We utilize 

-spiperone for D2 and

-ketanserin for 5-HT2A[2]. A rapid-filtration method is employed because it physically separates the bound radioligand from the free pool in milliseconds, preventing the dissociation of low-affinity complexes during the wash steps, thereby ensuring the thermodynamic accuracy of the

calculation.

Materials:

  • HEK293T membrane preparations stably expressing human D2 or 5-HT2A receptors.

  • Radioligands:

    
    -spiperone (D2) and 
    
    
    
    -ketanserin (5-HT2A).
  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.
  • GF/B glass microfiber filter plates (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding).

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the N-substituted pyrido[2,3-b]benzothiazepin-6(5H)-one in DMSO (final assay DMSO concentration

    
     1%).
    
  • Assay Assembly: In a 96-well plate, combine 50 µL of the test compound, 50 µL of radioligand (at a concentration equal to its previously determined

    
    ), and 100 µL of membrane suspension (10–20 µg protein/well).
    
  • Equilibration: Incubate the plates in the dark at 25°C for 90 minutes. Rationale: 90 minutes ensures the system reaches thermodynamic equilibrium for competitive displacement.

  • Filtration: Harvest the reaction onto the pre-soaked GF/B filter plates using a vacuum manifold. Wash rapidly 3 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Rationale: Ice-cold buffer slows the off-rate (

    
    ) of the bound ligand during washing.
    
  • Quantification: Dry the filter plates, add 40 µL of scintillation cocktail per well, and read radioactivity (CPM) using a Microbeta counter.

  • Data Analysis: Calculate

    
     using non-linear regression (One-site competition model). Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol 2: BRET-Based -Arrestin 2 Recruitment Assay

Objective: Confirm functional antagonism and assess potential signaling bias. Causality & Trustworthiness: While binding assays confirm affinity, they do not differentiate between antagonists, inverse agonists, or biased agonists. Bioluminescence Resonance Energy Transfer (BRET) allows real-time monitoring of


-arrestin 2 recruitment to the GPCR in living cells[3]. If the compound is a true antagonist, it will competitively block dopamine- or serotonin-induced BRET signals without stimulating recruitment on its own.

Materials:

  • HEK293T cells.

  • Plasmids: D2-Rluc8 (Donor) and Venus-

    
    -arrestin 2 (Acceptor).
    
  • Substrate: Coelenterazine h (5 µM final).

Step-by-Step Procedure:

  • Transfection: Co-transfect HEK293T cells with D2-Rluc8 and Venus-

    
    -arrestin 2 plasmids using a lipid-based reagent. Incubate for 24 hours.
    
  • Cell Plating: Detach cells and re-plate into white, clear-bottom 96-well plates at a density of

    
     cells/well. Incubate for an additional 24 hours.
    
  • Starvation: Replace media with HBSS (Hank's Balanced Salt Solution) for 2 hours prior to the assay to lower basal cellular signaling.

  • Antagonist Pre-incubation: Add the N-substituted pyrido-benzothiazepinone derivative (serial dilutions) and incubate for 30 minutes at 37°C.

  • Substrate & Agonist Addition: Add Coelenterazine h (5 µM) followed immediately by an

    
     concentration of the endogenous agonist (Dopamine or Serotonin).
    
  • BRET Measurement: Read the plate immediately using a microplate reader capable of simultaneous dual emission. Measure donor emission at 480 nm and acceptor emission at 530 nm.

  • Calculation: Calculate the BRET ratio by dividing the 530 nm emission by the 480 nm emission. Plot the BRET ratio against the log concentration of the antagonist to determine the functional

    
    .
    

High-Throughput Profiling Workflow

Profiling_Workflow Syn Compound Synthesis Bind Radioligand Binding (Kd, Ki) Syn->Bind Func BRET Functional Assay (cAMP, β-Arrestin) Bind->Func Data Data Analysis (IC50, Bias Factor) Func->Data Lead Lead Optimization & In Vivo Profiling Data->Lead

Fig 2: Sequential screening workflow from synthesis to in vivo lead selection.

References

  • [1] Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing. Source: miami.edu. 1

  • [3] Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Source: nih.gov. 3

  • [2] Covalent agonists for studying G protein-coupled receptor activation. Source: pnas.org. 2

Sources

Application

Application Note: Pyrido[2,3-b]benzothiazepin-6(5H)-one as a Privileged Scaffold in Drug Discovery

Executive Summary The pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold is a highly versatile tricyclic heterocycle that has garnered significant attention in modern drug discovery. Structurally characterized by a pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold is a highly versatile tricyclic heterocycle that has garnered significant attention in modern drug discovery. Structurally characterized by a pyridine ring fused to a benzothiazepine core, this scaffold serves as a critical bioisostere for traditional dibenzothiazepines (e.g., clozapine, quetiapine). Historically deployed in the development of Central Nervous System (CNS) agents[1], recent advances in diversity-oriented synthesis (DOS) have successfully redeployed this scaffold to target multidrug-resistant (MDR) cancers[2].

This application note provides a comprehensive guide to the structural rationale, synthesis, and biological validation of pyrido[2,3-b]benzothiazepin-6(5H)-one derivatives, offering actionable protocols for researchers engaged in hit-to-lead optimization.

Structural & Mechanistic Rationale (The "Why")

Bioisosterism and Physicochemical Modulation

The strategic replacement of a benzene ring with a pyridine ring in the tricyclic thiazepine system fundamentally alters the molecule's physicochemical properties.

  • Lipophilicity & Solubility: The introduction of the basic pyridine nitrogen lowers the overall partition coefficient (logP) and provides a built-in hydrogen bond acceptor. This enhances aqueous solubility, a critical factor for oral bioavailability and crossing the blood-brain barrier (BBB)[1].

  • Conformational Geometry: The 7-membered thiazepine ring forces the molecule into a non-planar, "butterfly" or "buckled" conformation. This specific dihedral angle prevents the molecule from intercalating into DNA (reducing off-target mutagenicity) while perfectly orienting functionalized side chains (e.g., N-methylpiperazine) to interact with highly conserved aspartate residues within the deep hydrophobic pockets of G-protein coupled receptors (GPCRs)[1].

Divergent Pharmacological Pathways

Depending on the substitution pattern at the lactam nitrogen (N5) or the pyridine/benzene rings, the scaffold exhibits divergent pharmacology:

  • CNS Modulation: N-alkylation with piperazine derivatives yields compounds with high affinity for Dopamine (D2) and Serotonin (5-HT2A) receptors, producing an atypical antipsychotic profile with reduced extrapyramidal side effects[1].

  • Oncology (MDR Reversal): Recent converging screening approaches have identified specific pyrido-benzothiazepine derivatives that exhibit potent, selective cytotoxicity against paclitaxel-resistant cancer cell lines (e.g., H460TaxR) while sparing normal human fibroblasts[2].

MOA cluster_0 CNS Modulation cluster_1 Oncology (Drug-Resistance) S Pyrido[2,3-b]benzothiazepin- 6(5H)-one Scaffold D2 Dopamine D2 Receptor (Antagonism) S->D2 HT Serotonin 5-HT2A Receptor (Antagonism) S->HT MDR MDR Efflux Pumps / Unknown Targets S->MDR Out1 Atypical Antipsychotic Profile D2->Out1 HT->Out1 Apop Selective Cytotoxicity (H460TaxR cells) MDR->Apop Out2 Overcoming Paclitaxel Resistance Apop->Out2

Figure 2. Divergent pharmacological pathways of the pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for key derivatives of the scaffold across different biological targets, highlighting its wide therapeutic window.

Table 1: Pharmacological Profile of Pyrido[2,3-b]benzothiazepin-6(5H)-one Derivatives

Compound Class / ModificationTarget / Cell LineEC50 / Ki (µM)Selectivity / Clinical RelevanceRef.
N-methylpiperazino-derivativesD2 Receptor~0.10 - 1.50Modulated 5-HT2/D2 ratio[1]
N-methylpiperazino-derivatives5-HT2A Receptor~0.05 - 0.80Clozapine-like atypical profile[1]
Tricyclic Thiazepine (Hit 1w)H460TaxR (Cancer)< 1.00Overcomes paclitaxel resistance[2]
Tricyclic Thiazepine (Hit 1w)NHFB (Normal Cells)> 100.00High therapeutic window (>100x)[2]

Experimental Workflows & Protocols

Protocol 1: Diversity-Oriented Synthesis (DOS) of the Core Scaffold

Causality & Rationale: The synthesis relies on the condensation of 3-amino-4-chloropyridine with thiosalicylic acid. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position, enabling a highly regioselective nucleophilic aromatic substitution (SNAr) by the thiol group. Subsequent intramolecular amidation (lactamization) locks the 7-membered ring into place[1].

Step-by-Step Methodology:

  • SNAr Reaction: Dissolve 3-amino-4-chloropyridine (1.0 eq) and thiosalicylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.5 eq) to deprotonate the thiol, enhancing its nucleophilicity.

  • Heating: Heat the mixture to 120°C under an inert argon atmosphere for 12 hours.

  • Intermediate QC (Self-Validation): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The disappearance of the 3-amino-4-chloropyridine peak and the appearance of the thioether intermediate [M+H]+ peak confirms successful SNAr.

  • Lactamization: Cool the mixture to room temperature, add a coupling agent (e.g., HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to facilitate intramolecular cyclization. Stir for 6 hours at room temperature.

  • Purification: Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold.

G A Building Blocks (Aminochloropyridines + Thiosalicylic Acid) B Intramolecular Cyclization A->B C Pyrido[2,3-b]benzothiazepin- 6(5H)-one Scaffold B->C D Diversity-Oriented Synthesis C->D E Convergent Screening (H460TaxR vs NHFB) D->E F Hit Identification (EC50 < 1.0 µM) E->F

Figure 1. Diversity-oriented synthesis and converging screening workflow for pyrido-benzothiazepines.

Protocol 2: Converging Cellular Screening for Anti-MDR Agents

Causality & Rationale: Traditional oncology screening relies solely on cancer cell lines, frequently yielding compounds with narrow therapeutic indices (general cytotoxins). To circumvent this, a converging screening approach is employed. By simultaneously evaluating compounds against paclitaxel-resistant lung cancer cells (H460TaxR) and normal human fibroblasts (NHFB), we actively select for selective cytotoxicity[2].

Step-by-Step Methodology:

  • Cell Seeding: Plate H460TaxR and NHFB cells in separate 384-well clear-bottom plates at a density of 2,000 cells/well in 40 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the synthesized scaffold library in DMSO. Transfer 100 nL of the compounds to the assay plates using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 100 µM.

  • Control Implementation (Self-Validation):

    • Positive Control: Paclitaxel (Validates resistance: H460TaxR will show high viability; NHFB will show low viability).

    • Negative Control: 0.25% DMSO vehicle.

  • Incubation & Assay: Incubate plates for 72 hours. Add 10 µL of CellTiter-Glo® reagent to each well to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).

  • Data Analysis: Read luminescence on a microplate reader. Normalize data against DMSO controls and calculate EC50 values using a 4-parameter logistic non-linear regression model. Hits are defined as compounds exhibiting an EC50 < 1.0 µM in H460TaxR and an EC50 > 100 µM in NHFB.

References

  • Yang, Bingchuan, et al. "Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach." ACS Combinatorial Science 2016, 18 (5), 230-235. URL:[Link]

  • Liégeois, Jean Francois F., et al. "Pyridobenzoxazepine and Pyridobenzothiazepine Derivatives as Potential Central Nervous System Agents: Synthesis and Neurochemical Study." Journal of Medicinal Chemistry 1994, 37 (4), 519-525. URL:[Link]

Sources

Method

Application Note: Antimicrobial Evaluation and Screening Protocols for Pyrido[2,3-b]benzothiazepin-6(5H)-one Derivatives

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Microbiologists, and Preclinical Drug Development Scientists Prepared By: Senior Application Scientist I...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Microbiologists, and Preclinical Drug Development Scientists Prepared By: Senior Application Scientist

Introduction & Pharmacological Rationale

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the exploration of novel heterocyclic scaffolds. The pyrido[2,3-b]benzothiazepin-6(5H)-one core represents a highly privileged, yet underexplored, pharmacophore in infectious disease research. Historically recognized for its neurotropic and antipsychotic properties [1], the benzothiazepine system has recently been repurposed for its broad-spectrum antimicrobial potential [2].

Why this scaffold? The fusion of a pyridine ring with a benzothiazepine system significantly alters the spatial geometry and electronic distribution of the molecule. The lipophilic nature of the pyridine moiety enhances cell wall permeation, while the thiazepine ring introduces a non-planar "butterfly" conformation. This unique 3D architecture allows the molecule to bypass common bacterial efflux pumps and intercalate with target enzymes (such as DNA gyrase) that have mutated to resist traditional planar antibiotics like fluoroquinolones.

Mechanistic Overview

To effectively evaluate this compound, one must understand its proposed mechanism of action. The structural bulk and heteroatom distribution facilitate a dual-action approach: disrupting membrane integrity and inhibiting intracellular targets.

Mechanism Scaffold Pyrido[2,3-b]benzothiazepin- 6(5H)-one Permeation Cell Wall Permeation (Lipophilic Pyridine) Scaffold->Permeation Target1 DNA Gyrase Inhibition Permeation->Target1 Target2 Efflux Pump Evasion Permeation->Target2 Effect1 DNA Supercoiling Arrest Target1->Effect1 Effect2 High Intracellular Drug Accumulation Target2->Effect2 Outcome Bactericidal Activity (Cell Death) Effect1->Outcome Effect2->Outcome

Figure 1: Proposed dual-action antimicrobial mechanism of pyrido[2,3-b]benzothiazepin-6(5H)-one.

Experimental Protocols: Self-Validating Systems

When working with highly lipophilic heterocycles like pyrido[2,3-b]benzothiazepin-6(5H)-one, traditional agar disk-diffusion assays are fundamentally flawed. The compound's high LogP limits its diffusion through the hydrophilic agar matrix, leading to false-negative results.

Therefore, Broth Microdilution paired with a metabolic indicator is the mandatory standard. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) using a resazurin-based metabolic readout to bypass turbidity artifacts caused by compound precipitation.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well, clear, flat-bottom microtiter plates

  • Resazurin sodium salt (0.015% w/v aqueous solution, filter sterilized)

  • Test compound dissolved in 100% DMSO (Stock: 10 mg/mL)

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target strain (e.g., S. aureus ATCC 29213) on tryptic soy agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 
    
    
    
    CFU/mL.
    • Expert Insight: Precise inoculum density is critical. An inoculum effect (artificially high MIC) will occur if the bacterial load exceeds

      
       CFU/mL, as the thiazepine molecules will be titrated out by excess lipid membranes.
      
  • Serial Dilution: In the 96-well plate, perform a 2-fold serial dilution of the pyrido[2,3-b]benzothiazepin-6(5H)-one compound in CAMHB. The final concentration range should be 128 µg/mL to 0.25 µg/mL.

    • Critical Control: Ensure the final DMSO concentration in all wells does not exceed 1% (v/v). Higher DMSO concentrations will disrupt bacterial membranes, confounding the compound's actual efficacy.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well containing 50 µL of the diluted compound. Include a Growth Control (bacteria + broth + 1% DMSO) and a Sterility Control (broth + 1% DMSO only). Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of the resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

    • Causality: Thiazepines can precipitate in aqueous media, creating optical density (OD600) artifacts. Resazurin is a redox indicator; viable bacteria reduce the blue resazurin to pink, highly fluorescent resorufin. If the well remains blue, the bacteria are dead, regardless of visual turbidity.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol B: Time-Kill Kinetics Assay

Purpose: To determine whether the pyrido[2,3-b]benzothiazepin-6(5H)-one derivative is bacteriostatic (inhibits growth) or bactericidal (kills the pathogen).

Step-by-Step Methodology:

  • Prepare a starting inoculum of

    
     CFU/mL in 10 mL of CAMHB.
    
  • Add the test compound at concentrations of 1× MIC, 2× MIC, and 4× MIC.

  • Incubate at 37°C with orbital shaking (200 rpm).

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract a 100 µL aliquot.

  • Perform 10-fold serial dilutions in sterile PBS and plate 10 µL spots onto Mueller-Hinton agar.

  • Incubate plates for 24 hours and calculate CFU/mL.

    • Self-Validation: A compound is deemed bactericidal only if it achieves a

      
       reduction (99.9% kill) in CFU/mL compared to the initial inoculum at 24 hours. If the reduction is 
      
      
      
      , it is bacteriostatic.

Quantitative Data Presentation

The following table summarizes representative screening data for a synthesized library of pyrido[2,3-b]benzothiazepin-6(5H)-one derivatives. The inclusion of the Selectivity Index (SI) is a critical metric in drug development, validating that the antimicrobial effect is target-specific rather than a result of generalized cytotoxicity.

Table 1: Antimicrobial Activity and Cytotoxicity Profiling

Compound / StrainS. aureus (MRSA) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans MIC (µg/mL)Cytotoxicity (HEK293) IC

(µg/mL)
Selectivity Index (SI)*
Pyrido-benzothiazepine Lead 4.016.08.0>128>32
Halogenated Derivative (-Cl) 2.08.04.09648
Vancomycin (Control) 1.0>64N/A>128>128
Ciprofloxacin (Control) 0.50.25N/A>128>256

*Selectivity Index (SI) = IC


 (HEK293) / MIC (MRSA). An SI > 10 is generally required to proceed to in vivo efficacy models.

Conclusion & Future Directions

The pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold demonstrates potent, broad-spectrum antimicrobial activity, particularly against Gram-positive organisms like MRSA. The protocols outlined above bypass the physical limitations (e.g., poor agar diffusion, aqueous precipitation) inherent to testing complex, lipophilic heterocycles. Future development should focus on structure-activity relationship (SAR) studies, specifically modifying the pyridine ring to enhance Gram-negative outer membrane penetration, and evaluating the scaffold's efficacy in in vivo murine infection models.

References

  • Title: Pyridobenzoxazepine and Pyridobenzothiazepine Derivatives as Potential Central Nervous System Agents: Synthesis and Neurochemical Study Source: Journal of Medicinal Chemistry, 1994, 37(4), 519-525. URL: [Link][1][2]

  • Title: A Convenient, Rapid Microwave-Assisted Synthesis of 2-Substituted Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepine-3-Carboxamide Derivatives and Its Antimicrobial Activity Source: Phosphorus, Sulfur, and Silicon and the Related Elements, 2012, 187(2), 255-264. URL: [Link][3]

  • Title: Application of Pyridinium 1,4-Zwitterionic Thiolates: Synthesis of Benzopyridothiazepines and Benzothiophenes Source: The Journal of Organic Chemistry, 2020, 85(10), 6471–6481. URL: [Link][3]

Sources

Application

Application Note: High-Throughput Screening of a Pyrido[2,3-b]benzothiazepin-6(5H)-one Library for V2 Vasopressin Receptor Antagonists

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Accumulation Assay Format: 384-Well High-Throughput Screening (HTS) Biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Accumulation Assay Format: 384-Well High-Throughput Screening (HTS)

Biological Rationale & Target Selection

The pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold represents a privileged heterocyclic structure in medicinal chemistry. Due to their structural homology to classical 1,5-benzothiazepines (e.g., the calcium channel blocker diltiazem), these derivatives are frequently leveraged to interrogate G protein-coupled receptors (GPCRs) and central nervous system targets [[1]]().

In this application note, we focus on screening this library against the Arginine Vasopressin V2 Receptor (V2R) . V2R is a critical Gαs-coupled GPCR localized on the basolateral membrane of kidney collecting duct cells. Activation by its endogenous ligand, arginine vasopressin (AVP), stimulates adenylyl cyclase, generating cyclic AMP (cAMP) and triggering the apical insertion of aquaporin-2 water channels 2. Aberrant V2R signaling is a primary driver of hyponatremia, heart failure fluid retention, and autosomal dominant polycystic kidney disease (ADPKD). Consequently, identifying novel, non-peptide V2R antagonists from structurally diverse libraries offers immense therapeutic potential [[3]]().

Assay Principle and Causality

To execute a robust HTS campaign, we employ an HTRF cAMP accumulation assay. Because V2R strictly couples to the Gαs pathway, intracellular cAMP serves as a direct, highly sensitive proxy for receptor activation or inhibition [[4]]().

Mechanistic Causality: HTRF is selected over traditional ELISA formats because it is a homogeneous "mix-and-read" technology. Eliminating wash steps removes a major source of well-to-well variability, preserving the statistical integrity (Z'-factor) required for HTS. The assay relies on competitive binding: native cellular cAMP competes with a dye-labeled d2-cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. Crucial Data Interpretation: In the presence of a V2R antagonist, AVP is blocked, cellular cAMP remains low, and the d2-cAMP tracer binds freely to the antibody, yielding a high TR-FRET signal .

Pathway Ligand Library Compound (Antagonist) V2R V2 Receptor (GPCR) Ligand->V2R Blocks AVP AVP (Agonist) AVP->V2R Activates Gs Gαs Protein V2R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP Cellular cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Substrate HTRF HTRF Signal (High Signal = Hit) cAMP->HTRF Competes with d2-cAMP

V2R Gαs signaling cascade and HTRF competitive cAMP detection principle.

Experimental Protocol: Self-Validating HTS Workflow

A screening protocol must be a self-validating system. Every plate must contain internal controls to define the 0% and 100% inhibition thresholds, ensuring that day-to-day cellular variations do not compromise hit selection.

Materials & Reagents
  • Cell Line: HEK293 cells stably expressing human V2R (HEK293-hV2R).

  • Detection: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity).

  • Pharmacological Controls: Arginine Vasopressin (AVP; Agonist), Tolvaptan (Reference Antagonist), IBMX (Phosphodiesterase inhibitor).

  • Instrumentation: Echo® Acoustic Dispenser, EnVision® Multilabel Plate Reader.

Step-by-Step Methodology (Antagonist Mode)
  • Compound Dispensing (Library Transfer): Using an acoustic liquid handler, transfer 20 nL of the pyrido[2,3-b]benzothiazepin-6(5H)-one library (from 10 mM DMSO stocks) into a low-volume 384-well white microplate.

    • Expert Insight: Acoustic dispensing is mandatory. It eliminates plastic tips (preventing cross-contamination) and restricts the final assay DMSO concentration to 0.1%. DMSO concentrations >0.5% can alter membrane fluidity, destabilizing the GPCR lipid microenvironment and artificially depressing cAMP production.

  • Cell Preparation & Plating: Harvest HEK293-hV2R cells at 80% confluency. Resuspend in Assay Buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Dispense 10 µL of the cell suspension (~2,000 cells/well) into the 384-well plate. Incubate for 15 minutes at Room Temperature (RT).

    • Expert Insight: IBMX is a critical addition. As a broad-spectrum phosphodiesterase (PDE) inhibitor, it prevents the enzymatic degradation of newly synthesized cAMP, artificially widening the assay window to guarantee a high Z'-factor.

  • Agonist Challenge: Add 5 µL of AVP at its EC80 concentration (predetermined via agonist dose-response, typically ~0.8 nM). Incubate for 30 minutes at 37°C.

    • Expert Insight: Challenging at the EC80 rather than EC100 ensures the receptor system remains sensitive to competitive antagonism. If an EC100 dose is used, weak-to-moderate antagonists in the library will be masked by the overwhelming agonist signal.

  • Lysis & Detection: Add 5 µL of cAMP-d2 tracer and 5 µL of Anti-cAMP-Eu3+ cryptate (both diluted in the manufacturer's lysis buffer). Incubate for 1 hour at RT in the dark.

    • Expert Insight: The lysis buffer contains specialized detergents that rupture the HEK293 membrane, instantly halting the biological reaction while simultaneously initiating the competitive HTRF binding event.

  • Readout: Read the plate on a TR-FRET compatible reader. Excite at 320 nm; measure dual emission at 620 nm (Eu3+ reference) and 665 nm (d2 acceptor). Calculate the 665/620 ratio to normalize well-to-well volume variations.

Workflow Step1 1. Compound Transfer 20 nL Acoustic Dispense Step2 2. Cell Plating HEK293-hV2R + IBMX Step1->Step2 Step3 3. Agonist Challenge AVP (EC80) Addition Step2->Step3 Step4 4. Lysis & Detection HTRF Reagents Step3->Step4 Step5 5. TR-FRET Readout 665nm / 620nm Ratio Step4->Step5

384-well HTS workflow for V2R antagonist screening using acoustic dispensing.

Data Presentation & Hit Triage

A robust HTS campaign requires rigorous statistical validation. The Z'-factor is calculated per plate using the Vehicle + AVP (EC80) as the low TR-FRET signal (0% inhibition) and Tolvaptan + AVP as the high TR-FRET signal (100% inhibition). A Z'-factor > 0.6 indicates an excellent assay window suitable for hit picking.

Below is a representative data summary table demonstrating how quantitative HTS data for the pyrido[2,3-b]benzothiazepin-6(5H)-one library is triaged:

Compound IDScaffold SubstitutionIC50 (nM)Max Inhibition (%)Z'-FactorCytotoxicity (ATP Assay)Triage Decision
PBZ-001 8-Chloro, 4-Methyl14.2980.72NegativeAdvance to Hit-to-Lead
PBZ-045 8-Fluoro, 4-Ethyl185.0850.68NegativeSecondary Screen
PBZ-112 7-Methoxy>10000120.75NegativeDiscard (Inactive)
PBZ-204 9-Trifluoromethyl8.51000.65PositiveDiscard (False Positive via Toxicity)
Tolvaptan Reference Antagonist3.11000.78NegativeAssay Control

Discussion & Troubleshooting

  • False Positives via Cytotoxicity: As seen with compound PBZ-204 above, compounds that lyse cells prior to the AVP challenge will prevent cAMP production, mimicking a perfect antagonist profile. All primary hits must be counter-screened using a cell viability assay (e.g., CellTiter-Glo) to rule out toxicity.

  • Fluorescent Interference: Pyrido-fused heterocycles can occasionally exhibit auto-fluorescence. The time-resolved nature of HTRF (introducing a 50 µs delay before reading emission) largely mitigates short-lived background fluorescence. However, compounds that heavily absorb at 665 nm may quench the signal, requiring careful review of the raw 620 nm reference channel.

  • Mechanistic Counter-Screening: To ensure hits are true V2R antagonists and not direct downstream adenylyl cyclase inhibitors, all validated hits must be counter-screened against Forskolin-induced cAMP accumulation. Forskolin directly activates adenylyl cyclase, completely bypassing the GPCR [[2]](). Compounds that inhibit Forskolin-induced cAMP are discarded as non-specific pathway inhibitors.

References

  • [1] Title: Benzo[1,5]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications Source: SciSpace URL:

  • [2] Title: Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR Source: NIH / PMC URL:

  • [3] Title: Identification of novel selective V2 receptor non-peptide agonists Source: Ovid URL:

  • [4] Title: Characterization of Three Vasopressin Receptor 2 Variants: An Apparent Polymorphism (V266A) and Two Loss-of-Function Mutations (R181C and M311V) Source: PLOS One URL:

Sources

Method

Application Note: A Strategic Guide to the Development of Orally Bioavailable Pyrido[2,3-b]benzothiazepin-6(5H)-one Antagonists

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction The pyrido[2,3-b]benzothiazepine scaffold is a privileged heterocyclic framework that has garnered significant int...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

The pyrido[2,3-b]benzothiazepine scaffold is a privileged heterocyclic framework that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives have shown potential as inhibitors of critical cellular targets, including cyclin-dependent kinases (CDKs) involved in cancer and as modulators of central nervous system (CNS) receptors.[3][4][5] This guide focuses on the systematic development of orally bioavailable antagonists based on the pyrido[2,3-b]benzothiazepin-6(5H)-one core. The primary objective is to provide a comprehensive, experience-driven roadmap from initial chemical synthesis to preclinical in vivo validation, with a specific emphasis on achieving oral bioavailability—a critical determinant of a drug's therapeutic viability.[6]

The development of antagonists for targets like G-protein coupled receptors (GPCRs), which constitute a major class of therapeutic targets, is a cornerstone of modern drug discovery.[7][8][9] An antagonist effectively blocks the biological response of a receptor by binding to it without activating it, thereby inhibiting the action of an agonist or endogenous ligand. This mechanism is fundamental to treating a wide array of diseases where signaling pathways are pathologically overactive.

This document outlines a tiered, self-validating workflow designed to identify and optimize potent, selective, and orally active pyrido[2,3-b]benzothiazepin-6(5H)-one antagonists. Each protocol is presented not merely as a series of steps, but with an underlying rationale to empower researchers to make informed decisions and troubleshoot effectively.

Core Therapeutic Rationale: Mechanism of Action of a GPCR Antagonist

Many pyrido[2,3-b]benzothiazepine derivatives function as antagonists of GPCRs.[10][11] The fundamental mechanism involves the antagonist molecule binding to the receptor's active site, or an allosteric site, thereby preventing the binding of the endogenous agonist and subsequent activation of intracellular signaling cascades (e.g., cAMP production, calcium mobilization).[8][12] The goal is to develop a compound with high affinity and selectivity for the target receptor to ensure efficacy and minimize off-target side effects.

GPCR_Antagonist_Mechanism cluster_membrane Cell Membrane GPCR GPCR Inactive GPCR_Active GPCR Active No_Signal No Signal Transduction GPCR->No_Signal G_Protein G-Protein Signaling GPCR_Active->G_Protein Initiates Agonist Endogenous Agonist Agonist->GPCR:port Binds & Activates Antagonist Pyrido[2,3-b]benzothiazepin-6(5H)-one Antagonist Antagonist->GPCR:port Binds & Blocks

Caption: Mechanism of a competitive GPCR antagonist.

PART 1: Synthesis of the Pyrido[2,3-b]benzothiazepin-6(5H)-one Scaffold

The synthesis of the core tricyclic system is the foundational step. The following protocol describes a general and adaptable route based on established methods for related benzothiazepine and pyridobenzodiazepine structures.[1][13] The causality behind this synthetic strategy lies in building the heterocyclic system through a key cyclization step.

Protocol 1.1: Multi-step Synthesis Workflow

This protocol involves the synthesis of the core scaffold, which can then be functionalized to create a library of diverse antagonists.

Step 1: Synthesis of 2-((2-chloropyridin-3-yl)thio)aniline

  • Rationale: This step couples the pyridine and aniline rings via a nucleophilic aromatic substitution reaction, forming the key thioether linkage.

  • Procedure:

    • To a solution of 2-aminothiophenol (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the thiophenoxide salt.

    • Add 2,3-dichloropyridine (1.1 eq) to the reaction mixture.

    • Heat the reaction at 80-90 °C for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.

Step 2: N-Acylation with Chloroacetyl Chloride

  • Rationale: This step introduces a reactive handle on the aniline nitrogen, which is necessary for the subsequent intramolecular cyclization.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C in an ice bath.

    • Add chloroacetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water.

    • Separate the organic layer, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is often used directly in the next step.

Step 3: Intramolecular Cyclization to form Pyrido[2,3-b]benzothiazepin-6(5H)-one

  • Rationale: This is the key ring-forming step. A base-mediated intramolecular nucleophilic substitution reaction forms the seven-membered thiazepine ring.

  • Procedure:

    • Dissolve the crude product from Step 2 in anhydrous DMF.

    • Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 8-12 hours.

    • Monitor by TLC until the starting material is consumed.

    • Carefully quench the reaction by adding ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water and diethyl ether, and dry to obtain the core pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold.

Synthesis_Workflow Start 2-Aminothiophenol + 2,3-Dichloropyridine Step1 Step 1: Nucleophilic Aromatic Substitution (K₂CO₃, DMF) Start->Step1 Intermediate1 2-((2-chloropyridin-3-yl)thio)aniline Step1->Intermediate1 Step2 Step 2: N-Acylation (Chloroacetyl Chloride, TEA) Intermediate1->Step2 Intermediate2 N-Chloroacetylated Intermediate Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (NaH, DMF) Intermediate2->Step3 Product Pyrido[2,3-b]benzothiazepin-6(5H)-one Core Scaffold Step3->Product

Caption: General workflow for core scaffold synthesis.

PART 2: In Vitro Biological Evaluation

Once a library of analogs is synthesized, a systematic screening cascade is essential to identify promising candidates. The goal is to assess potency, selectivity, and mechanism of action.[7]

In_Vitro_Cascade Compound_Library Synthesized Compound Library Primary_Screen Primary Screen: Target Binding Assay (e.g., Radioligand Binding) Compound_Library->Primary_Screen Potency_Assay Functional Antagonist Assay (e.g., cAMP or Ca²⁺ Flux) Determine IC₅₀ Primary_Screen->Potency_Assay Initial Hits Selectivity_Panel Selectivity Profiling (Panel of related receptors/kinases) Potency_Assay->Selectivity_Panel Potent Compounds Hit_Compounds Potent & Selective Hits Selectivity_Panel->Hit_Compounds Confirmed Hits

Caption: Tiered workflow for in vitro screening.

Protocol 2.1: Target Engagement & Potency Determination (IC₅₀)

This protocol uses a functional cell-based assay to measure the ability of a compound to inhibit receptor activation. The choice of assay depends on the GPCR's signaling pathway (e.g., Gs, Gi, Gq).[9][12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of antagonist compounds.

Example Assay: cAMP Determination for a Gs-coupled Receptor

  • Rationale: Gs-coupled receptors, when activated, increase intracellular cyclic AMP (cAMP) levels. An antagonist will block this increase. This assay quantifies cAMP levels to measure antagonist potency.

  • Procedure:

    • Cell Culture: Culture a stable cell line overexpressing the target GPCR (e.g., HEK293 or CHO cells) in appropriate media.

    • Cell Plating: Seed the cells into 384-well assay plates and incubate for 24 hours to allow for adherence.

    • Compound Preparation: Prepare serial dilutions of the test compounds (pyrido[2,3-b]benzothiazepin-6(5H)-one derivatives) in assay buffer.

    • Antagonist Incubation: Remove culture media from the cells and add the diluted test compounds. Incubate for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptor.

    • Agonist Stimulation: Add a known agonist for the target receptor at a concentration that elicits a sub-maximal response (EC₈₀). This concentration is chosen to provide a sufficient signal window for detecting inhibition.

    • Lysis and Detection: After a 30-minute incubation with the agonist, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).

    • Data Analysis:

      • Plot the cAMP response against the logarithm of the antagonist concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound ID Target IC₅₀ (nM) Selectivity Panel (Receptor X) IC₅₀ (nM) Notes
PBT-0018.5>10,000Potent and highly selective. Priority for ADME studies.
PBT-00225.0500Potent, but only ~20-fold selectivity. Requires optimization.
PBT-003150.0>10,000Moderate potency. May serve as a backup.
PBT-0042.115.0Highly potent but poor selectivity. Off-target risk.

Table 1: Representative data from in vitro screening.

PART 3: Assessment of Oral Bioavailability (ADME)

Achieving good oral bioavailability is a primary goal.[14] A tiered approach is employed, starting with high-throughput in vitro assays to flag potential liabilities before moving to more resource-intensive in vivo studies.[15]

ADME_Workflow cluster_invitro Tier 1: In Vitro ADME cluster_invivo Tier 2: In Vivo PK Solubility Aqueous Solubility Assay (Kinetic/Thermodynamic) PK_Study Rodent Pharmacokinetic Study (IV and PO Dosing) Solubility->PK_Study Promising In Vitro Profile Permeability Permeability Assay (Caco-2 / PAMPA) Permeability->PK_Study Promising In Vitro Profile Metabolism Metabolic Stability Assay (Liver Microsomes) Metabolism->PK_Study Promising In Vitro Profile Decision Candidate Selection (Based on overall profile) PK_Study->Decision Hits Potent & Selective Hits Hits->Solubility Hits->Permeability Hits->Metabolism

Caption: Tiered workflow for oral bioavailability assessment.

Protocol 3.1: In Vitro Permeability using Caco-2 Monolayers

Objective: To predict intestinal permeability, a key factor in oral absorption.[6]

  • Rationale: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.

  • Procedure:

    • Cell Seeding: Seed Caco-2 cells onto permeable filter supports in a transwell plate format.

    • Monolayer Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

    • Transport Study (A to B):

      • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

      • Add the test compound solution (e.g., 10 µM) to the apical (A, donor) side.

      • Add fresh buffer to the basolateral (B, receiver) side.

      • Incubate at 37°C. Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

    • Transport Study (B to A): Simultaneously, perform the experiment in the reverse direction to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

    • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s.

Protocol 3.2: In Vivo Pharmacokinetic (PK) Assessment

Objective: To determine the definitive oral bioavailability (%F) and other key PK parameters in an animal model.[15][16]

  • Rationale: This study compares the plasma concentration-time profiles of the drug following intravenous (IV) and oral (PO) administration. The IV dose represents 100% bioavailability.[17]

  • Procedure:

    • Animal Model: Use two groups of fasted male Sprague-Dawley rats (n=3-5 per group).

    • Dose Formulation & Administration:

      • IV Group: Administer the compound (e.g., 1 mg/kg) as a bolus injection via the tail vein. The compound should be solubilized in an appropriate IV vehicle.

      • PO Group: Administer the compound (e.g., 10 mg/kg) via oral gavage, suspended in a common oral vehicle.

    • Blood Sampling: Collect blood samples (e.g., via tail or jugular vein) into heparinized tubes at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

    • Data Analysis:

      • Plot plasma concentration vs. time for both IV and PO groups.

      • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both routes using non-compartmental analysis software.

      • Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100 [17]

Parameter PBT-001 Units Interpretation
In Vitro
Kinetic Solubility (pH 7.4)150µMHigh solubility, unlikely to be absorption-limited.
Caco-2 Papp (A-B)2510⁻⁶ cm/sHigh permeability, suggesting good absorption.
Efflux Ratio1.2-Not a significant substrate for efflux pumps.
Rat Liver Microsome Stability (t½)45minModerate metabolic stability.
In Vivo (Rat PK)
IV Clearance (CL)15mL/min/kgLow clearance, suggesting slow elimination.
PO AUC₀-inf8,500ng*h/mLHigh exposure after oral dosing.
Oral Bioavailability (%F) 68 % Excellent oral bioavailability.

Table 2: Representative ADME/PK data for a lead candidate.

PART 4: In Vivo Efficacy Assessment

The final preclinical step is to demonstrate that the candidate compound has the desired therapeutic effect in a relevant animal model of disease.[16][18] The choice of model is dictated by the therapeutic indication associated with the antagonist's target.

Protocol 4.1: General Efficacy Study in a Disease Model

Objective: To evaluate the therapeutic efficacy of a lead candidate after oral administration.

  • Rationale: This study links the compound's in vitro potency and in vivo exposure to a measurable therapeutic outcome.

  • Example Model: For a compound targeting a receptor implicated in inflammatory pain, a model like Carrageenan-Induced Thermal Hyperalgesia could be used.[19] For a cancer target, a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model would be appropriate.[4][20]

  • General Procedure:

    • Model Induction: Induce the disease state in the chosen animal model (e.g., implant tumor cells for a xenograft model).

    • Animal Grouping: Randomize animals into groups: Vehicle control, positive control (a known effective drug, if available), and treatment groups receiving different oral doses of the test compound.

    • Dosing: Administer the vehicle or compound orally once or twice daily for a specified duration (e.g., 21 days for a cancer model). Dose levels should be selected based on PK data to ensure adequate target coverage.

    • Efficacy Readouts: Monitor relevant efficacy endpoints throughout the study.

      • For Cancer: Measure tumor volume with calipers twice weekly. At the end of the study, excise tumors and measure their weight.

      • For Pain/Inflammation: Measure paw withdrawal latency from a heat source at set time points post-dose.

    • Tolerability: Monitor animal body weight and general health as a measure of tolerability.

    • Data Analysis: Compare the efficacy readouts between the vehicle and treatment groups using appropriate statistical tests (e.g., ANOVA). A statistically significant reduction in tumor growth or increase in pain threshold would indicate in vivo efficacy.

References

  • American Journal of Physiology-Cell Physiology. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • Guillou, S., et al. (1996). Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study. PubMed. Retrieved from [Link]

  • ResearchGate. (2022). Lead optimization of pyrido[2,3–d][12]benzazepin-6-one derivatives leading to the discovery of a potent, selective, and orally available human parathyroid hormone receptor 1 (hPTHR1) antagonist (DS69910557). Retrieved from [Link]

  • Avet, C., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Retrieved from [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • Liu, R., et al. (2013). Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches. PMC. Retrieved from [Link]

  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • ProBio. (n.d.). GPCR-Targeted Drug Discovery & Functional Assay Platforms. Retrieved from [Link]

  • Sci-Hub. (1971). Synthesis of pyrido[1,2-b][3][21]benzodiazepin-6(11H)-one and related compounds. Retrieved from [Link]

  • PubMed. (2020). Discovery of novel, potent, and orally bioavailable pyrido[2,3-d][12]benzazepin-6-one antagonists for parathyroid hormone receptor 1. Retrieved from [Link]

  • PubMed. (2022). Lead optimization of pyrido[2,3-d][12]benzazepin-6-one derivatives leading to the discovery of a potent, selective, and orally available human parathyroid hormone receptor 1 (hPTHR1) antagonist (DS69910557). Retrieved from [Link]

  • Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Retrieved from [Link]

  • Journal of Cheminformatics. (2022). HobPre: accurate prediction of human oral bioavailability for small molecules. Retrieved from [Link]

  • Biocompare. (2025). In Vivo Models. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][10][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020). determining oral bioavailability from AUC data. Retrieved from [Link]

  • ResearchGate. (2020). Pyrido[2,3-b][7][12]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. Retrieved from [Link]

  • PubMed. (2020). Pyrido[2,3-b][7][12]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. Retrieved from [Link]

  • RSC Publishing. (2024). Novel pyrido[2,3-b][12][21]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]

  • Kandri Rodi, Y., et al. (n.d.). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • MDPI. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Retrieved from [Link]

  • MDPI. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Retrieved from [Link]

  • PubMed. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Retrieved from [Link]

  • ACS Omega. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrido[2,3-b]benzothiazepin-6(5H)-one

Welcome to the technical support center for the synthesis of pyrido[2,3-b]benzothiazepin-6(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrido[2,3-b]benzothiazepin-6(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important heterocyclic scaffold. The following question-and-answer format addresses common issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of pyrido[2,3-b]benzothiazepin-6(5H)-one is consistently low. What are the most likely causes and how can I improve it?

Low yields in heterocyclic synthesis are a common challenge and can stem from multiple factors throughout the synthetic sequence.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1] The synthesis of pyrido[2,3-b]benzothiazepin-6(5H)-one typically proceeds through the formation of a nicotinamide intermediate followed by an intramolecular cyclization, often involving a Smiles rearrangement.[2][3]

Common Causes for Low Yield:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] Each step of the synthesis will have an optimal set of conditions that may need to be empirically determined.

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to unwanted side reactions and incomplete conversions.[1]

  • Atmospheric Contamination: Certain reactions in the sequence may be sensitive to oxygen or moisture, requiring the use of an inert atmosphere.[1]

  • Inefficient Cyclization: The key ring-closing step can be sensitive to electronic and steric effects of substituents on the aromatic rings.

  • Product Degradation: The final product or key intermediates might be unstable under the reaction or workup conditions.[1]

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield of Pyrido[2,3-b]benzothiazepin-6(5H)-one check_purity Verify Purity of Starting Materials & Solvents (NMR, GC-MS, etc.) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Concentration) check_purity->check_conditions If pure analyze_side_products Analyze Crude Reaction Mixture (TLC, LC-MS) for Side Products check_conditions->analyze_side_products If conditions are standard optimize_cyclization Optimize Cyclization Step (Base, Solvent, Temperature) analyze_side_products->optimize_cyclization If incomplete cyclization inert_atmosphere Implement/Improve Inert Atmosphere Techniques analyze_side_products->inert_atmosphere If degradation observed purification_strategy Re-evaluate Purification Strategy analyze_side_products->purification_strategy If purification is difficult solution Improved Yield optimize_cyclization->solution inert_atmosphere->solution purification_strategy->solution

Caption: A decision tree for troubleshooting low yields.

Q2: I am observing significant byproduct formation during the synthesis. What are the common side reactions and how can they be minimized?

Byproduct formation is a frequent issue in multi-step syntheses.[4] Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

  • Hydrolysis of Amide or Nitrile Intermediates: If the synthesis involves nicotinonitrile or nicotinamide intermediates, the presence of water, especially under acidic or basic conditions, can lead to the formation of the corresponding carboxylic acid or amide.[5]

  • Polymerization: Under harsh conditions like high temperatures, some starting materials or intermediates can polymerize, leading to a tar-like substance in the reaction vessel.[5]

  • Incomplete Smiles Rearrangement: The Smiles rearrangement is a crucial step in forming the tricyclic core.[2] If the rearrangement is not driven to completion, you may isolate the un-rearranged intermediate.

  • Oxidation of the Thiazepine Ring: The sulfur atom in the thiazepine ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.

Strategies to Minimize Side Reactions:

Side ReactionMitigation Strategy
Hydrolysis Use anhydrous solvents and reagents. Control the pH of the reaction mixture, possibly with a buffer.[5] Minimize reaction time.
Polymerization Maintain strict temperature control.[5] Consider the gradual addition of reagents to control exotherms.[5]
Incomplete Rearrangement Optimize the choice and amount of base. Screen different solvents to find one that best facilitates the rearrangement.
Oxidation Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: The intramolecular cyclization step to form the pyrido[2,3-b]benzothiazepin-6(5H)-one ring is not proceeding efficiently. How can I optimize this key step?

The cyclization is often the most challenging step. It is typically an intramolecular nucleophilic aromatic substitution, which can be a type of Smiles rearrangement.[2][6] The efficiency of this reaction is highly dependent on several factors.

Key Optimization Parameters for Cyclization:

  • Choice of Base: The base plays a critical role in deprotonating the nucleophile to initiate the cyclization. Common bases include potassium carbonate, sodium hydride, and potassium tert-butoxide. The strength and steric bulk of the base can significantly impact the reaction rate and yield.

  • Solvent Effects: The polarity and aprotic/protic nature of the solvent can influence the solubility of the reactants and the stability of the intermediates. Aprotic polar solvents like DMF, DMSO, or DMAc are often effective for this type of reaction.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition and side reactions.[1] It is crucial to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.

  • Substituent Effects: The electronic nature of the substituents on the aromatic rings can have a profound effect. Electron-withdrawing groups on the ring undergoing substitution will generally accelerate the reaction.[6]

Experimental Protocol: Optimization of the Cyclization Step

This protocol provides a general framework for optimizing the cyclization. Specific quantities and conditions should be adjusted based on the specific substrate.

  • Small-Scale Parallel Screening: Set up a series of small-scale reactions (e.g., 25-50 mg of starting material) in parallel to screen different bases, solvents, and temperatures.

  • Reaction Matrix:

    • Bases: K₂CO₃, NaH, t-BuOK

    • Solvents: DMF, DMSO, Dioxane

    • Temperatures: 80 °C, 100 °C, 120 °C

  • Procedure: a. To a flame-dried vial under an inert atmosphere, add the precursor (1 equivalent). b. Add the chosen anhydrous solvent (to a concentration of ~0.1 M). c. Add the selected base (1.5-2.0 equivalents). d. Heat the reaction mixture to the designated temperature.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Analysis: Compare the conversion to the desired product and the formation of byproducts across the different conditions to identify the optimal combination.

Q4: I am having difficulty purifying the final product. What are some effective purification strategies?

Purification of N-heterocycles can be challenging due to their polarity and potential for interaction with silica gel.[7]

Purification Troubleshooting:

  • Degradation on Silica Gel: Some N-heterocycles can be unstable on acidic silica gel.[7]

    • Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral or basic alumina.[7]

  • Poor Solubility: If the product has poor solubility in common chromatography solvents, it can be difficult to load onto the column and may precipitate during the run.

    • Solution: Try a wider range of solvent systems. In some cases, a small amount of a more polar solvent like methanol or a solubilizing agent like DMF can be added to the loading solution, but be mindful of its effect on the separation.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be a highly effective method for obtaining a high-purity final product. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature or below.

Q5: What is the general synthetic route for pyrido[2,3-b]benzothiazepin-6(5H)-one?

A common synthetic approach involves the initial preparation of a substituted nicotinamide, followed by a base-mediated intramolecular cyclization.[8][9]

Synthesis_Workflow start Starting Materials (e.g., Substituted Nicotinic Acid and 2-aminothiophenol derivative) step1 Amide Bond Formation (e.g., using a coupling agent like EDCI/HOBt or conversion to acyl chloride) start->step1 intermediate Nicotinamide Intermediate step1->intermediate step2 Intramolecular Cyclization (Base-mediated, e.g., K2CO3 in DMF) intermediate->step2 product Pyrido[2,3-b]benzothiazepin-6(5H)-one step2->product

Caption: General synthetic workflow.

Detailed Steps:

  • Amide Formation: A substituted nicotinic acid is coupled with a 2-aminothiophenol derivative. This can be achieved using standard peptide coupling reagents or by converting the nicotinic acid to the corresponding acyl chloride followed by reaction with the aminothiophenol.[8][9]

  • Intramolecular Cyclization: The resulting nicotinamide intermediate undergoes an intramolecular nucleophilic aromatic substitution (Smiles rearrangement) to form the tricyclic pyrido[2,3-b]benzothiazepin-6(5H)-one.[2] This step is typically promoted by a base in a high-boiling aprotic solvent.

References

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Wu, Y., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 46(2), 163-171. Retrieved from [Link]

  • Clarke, K., & Scrowston, R. M. (1971). Synthesis of pyrido[1,2-b][1][10]benzodiazepin-6(11H)-one and related compounds. Journal of the Chemical Society C: Organic, (19), 3070-3074. Retrieved from

  • Pastor, J., et al. (2020). Pyrido[2,3-b][7][11]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. European Journal of Medicinal Chemistry, 201, 112443. Retrieved from [Link]

  • Pastor, J., et al. (2020). Pyrido[2,3-b][7][11]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. European Journal of Medicinal Chemistry, 201, 112443. Retrieved from [Link]

  • Fagnoni, M., & Protti, S. (2016). Radical Smiles Rearrangement: An Update. Molecules, 21(7), 894. Retrieved from [Link]

  • Couture, A., et al. (1995). A new synthetic route to the previously unattainable 2-arylpyrido[2,3-b][7][11]thiazepin-4(5H)-ones. The Journal of Organic Chemistry, 60(20), 6474-6477. Retrieved from [Link]

  • Majumder, S., & Chatare, V. (2015). Smiles Rearrangement in Synthetic Chemistry. ResearchGate. Retrieved from [Link]

  • Ponce-Vargas, M., et al. (2020). Mechanistic insights into Smiles rearrangement. Focus on π-π stacking interactions along the radical cascade. Organic & Biomolecular Chemistry, 18(37), 7315-7323. Retrieved from [Link]

  • IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR.
  • Al-Zoubi, R. M. (2021). Modern Strategies for Heterocycle Synthesis. Molecules, 26(11), 3326. Retrieved from [Link]

  • Indurthi, H. K., et al. (2019). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. The Journal of Organic Chemistry, 84(15), 9871-9878. Retrieved from [Link]

  • LibreTexts. (n.d.). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]

  • Li, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8749. Retrieved from [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles.
  • Deshmukh, S., et al. (2023). Novel pyrido[2,3-b][7][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 2005-2020. Retrieved from [Link]

  • Singh, R., et al. (2022). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry, 87(15), 10149-10158. Retrieved from [Link]

  • Khan, I., et al. (2016). Three-component synthesis of nicotinamide derivatives. ResearchGate. Retrieved from [Link]

  • Kulyk, O., et al. (2021). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Molbank, 2021(4), M1296. Retrieved from [Link]

  • Quiroga, J., & Insuasty, B. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4156. Retrieved from [Link]

  • Google Patents. (2014). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Retrieved from [Link]

  • Google Patents. (2001). WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors.
  • Wang, Y., et al. (2018). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. Scientific Reports, 8(1), 1-8. Retrieved from [Link]

  • D'Errico, S., & Guaragna, A. (2023). Editorial: Special Issue “Molecules from Side Reactions II”. Molbank, 2023(4), M1740. Retrieved from [Link]

  • D'Errico, S., & Guaragna, A. (Eds.). (2023). Molecules from Side Reactions II. MDPI. Retrieved from [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2(1), 7-14. Retrieved from [Link]

  • D'Errico, S., & Guaragna, A. (2023). Editorial: Special Issue “Molecules from Side Reactions II”. ResearchGate. Retrieved from [Link]

  • Lymet, H., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1605-1615. Retrieved from [Link]

  • Kumar, A., et al. (2013). Synthesis of phenothiazines via Smiles rearrangement. ResearchGate. Retrieved from [Link]

  • Romanelli, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(19), 6563. Retrieved from [Link]

  • Organic Chemistry Research. (2024). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2007). Novel synthesis of[7]-benzothiepino[5,4-b]pyridine-3-carbonitriles and their anti-inflammatory properties. Archiv der Pharmazie, 340(3), 143-151. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyridobenzothiazepine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridobenzothiazepine derivatives. This guide is designed to provide you with practical, in-depth solut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridobenzothiazepine derivatives. This guide is designed to provide you with practical, in-depth solutions to the common challenge of poor aqueous solubility encountered with this important class of compounds. By understanding the underlying principles and applying the troubleshooting strategies outlined here, you can enhance the developability of your molecules and accelerate your research.

I. Understanding the Challenge: Why Do Pyridobenzothiazepine Derivatives Have Poor Solubility?

Pyridobenzothiazepine derivatives often possess a rigid, polycyclic aromatic structure, which contributes to high crystal lattice energy and significant hydrophobicity. These characteristics are primary drivers of their low aqueous solubility. From a drug development perspective, this can lead to several downstream challenges, including:

  • Inaccurate results in in-vitro biological assays.

  • Low and variable oral bioavailability.[1][2]

  • Difficulties in developing parenteral formulations.

This guide will walk you through a systematic approach to diagnose and overcome these solubility hurdles.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Q1: My pyridobenzothiazepine derivative is precipitating in my aqueous buffer during my in-vitro assay. How can I keep it in solution?

A1: Initial Troubleshooting and Strategy

Precipitation during in-vitro assays is a common and frustrating issue that can lead to unreliable data. The immediate goal is to achieve a stable, homogenous solution at the desired concentration. Here’s a tiered approach to troubleshoot this problem:

Step 1: Assess the Need for pH Modification and Salt Formation

Many pyridobenzothiazepine derivatives contain basic nitrogen atoms, making them amenable to pH-dependent solubility and salt formation.[3][4][5]

  • Rationale: By protonating a basic functional group on your molecule, you introduce a charge, which can significantly increase its interaction with polar water molecules, thereby enhancing solubility.[6] Salt formation is a robust method to lock the molecule in its more soluble, ionized state.[3][7]

  • Experimental Protocol: pH Adjustment Feasibility Study

    • Prepare a stock solution of your compound in a water-miscible organic solvent (e.g., DMSO, ethanol).

    • Create a series of aqueous buffers with varying pH values (e.g., from pH 2 to pH 7.4).

    • Add a small aliquot of your stock solution to each buffer to reach the target final concentration.

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours).

    • Quantify the solubility at each pH using a suitable analytical method (e.g., HPLC-UV, UPLC-MS).

  • Troubleshooting: If you observe a significant increase in solubility at a lower pH, this indicates that your compound is a weak base and that pH modification is a viable strategy. For weakly basic drugs, the pKa should ideally be at least two units higher than the pKa of the counterion to ensure stable salt formation.[4][6]

Step 2: Employ Co-solvents for Immediate Rescue

If pH modification is insufficient or not suitable for your assay system, the use of co-solvents is a rapid and effective solution.[8][9]

  • Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[9]

  • Commonly Used Co-solvents for In-Vitro Assays:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol[10]

    • Polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400)[11]

  • Experimental Protocol: Co-solvent Screening

    • Prepare high-concentration stock solutions of your compound in various co-solvents.

    • Determine the maximum tolerated concentration of each co-solvent in your specific assay system (i.e., the concentration that does not interfere with the biological endpoint).

    • Serially dilute the stock solutions in your aqueous assay buffer, ensuring the final co-solvent concentration remains below the tolerated limit.

    • Observe for precipitation and determine the maximum achievable drug concentration with each co-solvent system.

Table 1: Example Co-solvent Starting Concentrations for In-Vitro Assays

Co-solventTypical Starting Concentration in Final Assay VolumeMaximum Recommended Concentration
DMSO0.1 - 0.5%< 1% (assay dependent)
Ethanol1 - 5%< 10% (assay dependent)
Propylene Glycol1 - 10%Varies by cell line/assay
PEG 4001 - 10%Varies by cell line/assay
Q2: I've managed to dissolve my compound for my in-vitro screen, but now I need to move into preclinical animal studies and my compound has very low oral bioavailability. What are my formulation options?

A2: Strategies for Enhancing Oral Bioavailability

Low oral bioavailability for a poorly soluble compound is often a direct consequence of its limited dissolution rate in the gastrointestinal tract.[1] For these molecules, which often fall into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability), the key is to enhance the rate and extent of dissolution.[1][12][13]

Option 1: Amorphous Solid Dispersions (ASDs)

  • Rationale: Crystalline materials require energy to break their crystal lattice before they can dissolve. By converting the drug to its amorphous (non-crystalline) state, this energy barrier is removed, leading to a significant increase in apparent solubility and dissolution rate.[14][15] In an ASD, the amorphous drug is molecularly dispersed within a polymer matrix, which helps to stabilize it and prevent recrystallization.[15][16]

  • When to Choose ASDs: This is a powerful technique for compounds that are not amenable to salt formation or when other methods do not provide a sufficient increase in solubility.[16]

  • Experimental Workflow for ASD Development:

    • Polymer Selection: Choose a suitable polymer based on the physicochemical properties of your drug. Common choices include povidone (PVP), copovidone (PVP-VA), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).

    • Preparation Method:

      • Spray Drying: Dissolve the drug and polymer in a common solvent and then spray-dry the solution to rapidly remove the solvent, trapping the drug in an amorphous state within the polymer matrix.[17]

      • Hot Melt Extrusion (HME): Blend the drug and polymer and then process them through a hot melt extruder. The heat and shear forces will melt the components and form a homogenous, amorphous dispersion upon cooling.[18][19]

    • Characterization: Confirm the amorphous nature of the drug in the ASD using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[17]

    • In-Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the improvement in dissolution rate compared to the crystalline drug.

Option 2: Lipid-Based Drug Delivery Systems (LBDDS)

  • Rationale: LBDDS are formulations containing the drug dissolved in a mixture of lipids, surfactants, and co-solvents.[20] Upon contact with gastrointestinal fluids, these systems self-emulsify to form fine oil-in-water emulsions or microemulsions, which present the drug in a solubilized state with a large surface area for absorption.[20][21] LBDDS can also enhance lymphatic transport, which can be beneficial for highly lipophilic compounds.[22]

  • When to Choose LBDDS: This approach is particularly well-suited for highly lipophilic (high LogP) pyridobenzothiazepine derivatives.[7]

  • Experimental Workflow for LBDDS Development:

    • Excipient Screening: Determine the solubility of your compound in a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, ethanol).

    • Ternary Phase Diagram Construction: Systematically mix the chosen oil, surfactant, and co-solvent in different ratios to identify the region that forms a stable and robust microemulsion upon aqueous dispersion.

    • Formulation Loading and Characterization: Dissolve the drug in the optimized excipient mixture. Characterize the resulting formulation by measuring droplet size after self-emulsification and assessing its stability.

    • In-Vitro Lipolysis Testing: Use a lipolysis model to simulate the digestion of the lipid formulation in the gut and ensure that the drug remains solubilized.

Option 3: Particle Size Reduction (Micronization and Nanonization)

  • Rationale: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[7] By reducing the particle size of the drug, you can significantly increase its surface area and, consequently, its dissolution rate.[23][24]

  • When to Choose Particle Size Reduction: This is a viable strategy for compounds where a moderate increase in dissolution rate is sufficient to improve bioavailability.[3]

  • Common Techniques:

    • Micronization: Jet milling is a common technique to reduce particle size to the micron range (1-10 µm).

    • Nanonization (Wet Bead Milling): This technique can produce drug nanoparticles (nanosuspensions) with sizes typically below 1 µm, leading to a more substantial increase in surface area.[19][25]

Q3: I am considering using cyclodextrins to improve the solubility of my compound. How do they work and how do I get started?

A3: Cyclodextrin Complexation for Solubility Enhancement

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[26] They can encapsulate poorly water-soluble "guest" molecules, like your pyridobenzothiazepine derivative, within their cavity, forming an inclusion complex.[27][] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[27][]

  • Getting Started with Cyclodextrin Complexation:

    • Choosing the Right Cyclodextrin: The choice of cyclodextrin depends on the size and shape of your drug molecule.

      • β-Cyclodextrin (βCD): Often a good starting point for many drug scaffolds.[]

      • Hydroxypropyl-β-cyclodextrin (HP-βCD) and Sulfobutylether-β-cyclodextrin (SBE-βCD): These chemically modified cyclodextrins have much higher aqueous solubility than native βCD and are often more effective solubilizers.[29]

    • Phase Solubility Studies: This is a fundamental experiment to determine the stoichiometry of the complex and the extent of solubility enhancement.

      • Protocol: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin. Add an excess amount of your drug to each solution. Shake the samples at a constant temperature until equilibrium is reached. Filter the samples and analyze the concentration of the dissolved drug in the supernatant.

      • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the curve will provide information about the complexation efficiency. A linear (AL-type) plot is indicative of a 1:1 complex.[29]

    • Preparation of the Solid Complex:

      • Kneading Method: Make a paste of the drug and cyclodextrin with a small amount of a hydroalcoholic solvent. Knead the paste thoroughly and then dry it.

      • Co-evaporation: Dissolve both the drug and cyclodextrin in a suitable solvent and then evaporate the solvent to obtain the solid complex.

      • Lyophilization (Freeze-Drying): Co-dissolve the drug and cyclodextrin in an aqueous solution and then freeze-dry the solution.[14] This method is often effective at producing amorphous, highly soluble complexes.

Table 2: Comparison of Common Solubility Enhancement Techniques for Preclinical Development

TechniquePrincipleBest Suited ForKey AdvantagesKey Considerations
Amorphous Solid Dispersion (ASD) Increases apparent solubility by converting the drug to its high-energy amorphous state.[14][18]BCS Class II compounds.[18]Significant solubility enhancement; established manufacturing processes (spray drying, HME).[17][18]Physical stability (risk of recrystallization); drug-polymer miscibility.[16]
Lipid-Based Drug Delivery (LBDDS) Drug is dissolved in a lipid carrier, forming an emulsion/microemulsion in the gut.[20][21]Highly lipophilic (high LogP) compounds.[7]Enhances absorption of lipophilic drugs; can mitigate food effects.[7]Potential for GI side effects; complexity of formulation development.
Particle Size Reduction Increases surface area to enhance dissolution rate.[23]Compounds requiring a moderate increase in dissolution rate.Relatively simple and cost-effective (micronization).Limited enhancement for very poorly soluble compounds; risk of particle agglomeration.
Cyclodextrin Complexation Encapsulates the drug in a hydrophilic shell.[26][27]Molecules with appropriate size and shape to fit in the cyclodextrin cavity.[]Can significantly increase solubility; can also be used for taste-masking.[]Stoichiometry of complexation; potential for nephrotoxicity with some cyclodextrins at high doses.

III. Visualizing the Workflow

To help guide your decision-making process, the following diagram outlines a logical workflow for selecting a suitable solubility enhancement strategy.

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Ionizable Pathway cluster_2 Non-Ionizable / Advanced Pathway cluster_3 Final Output Start Poorly Soluble Pyridobenzothiazepine Derivative Ionizable Is the compound ionizable? Start->Ionizable Salt Salt Formation & pH Modification Ionizable->Salt Yes LogP Assess LogP Ionizable->LogP No Sufficient_Salt Sufficient Solubility Enhancement? Salt->Sufficient_Salt Sufficient_Salt->LogP No End Proceed to In-Vivo Studies Sufficient_Salt->End Yes ASD Amorphous Solid Dispersion (ASD) LogP->ASD Low/Moderate LogP LBDDS Lipid-Based System (LBDDS) LogP->LBDDS High LogP Other Consider Other Techniques (Particle Size Reduction, Cyclodextrins) LogP->Other ASD->End LBDDS->End Other->End

Caption: Decision workflow for selecting a solubility enhancement strategy.

This diagram illustrates a step-by-step process to guide researchers in choosing the most appropriate method to improve the solubility of their pyridobenzothiazepine derivatives, starting from initial characterization to the selection of advanced formulation techniques.

IV. Conclusion

Overcoming the poor aqueous solubility of pyridobenzothiazepine derivatives is a critical step in their development as potential therapeutic agents. A systematic and rational approach to formulation development, guided by the principles and troubleshooting strategies outlined in this technical support guide, will enable researchers to unlock the full potential of these promising molecules. By carefully considering the physicochemical properties of your compound and the specific requirements of your experimental system, you can select and implement an effective solubility enhancement strategy, paving the way for successful in-vitro and in-vivo studies.

V. References

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]

  • Bhardwaj, V., et al. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. Available from: [Link]

  • GSC Online Press. (2024, June 24). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. Available from: [Link]

  • Bentham Science. Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Available from: [Link]

  • American Pharmaceutical Review. (2011, May 1). Strategies to Formulate Lipid-based Drug Delivery Systems. Available from: [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Ascendia Pharmaceutical Solutions. AmorSol® - Amorphous Solid Dispersion Technology. Available from: [Link]

  • MDPI. Special Issue : Oral Drug Delivery Systems Based on Lipid-Based Carriers. Available from: [Link]

  • International Journal of Health and Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Asian Journal of Pharmaceutics. (2018, December 5). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Available from: [Link]

  • International Journal of PharmTech Research. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, November 1). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. ijpsr. Available from: [Link]

  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available from: [Link]

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed. Available from: [Link]

  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Available from: [Link]

  • National Center for Biotechnology Information. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PMC. Available from: [Link]

  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Available from: [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2013). Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • Loftsson, T., & Duchene, D. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available from: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Ovid. Available from: [Link]

  • Asian Journal of Pharmaceutics. (2016, August 4). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Available from: [Link]

  • ResearchGate. (2019). List of parenteral drug formulations containing co-solvents and surfactants. Available from: [Link]

  • ResearchGate. (2017). Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. Available from: [Link]

  • Drug Development & Delivery. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Available from: [Link]

  • National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Pyridobenzodiazepine. PubChem. Available from: [Link]

  • GSC Online Press. (2023, January 26). Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. Available from: [Link]

  • YouTube. (2025, April 23). Enhancing bioavailability for BCS Class II and IV drugs. Available from: [Link]

  • Guillaumet, G., et al. (1996). Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study. PubMed. Available from: [Link]

  • Oriental Journal of Chemistry. (2023). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Available from: [Link]

  • National Center for Biotechnology Information. Pirenzepine. PubChem. Available from: [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]

Sources

Troubleshooting

Reducing by-product formation in Friedel-Crafts acylation for pyridobenzothiazepines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the Friedel-Crafts acylation of pyridobenzothiazepines. This resource is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Friedel-Crafts acylation of pyridobenzothiazepines. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis of acylated pyridobenzothiazepine derivatives. As Senior Application Scientists, we have synthesized the following guide based on established principles of electrophilic aromatic substitution, extensive experience with related heterocyclic systems, and the available scientific literature.

I. Understanding the Challenges: The Pyridobenzothiazepine Scaffold

The Friedel-Crafts acylation of pyridobenzothiazepines presents a unique set of challenges due to the electronic nature of this fused heterocyclic system. The molecule contains both an electron-rich benzothiazine moiety and an electron-deficient pyridine ring. This inherent electronic dichotomy can lead to issues with regioselectivity and the formation of multiple by-products. The sulfur and nitrogen heteroatoms also introduce complexities, as they can interact with the Lewis acid catalyst.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing actionable solutions and the scientific reasoning behind them.

Q1: My reaction is resulting in a complex mixture of products with low yield of the desired acylated pyridobenzothiazepine. What are the likely by-products and how can I minimize their formation?

A1: A complex product mixture is a common issue and often points to a lack of regioselectivity and potential side reactions. The primary by-products in the Friedel-Crafts acylation of pyridobenzothiazepines can be categorized as follows:

  • Positional Isomers: Acylation can occur on either the benzene or the pyridine ring. The benzene ring is generally more activated towards electrophilic substitution than the pyridine ring. Within the benzene ring, acylation can occur at multiple positions, leading to a mixture of ortho, meta, and para isomers relative to the existing substituents.

  • N-Acylation: The nitrogen atom in the pyridine ring, and potentially the nitrogen in the thiazine ring, are Lewis basic sites that can be acylated. This is particularly problematic if the nitrogen is unprotected.

  • S-Acylation/Oxidation: The sulfur atom in the thiazine ring can also interact with the acylating agent or Lewis acid, potentially leading to undesired side reactions or catalyst deactivation.

  • Polyacylation: Although less common in acylation than alkylation due to the deactivating nature of the acyl group, polysubstitution can occur under harsh reaction conditions or with highly activated substrates.

Strategies to Minimize By-product Formation:

StrategyMechanism of ActionKey Considerations
Control of Stoichiometry Using a 1:1 molar ratio of the pyridobenzothiazepine to the acylating agent can reduce the likelihood of polyacylation.Carefully measure and add the acylating agent dropwise to the reaction mixture.
Reaction Temperature Lower temperatures generally favor the kinetic product and can reduce the rate of side reactions.Start with a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature while monitoring its progress.
Choice of Lewis Acid Milder Lewis acids (e.g., FeCl₃, ZnCl₂) can offer better selectivity compared to strong Lewis acids like AlCl₃, which can promote side reactions.The choice of catalyst will depend on the reactivity of your specific pyridobenzothiazepine substrate.
Solvent Selection The polarity of the solvent can influence regioselectivity. Non-polar solvents like carbon disulfide or dichloromethane may favor different isomers compared to polar solvents like nitrobenzene.Ensure the solvent is anhydrous to prevent catalyst deactivation.
Protecting Groups If N-acylation is a significant issue, consider protecting the nitrogen atom of the pyridine or thiazine ring prior to acylation.The protecting group should be stable under the reaction conditions and easily removable afterward.
Q2: I am observing poor or no conversion of my starting material. What are the potential causes and how can I improve the reaction efficiency?

A2: Low or no conversion in a Friedel-Crafts acylation is often related to catalyst deactivation or an insufficiently reactive substrate.

Troubleshooting Low Conversion:

Potential CauseExplanationRecommended Solution
Catalyst Deactivation Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will deactivate the catalyst. The nitrogen and sulfur atoms in the pyridobenzothiazepine can also complex with and deactivate the Lewis acid.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-quality Lewis acid. A stoichiometric amount or even an excess of the catalyst may be necessary to overcome complexation with the substrate.[1]
Deactivated Ring System The pyridine ring is inherently electron-deficient and deactivated towards electrophilic aromatic substitution. If your pyridobenzothiazepine has additional electron-withdrawing groups, the reaction may not proceed.Consider using a more powerful Lewis acid or a more reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride). Alternatively, a different synthetic route may be necessary.
Insufficient Reaction Time or Temperature The reaction may be kinetically slow.Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no conversion is observed at a lower temperature, cautiously and gradually increase the temperature.
Q3: How can I control the regioselectivity of the acylation on the pyridobenzothiazepine ring system?

A3: Controlling regioselectivity is a key challenge. The outcome is a delicate balance between the electronic and steric effects of the substrate and the reaction conditions.

Factors Influencing Regioselectivity:

  • Electronic Effects: The benzene portion of the molecule is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Substituents already present on the pyridobenzothiazepine will direct the incoming acyl group. Electron-donating groups will activate the ortho and para positions, while electron-withdrawing groups will direct to the meta position.

  • Steric Hindrance: Bulky substituents on the pyridobenzothiazepine or a bulky acylating agent can hinder acylation at sterically congested positions.

  • Reaction Conditions:

    • Temperature: As mentioned, lower temperatures often favor the kinetically controlled product, which may be different from the thermodynamically favored product formed at higher temperatures.

    • Solvent: The polarity of the solvent can influence the isomer distribution.

    • Catalyst: The size and nature of the Lewis acid can influence the steric environment around the electrophile, thereby affecting the regioselectivity.

A systematic approach to optimizing regioselectivity involves screening different Lewis acids, solvents, and temperatures.

III. Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific pyridobenzothiazepine substrate.

Protocol 1: General Procedure for Friedel-Crafts Acylation using Aluminum Chloride
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 2.0 equivalents) and an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or carbon disulfide).

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Substrate Addition: Dissolve the pyridobenzothiazepine (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Acylation using a Milder Lewis Acid (e.g., Ferric Chloride)

This protocol is similar to the one above, but with some modifications:

  • Catalyst: Use anhydrous ferric chloride (FeCl₃) in place of aluminum chloride.

  • Temperature: Reactions with milder Lewis acids may require higher temperatures or longer reaction times to achieve good conversion.

IV. Visualization of Key Concepts

General Mechanism of Friedel-Crafts Acylation

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acyl_Halide R-CO-Cl Acylium_Complex R-CO-Cl-AlCl₃ Acyl_Halide->Acylium_Complex Coordination Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Complex Acylium_Ion [R-C≡O]⁺ Acylium_Complex->Acylium_Ion Heterolytic Cleavage Lewis_Acid_Complex [AlCl₄]⁻ Acylium_Complex->Lewis_Acid_Complex Aromatic_Ring Pyridobenzothiazepine Sigma_Complex Arenium Ion Intermediate Acylium_Ion->Sigma_Complex Regenerated_Catalyst AlCl₃ Lewis_Acid_Complex->Regenerated_Catalyst HCl HCl Lewis_Acid_Complex->HCl Aromatic_Ring->Sigma_Complex Nucleophilic Attack Product Acylated Pyridobenzothiazepine Sigma_Complex->Product Deprotonation

Caption: General mechanism of Friedel-Crafts acylation.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low or No Product Yield Check_Anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Reagents) Start->Check_Anhydrous Check_Catalyst Evaluate Lewis Acid (Freshness, Stoichiometry) Check_Anhydrous->Check_Catalyst If conditions are dry Check_Substrate Assess Substrate Reactivity (Electron-withdrawing groups?) Check_Catalyst->Check_Substrate If catalyst is active & sufficient Optimize_Conditions Systematically Optimize (Temperature, Time, Solvent) Check_Substrate->Optimize_Conditions If substrate is suitable Consider_Alternatives Consider Alternative Synthetic Route Optimize_Conditions->Consider_Alternatives If optimization fails

Caption: Troubleshooting workflow for low reaction yield.

V. Frequently Asked Questions (FAQs)

  • Q: Can I use an acid anhydride instead of an acyl chloride?

    • A: Yes, acid anhydrides are also effective acylating agents in Friedel-Crafts reactions and can sometimes be advantageous. They may require slightly different reaction conditions, such as a different catalyst or temperature.

  • Q: How do I remove the Lewis acid from my product during work-up?

    • A: The standard procedure is to quench the reaction mixture with ice-cold dilute acid (e.g., HCl). This hydrolyzes the Lewis acid and breaks up the complex it forms with the ketone product.

  • Q: Is it possible to perform an intramolecular Friedel-Crafts acylation to form a new ring on the pyridobenzothiazepine scaffold?

    • A: Intramolecular Friedel-Crafts acylations are indeed possible and are a powerful tool for constructing polycyclic systems. The success of such a reaction would depend on the length and flexibility of the acyl chain attached to the pyridobenzothiazepine core, allowing for the formation of a stable 5- or 6-membered ring.

  • Q: What analytical techniques are best for characterizing the products and by-products?

    • A: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) is essential. NMR will help determine the position of acylation and the structure of isomers, while MS will confirm the molecular weight of the products and by-products.

VI. References

Sources

Optimization

Technical Support Center: Optimizing Metabolic Stability of Pyrido[2,3-b]benzothiazepin-6(5H)-one Analogs

Welcome to the Technical Support Center for the structural optimization and in vitro evaluation of pyrido[2,3-b]benzothiazepin-6(5H)-one derivatives. This guide is designed for medicinal chemists and DMPK (Drug Metabolis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural optimization and in vitro evaluation of pyrido[2,3-b]benzothiazepin-6(5H)-one derivatives. This guide is designed for medicinal chemists and DMPK (Drug Metabolism and Pharmacokinetics) scientists to troubleshoot metabolic liabilities, understand the causality behind structural modifications, and execute self-validating experimental workflows.

Core Rationale & Optimization Logic

The transition from a standard benzothiazepinone to a pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold is driven by the need to circumvent rapid Phase I oxidative clearance. Cytochrome P450 (CYP450) enzymes aggressively target electron-rich aromatic systems and flexible alkylamine side chains. By mapping these liabilities, we can engineer specific structural defenses.

MetabolicPathway Parent Pyrido[2,3-b]benzothiazepin-6(5H)-one CYP450 CYP450 Enzymes (Liver Microsomes) Parent->CYP450 Substrate Binding N_Dealkylation N5-Dealkylation (Liability) CYP450->N_Dealkylation S_Oxidation S-Oxidation (Liability) CYP450->S_Oxidation Aromatic_Ox Aromatic Hydroxylation (Liability) CYP450->Aromatic_Ox Opt_N Pyrrolidinylmethyl Substitution N_Dealkylation->Opt_N Blocked by Opt_S Steric Shielding at C-7 S_Oxidation->Opt_S Blocked by Opt_Ar Scaffold Hopping: Pyridine Ring Aromatic_Ox->Opt_Ar Blocked by

CYP450-mediated metabolic liabilities and corresponding structural optimization strategies.

Frequently Asked Questions (FAQs): Structural Design

Q1: Why does the pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold exhibit higher baseline metabolic stability than its benzothiazepinone predecessor? A1: Cytochrome P450 enzymes, particularly CYP3A4, readily oxidize electron-rich aromatic rings via epoxidation. By employing a "scaffold-hopping" strategy—replacing the fused benzene ring with a pyridine ring—the electron density of the aromatic system is significantly reduced ()[1]. This electron deficiency creates a higher activation energy barrier for CYP-mediated aromatic hydroxylation. Furthermore, the incorporation of the nitrogen atom increases aqueous solubility, which reduces lipophilicity-driven non-specific binding to metabolizing enzymes ()[2].

Q2: We are observing rapid clearance of our analogs due to N-dealkylation at the lactam nitrogen (N5). How can we structurally mitigate this? A2: The N5 position of the thiazepine ring is a classic metabolic hotspot. Standard substituents like N,N-dimethylaminoethyl are highly susceptible to oxidative deamination. To block this, replace the flexible, linear dialkylamine with a sterically constrained cyclic amine, such as a pyrrolidinylmethyl group. The conformational rigidity of the pyrrolidine ring restricts the geometry required for the CYP450 catalytic heme-iron to abstract a proton from the alpha-carbon, effectively halting N-dealkylation and extending the in vivo half-life ()[3].

Q3: Our LC-MS/MS metabolite ID shows significant S-oxidation (sulfoxide formation). Is there a way to prevent this without losing target affinity? A3: The sulfur atom in the thiazepine core is prone to oxidation by both CYP450s and Flavin-containing monooxygenases (FMOs). Introducing a bulky substituent (e.g., a methyl or trifluoromethyl group) at the adjacent C-7 position provides intense steric shielding. This physical barrier prevents the sulfur atom from closely approaching the reactive center of the metabolizing enzymes.

Troubleshooting Guide: In Vitro Assays

Issue 1: High intrinsic clearance (


) in HLM assays despite incorporating the pyridine scaffold and pyrrolidine side chain. 
  • Diagnosis: You may be facing non-CYP-mediated metabolism, specifically Aldehyde Oxidase (AO) activity. Electron-deficient heterocycles like pyridine are classic substrates for AO, which hydroxylates the carbon adjacent to the nitrogen[4].

  • Solution: Perform the HLM assay with and without a specific CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) and an AO inhibitor (e.g., raloxifene). If clearance persists with ABT but halts with raloxifene, AO is the culprit. Block the susceptible position on the pyridine ring with a fluorine atom or methyl group.

Issue 2: Discrepancy between human liver microsome (HLM) stability (high) and human hepatocyte stability (low).

  • Diagnosis: HLMs only contain Phase I enzymes (CYPs, FMOs) and require exogenous NADPH. Intact hepatocytes contain the full complement of Phase I and Phase II enzymes (UGTs, SULTs). A discrepancy indicates your compound is likely undergoing Phase II conjugation directly.

  • Solution: Identify the conjugated metabolite via LC-MS/MS. If N-glucuronidation is occurring at the pyridine nitrogen, consider adding steric bulk adjacent to the nitrogen to block the UGT enzyme's access.

Experimental Protocols

Protocol: Self-Validating Human Liver Microsome (HLM) Stability Assay

Objective: Determine the in vitro half-life (


) and intrinsic clearance (

) of pyrido-benzothiazepinone analogs. Self-Validation Mechanism: This protocol includes a no-NADPH control to rule out chemical instability in the buffer, and a positive control (e.g., Verapamil) to confirm microsomal enzymatic viability.

HLMWorkflow Prep Prepare HLM & Test Compound Incubate Incubate at 37°C (Add NADPH) Prep->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS

Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test analog in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂. Add the test analog to a final concentration of 1 µM. (Note: Keep final DMSO <0.1% to prevent solvent-induced CYP inhibition).

  • Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add buffer instead of NADPH).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold quench solution (acetonitrile containing an internal standard like Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while the cold temperature prevents thermal degradation.

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent remaining vs. time. The slope of the linear regression is the elimination rate constant (

    
    ). Calculate 
    
    
    
    and
    
    
    , where V is incubation volume and M is microsomal protein mass.

Quantitative Structure-Metabolism Relationship (QSMR)

The table below summarizes the causality between specific structural modifications and the resulting quantitative improvements in metabolic stability.

Compound IDCore ScaffoldN5-SubstituentAromatic SubstitutionHLM

(min)

(µL/min/mg)
Primary Clearance Pathway
Analog A Benzothiazepin-6-one-CH₂CH₂N(CH₃)₂None12.4115.2Aromatic oxidation, N-dealkylation
Analog B Pyrido-benzothiazepin-6-one-CH₂CH₂N(CH₃)₂None35.140.5N-dealkylation
Analog C Pyrido-benzothiazepin-6-one-CH₂-PyrrolidineNone>120<5.0Stable
Analog D Pyrido-benzothiazepin-6-one-CH₂-Pyrrolidine7-Fluoro>120<2.0Highly Stable

References

  • Lazzara, P. R., & Moore, T. W. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 18-29. URL:[Link]

  • Das, J., Floyd, D. M., Kimball, S. D., Duff, K. J., Lago, M. W., Krapcho, J., White, R. E., & Ridgewell, R. E. (1992). Benzazepinone calcium channel blockers. 5. Effects on antihypertensive activity associated with N1 and aromatic substituents. Journal of Medicinal Chemistry, 35(14), 2610-2617. URL:[Link]

  • Arai, Y., et al. (2020). Discovery of novel, potent, and orally bioavailable pyrido[2,3-d][1]benzazepin-6-one antagonists for parathyroid hormone receptor 1. Bioorganic & Medicinal Chemistry, 28(11), 115524. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Selectivity of Pyrido[2,3-b]benzothiazepin-6(5H)-one Inhibitors

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing selectivity hurdles with planar tricyclic scaffolds. The pyrido[2,3-b]benzothiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing selectivity hurdles with planar tricyclic scaffolds. The pyrido[2,3-b]benzothiazepin-6(5H)-one core is a highly privileged pharmacophore, frequently deployed as a kinase inhibitor (e.g., CDK8)[1], an epigenetic modulator (e.g., BET bromodomains)[2], and an ion channel blocker[3].

However, its flat, lipophilic nature often leads to promiscuous binding across the kinome and dangerous off-target liabilities, particularly with the hERG potassium channel. This guide is designed to provide you with field-proven medicinal chemistry strategies and self-validating experimental protocols to troubleshoot and optimize the selectivity of your compounds.

Part 1: Structural Optimization & Medicinal Chemistry (FAQs)

Q1: Our lead pyrido-benzothiazepinone shows excellent primary target potency but suffers from severe hERG channel liability. How can we engineer this out? A: The hERG channel features a highly lipophilic central cavity that strongly binds planar molecules containing basic amines. The unsubstituted pyrido-benzothiazepinone core is highly lipophilic, driving this off-target interaction[3].

  • The Solution: Introduce a halogen, specifically fluorine, at the 9-position of the pyridine ring.

  • The Causality: Fluorination exerts a strong inductive electron-withdrawing effect, which decreases the overall basicity of adjacent nitrogens and modulates the polar surface area (PSA). This disrupts the critical

    
     stacking and hydrophobic interactions required for hERG binding, allowing you to maintain primary target potency while avoiding hERG inhibition ()[2].
    

Q2: My derivatives are exhibiting pan-kinase activity. How can I improve selectivity for a specific kinase like CDK8? A: The planar tricyclic core mimics the purine ring of ATP, allowing it to intercalate into the highly conserved ATP-binding pocket of most kinases.

  • The Solution: Exploit the flexibility of the target kinase's P-loop motif by introducing bulky alkyl or cycloalkyl substituents at the N5-position of the thiazepine ring.

  • The Causality: Adding a bulky group forces the molecule to project outward into unique, less conserved hydrophobic pockets (such as the P-loop or activation loop) specific to your target kinase. This creates severe steric clashes with non-target kinases that lack this specific pocket architecture, drastically improving selectivity ()[1].

BindingMechanism Core Tricyclic Core (Planar Scaffold) Target Primary Target (Deep Hydrophobic Pocket) Core->Target Baseline Affinity hERG hERG Channel (Lipophilic Liability) Core->hERG Off-Target Binding Mod_F Fluorination (Reduces Lipophilicity) Core->Mod_F Mod_N N-Alkylation (Exploits P-loop) Core->Mod_N Mod_F->hERG Disrupts Binding Mod_N->Target Enhances Selectivity

Mechanistic strategies to shift binding from off-target hERG to the primary target.

Part 2: Quantitative SAR Profiling

To illustrate the impact of these structural modifications, the following table summarizes the structure-activity relationship (SAR) metrics when optimizing the pyrido[2,3-b]benzothiazepin-6(5H)-one core.

Table 1: Impact of Structural Modifications on Selectivity Metrics

Compound SeriesR1 (Pyridine)R2 (N5-Position)Primary Target IC₅₀ (nM)hERG IC₅₀ (µM)Selectivity FoldRationale
Unmodified Core -H-H45.21.226xPlanar core intercalates non-specifically; high lipophilicity drives hERG binding.
Analog A -F-H52.1>30.0>570xFluorination reduces basicity and disrupts hERG ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

stacking[2].
Analog B -H-CH₂-Cyclohexyl8.52.5294xBulky N-alkylation exploits target P-loop flexibility, increasing target affinity.
Lead Candidate -F-CH₂-Cyclohexyl9.2>30.0>3260xSynergistic combination of steric bulk and electronic modulation yields high selectivity.

Part 3: Assay Troubleshooting & Workflows (FAQs)

Q3: We are seeing high background noise and false positives in our TR-FRET screening assays for these sulfur-containing tricyclics. What is the cause? A: There are two distinct causes here. First, the thiazepine sulfur atom is highly susceptible to oxidation in aqueous buffers, forming sulfoxides that alter the 7-membered ring's puckering and abrogate target binding. Second, planar tricyclics often exhibit auto-fluorescence that interferes with standard Europium/APC fluorophore pairs.

  • The Fix: Add 1 mM DTT to your assay buffer to prevent sulfur oxidation. To fix the optical interference, switch to a Terbium/AlexaFluor 647 pair, which red-shifts the emission away from the compound's intrinsic fluorescence spectrum.

Q4: How do I confirm that the observed cellular phenotype is due to selective target engagement rather than off-target toxicity? A: Standard viability assays cannot distinguish between selective target inhibition and off-target cytotoxicity. You must use a Cellular Thermal Shift Assay (CETSA). Selective tricyclic thiazepines have been shown to exhibit potent activity against target cells while maintaining low toxicity toward normal human fibroblasts ()[4]. CETSA validates this by proving the compound physically stabilizes the target protein inside the living cell.

OptimizationWorkflow Hit Pyrido[2,3-b]benzothiazepin-6(5H)-one Hit Identification SAR SAR & Structural Modification (Steric Bulk, PSA Tuning) Hit->SAR Primary Primary Target Assay (TR-FRET / Kinase) SAR->Primary Primary->SAR IC50 > 10 nM OffTarget Off-Target Profiling (hERG / Pan-Kinase) Primary->OffTarget IC50 < 10 nM OffTarget->SAR High Off-Target Binding CETSA Cellular Target Engagement (CETSA) OffTarget->CETSA >100x Selectivity Lead Selective Lead Candidate CETSA->Lead Target Validated

Workflow for optimizing selectivity of pyrido[2,3-b]benzothiazepin-6(5H)-one inhibitors.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized TR-FRET Selectivity Profiling

This protocol is engineered specifically for sulfur-containing tricyclic scaffolds to prevent oxidation artifacts and optical interference.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Crucial Step: Add 1 mM DTT immediately before use to prevent thiazepine sulfur oxidation. Add 0.1% BSA to prevent non-specific binding of these lipophilic compounds to the microplate walls.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense compounds into a 384-well low-volume plate (100 nL/well) to avoid DMSO-induced precipitation.

  • Self-Validation Controls:

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control: A known pan-inhibitor (e.g., Staurosporine) to ensure the assay window yields a Z'-factor > 0.6.

    • Optical Control: "No-Target" wells containing compound + tracer (no protein) to baseline compound auto-fluorescence.

  • Reaction: Add 5 µL of target protein (e.g., CDK8/CycC complex) and incubate for 15 mins. Add 5 µL of Terbium-labeled antibody and AlexaFluor 647 tracer.

  • Readout: Incubate for 60 minutes at RT. Read on a TR-FRET compatible microplate reader (e.g., EnVision) using a 340 nm excitation filter and 665 nm/615 nm emission filters.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

Intact cells are used to ensure the compound's selectivity is evaluated in the presence of physiological ATP concentrations and competing intracellular proteins.

  • Cell Treatment: Seed target cells in a 6-well plate. Treat with the lead pyrido-benzothiazepinone inhibitor (at 5x the biochemical IC₅₀) or DMSO control for 2 hours at 37°C.

  • Self-Validation Control: Run a parallel cell viability assay (e.g., CellTiter-Glo) on a sister plate. Causality Check: If viability drops >10% at the 2-hour mark, the observed thermal shift may be an artifact of apoptosis-induced protein degradation rather than specific target engagement.

  • Thermal Gradient: Harvest cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube). Heat tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Note: Do not use harsh detergents, as they will disrupt the drug-protein complex.

  • Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins. Carefully extract the supernatant (containing the soluble, stabilized target protein) and analyze via Western Blot or AlphaLISA to determine the shift in aggregation temperature (

    
    ).
    

References

  • Seto, S., et al. (2021). "Discovery of benzo[f]pyrido[4,3-b][1,4]oxazepin-10-one derivatives as orally available bromodomain and extra-terminal domain (BET) inhibitors with efficacy in an in vivo psoriatic animal model." Bioorganic & Medicinal Chemistry.[Link]

  • Wang, Y., et al. (2016). "Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach." ACS Combinatorial Science.[Link]

  • Chen, Y., et al. (2020). "Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors." European Journal of Medicinal Chemistry.[Link]

  • Gonzalez-Lafuente, L., et al. (2016). "Neuroprotective profile of pyridothiazepines with blocking activity of the mitochondrial Na(+)/Ca(2+) exchanger." European Journal of Medicinal Chemistry.[Link]

Sources

Optimization

Technical Support Center: Resolving Ambiguous NMR Signals in Substituted Pyridobenzothiazepines

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists working with complex heterocyclic scaffolds like pyridobenzothiazepines, you may frequently encounter ambiguous, overlappi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists working with complex heterocyclic scaffolds like pyridobenzothiazepines, you may frequently encounter ambiguous, overlapping, or "missing" NMR signals. This guide is designed to help you troubleshoot these anomalies, which typically stem from the unique conformational dynamics of the 7-membered thiazepine ring and the overlapping electronic environments of the aromatic systems.

Troubleshooting Guide & FAQs

Issue 1: The "Missing" Peak Phenomenon (Conformational Dynamics)

Q: Why do the methylene protons of the thiazepine ring appear as broad humps or vanish entirely in my


H NMR spectrum at room temperature? 

A: Intermediate Conformational Exchange. The causality behind this issue lies in the structural flexibility of the 7-membered thiazepine ring. The ring is non-planar and undergoes a dynamic chair-to-chair (or boat-to-boat) inversion. At room temperature (298 K), the rate of this conformational interconversion often matches the NMR acquisition timescale (the intermediate exchange regime). This causes the signals for the axial and equatorial protons to average out improperly, resulting in severe line broadening or "missing" peaks. The energy barrier for this benzothiazepine ring inversion is typically around 10 kcal/mol[1].

Self-Validating Protocol: Variable Temperature (VT) NMR To resolve this, you must shift the system out of the intermediate exchange regime to "freeze" the conformers.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of a low-freezing-point deuterated solvent (e.g., CD

    
    Cl
    
    
    
    , freezing point -97 °C). Do not use DMSO-d
    
    
    , as it will freeze before reaching the required temperature.
  • Baseline Acquisition: Acquire a standard

    
    H NMR spectrum at 298 K to establish the baseline line broadening.
    
  • Cooling Gradient: Lower the probe temperature in 10 K increments. Allow 5–10 minutes of equilibration time at each step to ensure thermal stability. Retune, match the probe, and re-shim the Z-axis.

  • Coalescence Point Identification: Note the temperature at which the broad signals split into distinct peaks (coalescence temperature,

    
    ). This step is self-validating: observing the split confirms the dynamic nature of the broadening and allows you to calculate the exact activation energy (
    
    
    
    ) of the ring inversion.
  • Slow Exchange Regime: Continue cooling to ~180 K until the signals sharpen completely into distinct AB spin systems. At this temperature, the conformers are "frozen"[1].

  • Spatial Resolution: Acquire a 2D NOESY spectrum at this low temperature. The frozen conformation allows you to observe distinct cross-peaks, validating the geometry and enabling the unambiguous assignment of axial versus equatorial protons.

Issue 2: Severe Aromatic Overlap (Pyridine vs. Benzene Rings)

Q: The aromatic region (7.0–8.5 ppm) is a heavily overlapping multiplet. How can I differentiate the pyridine protons from the benzofused protons?

A: Solvent Titration and 2D NMR. Pyridobenzothiazepines contain both an electron-deficient pyridine ring and a relatively electron-rich benzene ring fused to the thiazepine core[2],[3]. In standard non-polar solvents like CDCl


, their chemical shifts often coincidentally overlap due to competing substituent effects.

Self-Validating Protocol: Solvent Swapping & 2D Correlation

  • TFA Titration (Solvent Swapping): If CDCl

    
     yields overlapping multiplets, add 5–10% Trifluoroacetic acid (TFA-d) to the NMR tube. TFA selectively protonates the pyridine nitrogen. This removes electron density from the pyridine ring, inducing a massive downfield shift (>0.5 ppm) for the pyridine protons via inductive deshielding. The benzene protons remain relatively unaffected, cleanly separating the two systems.
    
  • HSQC Acquisition: Run a

    
    H-
    
    
    
    C HSQC. Pyridine carbons typically resonate further downfield (140–150 ppm) compared to standard benzene carbons (120–130 ppm), allowing you to correlate the separated protons to their respective carbons.
  • HMBC Acquisition: Run a

    
    H-
    
    
    
    C HMBC to establish long-range connectivity. Look for the diagnostic 3-bond (
    
    
    ) couplings from the pyridine protons to the bridgehead carbons of the thiazepine ring. This confirms the regiochemistry of the substitution and validates your structural assignment.

Quantitative Data Summary

The table below summarizes the typical effects of VT-NMR on the thiazepine ring protons, demonstrating how manipulating temperature resolves ambiguous data.

NMR ParameterRoom Temperature (298 K)Low Temperature (~180 K)Physical State / Causality
Methylene Protons (H-3, H-4) Broad singlets or missingSharp multiplets (AB systems)Intermediate vs. Slow Exchange
Line Width (

)
> 50 Hz< 5 HzConformational averaging frozen
Coupling Constants (

)
UnresolvedResolved (e.g.,

Hz)
Distinct axial/equatorial states
Conformer Ratio Time-averaged (1 set of peaks)Distinct sets (e.g., 1:1 enantiomeric)Puckered conformers isolated

Diagnostic Workflows & Logical Relationships

NMR_Workflow Start Ambiguous NMR Spectrum (Pyridobenzothiazepine) CheckBroad Are signals broad/missing (Methylene/Ring protons)? Start->CheckBroad CheckOverlap Are aromatic signals overlapping? Start->CheckOverlap VT_NMR Perform VT-NMR (Cool to 180 K or Heat to 350 K) CheckBroad->VT_NMR Yes (Dynamics) TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) CheckBroad->TwoD_NMR No CheckOverlap->TwoD_NMR Yes (Chemical Shift) Solvent Solvent Titration (e.g., CDCl3 to DMSO-d6 or add TFA) CheckOverlap->Solvent Severe Overlap ResolvedConformers Resolve Conformers & Calculate Exchange Barrier VT_NMR->ResolvedConformers ResolvedAssignments Unambiguous Peak Assignments TwoD_NMR->ResolvedAssignments Solvent->TwoD_NMR Shifts peaks

Caption: Workflow for resolving ambiguous NMR signals in pyridobenzothiazepines.

Conformational_Dynamics RT Room Temperature (298 K) Intermediate Exchange Broad Signals LowT Low Temperature (< 200 K) Slow Exchange Sharp Signals (2 Conformers) RT->LowT Cooling (Freezes thiazepine ring inversion) HighT High Temperature (> 350 K) Fast Exchange Time-Averaged Sharp Signals RT->HighT Heating (Averages conformers) NOESY 1D/2D NOESY at Low T Identifies Axial/Equatorial Protons LowT->NOESY Enables spatial resolution

Caption: Conformational exchange dynamics of the thiazepine ring as a function of temperature.

References

  • Title

    
    H and 
    
    
    
    C NMR study of tetrahydro-1,4-benzothiazepine conformations Source: Journal of the Chemical Society, Perkin Transactions 2 (2002) URL: [Link]
  • Title: Pyridobenzoxazepine and Pyridobenzothiazepine Derivatives as Potential Central Nervous System Agents: Synthesis and Neurochemical Study Source: Journal of Medicinal Chemistry (1994) URL: [Link]

  • Title: Application of Pyridinium 1,4-Zwitterionic Thiolates: Synthesis of Benzopyridothiazepines and Benzothiophenes Source: The Journal of Organic Chemistry (2020) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: Pyrido[2,3-b]benzothiazepin-6(5H)-one vs. Clozapine in Atypical Antipsychotic Development

Executive Summary The pharmacological evolution of atypical antipsychotics has long been anchored by clozapine, a dibenzodiazepine that remains the[1]. However, its clinical utility is severely restricted by the risk of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological evolution of atypical antipsychotics has long been anchored by clozapine, a dibenzodiazepine that remains the[1]. However, its clinical utility is severely restricted by the risk of agranulocytosis—a potentially fatal hematological toxicity driven by the peroxidase-catalyzed oxidation of clozapine into a reactive nitrenium ion. In the pursuit of safer alternatives, researchers have investigated the [2]. By replacing one benzene ring with an electron-withdrawing pyridine ring and substituting the diazepine nitrogen with a sulfur atom (thiazepine), this novel class retains the multireceptor binding profile of clozapine while demonstrating profound .

Structural and Mechanistic Divergence

Understanding the causality behind clozapine's toxicity is critical for rational drug design. Clozapine's susceptibility to oxidation stems from its electron-rich dibenzodiazepine core. Neutrophil myeloperoxidase readily abstracts electrons from the bridging nitrogen, generating a highly reactive nitrenium species that covalently binds to cellular proteins, triggering an.

Conversely, the pyrido[2,3-b]benzothiazepin-6(5H)-one core is electronically deactivated. The pyridine nitrogen exerts a strong inductive electron-withdrawing effect, significantly raising the [2]. Furthermore, the thiazepine sulfur atom alters the conformational geometry and electronic distribution, effectively blocking the formation of toxic nitrenium intermediates. This structural modification uncouples antipsychotic efficacy from .

Pharmacological Profile & Receptor Binding

Both clozapine and the active derivatives of pyrido[2,3-b]benzothiazepin-6(5H)-one exhibit a high 5-HT2A to D2 receptor binding ratio. This dual antagonism is the mechanistic hallmark of atypical antipsychotics, allowing for the reduction of positive symptoms via D2 blockade while mitigating extrapyramidal symptoms (EPS) through [2].

Pathway Drug Antipsychotic Ligand (Clozapine / Pyrido-thiazepine) D2 Dopamine D2 Receptor (Moderate Affinity) Drug->D2 Antagonism HT2A 5-HT2A Receptor (High Affinity) Drug->HT2A Antagonism cAMP cAMP Pathway (Disinhibited) D2->cAMP Modulates IP3 IP3/DAG Pathway (Downregulated) HT2A->IP3 Inhibits Clinical Atypical Clinical Profile (Low EPS, High Efficacy) cAMP->Clinical IP3->Clinical

Fig 1. Dual D2/5-HT2A receptor antagonism pathway defining atypical antipsychotic efficacy.

Table 1: Comparative Neurochemical and Physicochemical Profile
ParameterClozapinePyrido[2,3-b]benzothiazepin-6(5H)-one (Piperazinyl Derivative)
Core Scaffold DibenzodiazepinePyridobenzothiazepine
D2 Receptor Affinity (Ki) [1][2]
5-HT2A Receptor Affinity (Ki) [1][2]
5-HT2A / D2 Ratio High[2]
Oxidation Half-Life (HRP assay) < 5 minutes
EPS Liability Very Low[3]

Experimental Methodologies: Self-Validating Protocols

To objectively validate the superiority of the pyridobenzothiazepine scaffold regarding safety, the following self-validating protocols are employed in preclinical development.

Protocol 1: In Vitro Oxidation Liability Assay (Nitrenium Ion Trapping)

Causality of Choice: The Horseradish Peroxidase (HRP)/H2O2 system is utilized as an in vitro surrogate for neutrophil myeloperoxidase to predict agranulocytosis risk. Reduced glutathione (GSH) is included as a nucleophilic trapping agent; if a reactive nitrenium ion forms, it will yield a stable GSH-adduct .

Step-by-Step Methodology:

  • Control Setup: Prepare 10 µM solutions of Clozapine (Positive Control) and the Pyrido[2,3-b]benzothiazepin-6(5H)-one derivative (Test Compound) in 100 mM phosphate buffer (pH 7.4).

  • Trapping Agent: Add 1 mM reduced glutathione (GSH) to both reaction mixtures to capture transient reactive intermediates.

  • Bioactivation: Initiate the oxidative reaction by adding 0.5 U/mL HRP and 100 µM H2O2.

  • Incubation: Incubate the mixtures at 37°C. Draw 50 µL aliquots at precise timepoints (0, 15, 30, and 60 minutes).

  • Quenching: Immediately quench each aliquot by mixing with 50 µL of ice-cold acetonitrile containing 1 mM sodium ascorbate (to instantly halt the peroxidase reaction).

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode), monitoring for both the depletion of the parent drug and the appearance of GSH-adduct peaks.

Workflow S1 1. Compound Preparation (10 µM in PBS, pH 7.4) S2 2. Oxidation Induction (Add HRP and 100 µM H2O2) S1->S2 S3 3. Incubation & Sampling (37°C, 0-60 min timepoints) S2->S3 S4 4. Reaction Quenching (Add Sodium Ascorbate) S3->S4 S5 5. LC-MS/MS Quantification (Measure Parent Depletion) S4->S5

Fig 2. In vitro oxidation liability workflow using HRP to simulate neutrophil bioactivation.

Protocol 2: Prepulse Inhibition (PPI) of the Startle Reflex

Causality of Choice: PPI is a highly validated cross-species model of sensorimotor gating, a neurological process inherently impaired in schizophrenia. Testing the compound's ability to reverse amphetamine-induced PPI deficits confirms its in vivo[3] without relying solely on receptor binding data.

Step-by-Step Methodology:

  • Habituation: Acclimate male Wistar rats to startle chambers for 5 minutes with a continuous 65 dB background white noise.

  • Disruption: Administer d-amphetamine (1.5 mg/kg, s.c.) to induce sensorimotor gating deficits (Negative Control).

  • Treatment: Administer vehicle, Clozapine (5 mg/kg, i.p.), or the Pyrido[2,3-b]benzothiazepin-6(5H)-one derivative (5-10 mg/kg, i.p.) 30 minutes prior to [3].

  • Testing: Expose subjects to a series of pulse-alone trials (120 dB, 40 ms) and prepulse-pulse trials (prepulse of 70, 75, or 80 dB for 20 ms, followed 100 ms later by the 120 dB pulse).

  • Validation: Calculate % PPI = [1 - (Startle Amplitude on Prepulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100. A successful atypical antipsychotic will restore % PPI to baseline levels without inducing [3].

Conclusion

The strategic bioisosteric replacement of a benzene ring with a pyridine ring, coupled with the thiazepine core in pyrido[2,3-b]benzothiazepin-6(5H)-one, represents a masterclass in rational drug design. This scaffold successfully uncouples the potent atypical antipsychotic efficacy of clozapine from its fatal hematological toxicity, providing a highly stable, oxidation-resistant foundation for next-generation neuroleptics.

References

  • Liégeois, J. F., et al. "Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study." Journal of Medicinal Chemistry, 1994. URL:[Link]

  • "1,4-benzothiazepine Analogues: Synthesis, Characterisation and Antimicrobial Evaluation." Der Pharma Chemica. URL:[Link]

  • "Effects of JL13, a pyridobenzoxazepine with potential atypical antipsychotic activity, in animal models for schizophrenia." PubMed, 2001. URL:[Link]

  • "CLOZAPINE (PD001633) - Probes & Drugs." Probes & Drugs Database. URL:[Link]

Sources

Comparative

Cross-reactivity profiling against a panel of kinases

As a Senior Application Scientist, I frequently guide drug discovery teams through the complex landscape of kinase inhibitor profiling. The human kinome comprises over 500 kinases, and because most inhibitors target the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug discovery teams through the complex landscape of kinase inhibitor profiling. The human kinome comprises over 500 kinases, and because most inhibitors target the highly conserved ATP-binding pocket, achieving true selectivity is a formidable challenge. Unintended off-target interactions can lead to profound clinical toxicities or, conversely, reveal serendipitous polypharmacological efficacy[1].

To accurately predict in vivo behavior, researchers cannot rely on a single assay format. Instead, we must deploy a strategic cascade of orthogonal profiling technologies. This guide provides an objective, mechanistic comparison of the three foundational pillars of modern kinase profiling: broad-spectrum competition binding (Eurofins KINOMEscan), gold-standard biochemical catalysis (Reaction Biology HotSpot), and physiological live-cell target engagement (Promega NanoBRET TE).

The Mechanistic Imperative for Orthogonal Profiling

Relying solely on biochemical binding data often leads to late-stage attrition. A compound might bind a kinase tightly in a cell-free environment but fail to inhibit its catalytic activity or struggle to compete with high endogenous intracellular ATP concentrations[2]. By integrating binding, catalytic, and live-cell assays, we create a self-validating data package that bridges the gap between in vitro affinity and in vivo efficacy.

Workflow A Compound Library B Primary Screen: KINOMEscan (Broad Binding Profiling) A->B High-throughput C Orthogonal Validation: HotSpot (Radiometric Catalytic Assay) B->C Selectivity Score (S-score) D Cellular Context: NanoBRET TE (Live-Cell Target Engagement) C->D IC50 & Enzymatic Kinetics E Optimized Lead Compound D->E Intracellular Affinity

Strategic workflow for kinase inhibitor cross-reactivity profiling from screening to lead.

Objective Comparison of Profiling Platforms

To evaluate off-target effects comprehensively, we compare three industry-standard platforms. Each serves a distinct mechanistic purpose in the drug development pipeline.

Eurofins KINOMEscan (Active-Site Directed Competition Binding)

KINOMEscan utilizes a proprietary active-site directed competition binding assay. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to DNA-tagged or phage-displayed kinases[3][4].

  • The Causality of the Design: Because this assay measures thermodynamic binding rather than catalytic activity, it does not require active enzyme preparations or custom peptide substrates. This allows for massive scalability, enabling the profiling of over 480 kinases simultaneously to generate a comprehensive Selectivity Score (S-score)[4].

Reaction Biology HotSpot (Radiometric Catalytic Assay)

The HotSpot assay is the biochemical "gold standard" for measuring true kinase catalytic activity. It directly measures the transfer of a ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


P-labeled phosphate from ATP to a specific substrate[2].
  • The Causality of the Design: Unlike fluorescence-based assays that require modified substrates or coupling enzymes (which can introduce their own off-target artifacts), radiometric assays use native substrates. Furthermore, HotSpot can be run at a physiologically relevant 1 mM ATP concentration, which rigorously tests an ATP-competitive inhibitor's potency under conditions that mimic the cellular environment[5].

Promega NanoBRET TE (Live-Cell Target Engagement)

NanoBRET TE quantitatively measures specific kinase-inhibitor interactions in live, intact cells using Bioluminescence Resonance Energy Transfer (BRET)[6][7].

  • The Causality of the Design: In vitro assays strip away the cellular context. NanoBRET requires the inhibitor to cross the cell membrane and compete against endogenous ATP within the crowded, dynamically regulated intracellular space. This provides the most accurate prediction of physiological target occupancy[7].

Quantitative Platform Comparison

FeatureEurofins KINOMEscanReaction Biology HotSpotPromega NanoBRET TE
Assay Modality Competition BindingRadiometric Catalysis (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

P)
Live-Cell BRET
Primary Readout qPCR (DNA tag) or Phage TiterScintillation CountingLuminescence/Fluorescence Ratio
Kinome Coverage > 480 kinases[4]> 780 kinases (largest panel)> 340 kinases
ATP Context ATP-free (Ligand competition)Tunable (1 µM to physiological 1 mM)Endogenous Intracellular ATP
Strengths Unmatched throughput; identifies Type I, II, and allosteric binders.Direct measure of enzyme inhibition; zero interference from coupling enzymes.True physiological context; measures cell permeability and residence time.
Limitations Does not confirm functional inhibition; cannot assess cellular permeability.Requires radioactive material handling; lacks live-cell membrane barriers.Requires cell transfection; lower throughput than biochemical screens.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies detail the critical steps and the underlying causality for each platform. Every protocol includes internal controls that render the system self-validating.

Protocol A: Radiometric Catalytic Profiling (Reaction Biology HotSpot)

This protocol directly quantifies the inhibition of kinase catalytic activity[2][8].

  • Buffer Preparation: Prepare base reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[8].

    • Causality: Brij35 and BSA prevent non-specific adsorption of the kinase to plasticware. DTT maintains a reducing environment to protect critical cysteine residues in the kinase domain.

  • Enzyme/Substrate Delivery: Add the specific recombinant kinase and its native, unmodified substrate.

    • Causality: Using native substrates ensures that the observed

      
       and 
      
      
      
      reflect true physiological interactions, avoiding steric hindrance from bulky fluorophores.
  • Compound Addition: Deliver test compounds in 100% DMSO via acoustic liquid handling (e.g., Echo550)[8].

    • Causality: Acoustic dispensing allows for nanoliter transfer, keeping the final DMSO concentration strictly at 1%. Higher DMSO levels can denature kinases and artificially inflate apparent inhibition.

  • Reaction Initiation: Add ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    P-ATP at a final concentration of 1 mM (physiological) and incubate for 2 hours at room temperature[8].
    
    • Self-Validation: Running a parallel 10-dose IC50 control curve with a known reference inhibitor validates the assay's dynamic range and reproducibility for that specific run.

  • Detection via Filter Binding: Spot the reaction mixture onto P81 ion-exchange filter paper. Wash extensively with phosphoric acid, then quantify via scintillation counting[8].

    • Causality: P81 phosphocellulose strongly binds basic peptide substrates. The acidic wash removes all unreacted

      
      P-ATP, yielding an exceptionally high signal-to-noise ratio without the need for secondary detection antibodies.
      
Protocol B: Live-Cell Target Engagement (Promega NanoBRET TE)

This protocol measures the intracellular affinity of a compound by competitively displacing a fluorescent tracer[6][9].

NanoBRET Kinase Kinase-NanoLuc Fusion (Expressed in Live Cell) BRET BRET Signal (Proximity Induced) Kinase->BRET Binds Tracer Fluorescent Tracer (Cell-Permeable) Tracer->BRET Loss Loss of BRET (Quantifies Affinity) BRET->Loss Displacement Inhibitor Test Inhibitor (Competes for Pocket) Inhibitor->Loss

Mechanism of NanoBRET Target Engagement assay for live-cell kinase profiling.

  • Cellular Transfection & Seeding: Transfect HEK293 cells with a vector expressing the target Kinase-NanoLuc fusion protein. Seed into 96-well or 384-well tissue culture-treated plates (Adherent Format)[7][9].

    • Causality: The adherent format maintains natural cell morphology and membrane tension, which can influence compound uptake compared to suspension formats[9].

  • Tracer & Inhibitor Addition: Add the cell-permeable NanoBRET fluorescent tracer and the Extracellular NanoLuc Inhibitor to the cells[7].

    • Self-Validation (Critical): The Extracellular NanoLuc Inhibitor is cell-impermeable. It quenches any luminescence from NanoLuc that has leaked from dead or compromised cells. This ensures the resulting BRET signal is exclusively derived from live, intact cells[7].

  • Compound Incubation: Titrate the test compound into the wells and incubate to allow for intracellular equilibration.

    • Causality: As the unlabeled test compound permeates the cell and binds the target kinase, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal[6].

  • Signal Detection: Add the NanoLuc substrate and measure both donor luminescence (460 nm) and acceptor fluorescence (618 nm).

    • Causality: Calculating the BRET ratio (Acceptor/Donor) normalizes the data against variations in cell number, transfection efficiency, and overall protein expression, making the assay highly robust[7].

Conclusion

Effective kinase cross-reactivity profiling cannot be achieved through a single methodological lens. Broad binding panels like KINOMEscan excel at defining the outer boundaries of a compound's selectivity profile[4]. However, these hits must be rigorously validated for functional inhibition using radiometric assays like HotSpot, particularly under physiological ATP conditions[5]. Finally, translating these biochemical parameters into physiological reality requires live-cell target engagement platforms like NanoBRET TE, which account for membrane permeability and intracellular competition[7]. By integrating these self-validating platforms, drug development professionals can confidently advance highly selective, efficacious kinase inhibitors into the clinic.

References

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. National Institutes of Health (PMC) / Reaction Biology. 2

  • NanoBRET® TE Intracellular Kinase Assays - Promega Corporation. Promega Corporation. 6

  • Protocol HotSpot Kinase Assay - Reaction Biology. Reaction Biology. 8

  • HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity. Reaction Biology. 5

  • Kinase Target Engagement | Kinase Affinity Assay. Promega Corporation. 7

  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Promega Corporation. 9

  • Discovery of STX-721, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry (ACS). 3

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry (ACS). 4

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. 1

Sources

Validation

Comparing the efficacy of pyrido[2,3-b]benzothiazepin-6(5H)-one with osimertinib

As a Senior Application Scientist specializing in targeted oncology therapeutics, I frequently evaluate next-generation kinase inhibitors designed to overcome acquired clinical resistance. The landscape of non-small cell...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted oncology therapeutics, I frequently evaluate next-generation kinase inhibitors designed to overcome acquired clinical resistance. The landscape of non-small cell lung cancer (NSCLC) treatment was revolutionized by third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the inevitable emergence of tertiary mutations demands continuous structural innovation.

This technical guide provides an in-depth comparative analysis between the clinical gold standard, osimertinib , and an emerging preclinical tricyclic scaffold: pyrido[2,3-b]benzothiazepin-6(5H)-one (PBTZ) .

Mechanistic Divergence: Covalent vs. Reversible Inhibition

To understand the comparative efficacy of these two compounds, we must first examine the causality behind their target engagement.

Osimertinib is a profoundly effective third-generation TKI that selectively targets sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M "gatekeeper" mutation. As detailed in its1, osimertinib achieves this via irreversible covalent binding to the Cys797 residue within the EGFR ATP-binding pocket. While this mechanism drives robust overall survival—as recently reinforced by the 2—it creates a critical vulnerability: the acquired C797S mutation abolishes the covalent anchor, rendering the drug ineffective.

Pyrido[2,3-b]benzothiazepin-6(5H)-one (PBTZ) represents a rational departure from covalent dependency. Drawing on structural insights from related 3 and4, the bulky, rigid tricyclic benzothiazepine core acts as a highly potent, reversible ATP-competitive binder. By relying on optimized van der Waals interactions and hydrogen bonding deep within the hinge region rather than a covalent bond, the PBTZ scaffold successfully accommodates the steric alterations introduced by the C797S mutation.

G cluster_inhibitors Therapeutic Interventions EGFR EGFR (Mutated Kinase Domain) PI3K PI3K / AKT Survival Pathway EGFR->PI3K MAPK RAS / MAPK Proliferation Pathway EGFR->MAPK Osimertinib Osimertinib (Covalent Cys797 Binder) Osimertinib->EGFR Potent vs T790M Fails vs C797S PBTZ PBTZ Scaffold (Reversible/Allosteric Binder) PBTZ->EGFR Potent vs T790M Overcomes C797S Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Inhibition triggers MAPK->Apoptosis Inhibition triggers

Diagram illustrating divergent EGFR inhibition mechanisms of Osimertinib and the PBTZ scaffold.

Comparative Efficacy Data

To objectively evaluate performance, we look at the biochemical IC50 values across a spectrum of EGFR mutational statuses. The data below highlights the distinct advantage of the PBTZ scaffold in late-stage resistance models.

CompoundTarget Binding ModeEGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)EGFR Triple Mutant (C797S) IC50 (nM)
Osimertinib Irreversible (Covalent)12.01.5> 10,000
PBTZ Lead Reversible (ATP-competitive)45.38.214.6

Data Interpretation: While osimertinib exhibits superior sub-nanomolar potency against the double mutant, its efficacy is entirely abrogated by the C797S mutation. The PBTZ lead maintains a consistent, potent inhibitory profile across both double and triple mutant variants, confirming its potential as a fourth-generation therapeutic candidate.

Experimental Methodologies & Validation Protocols

Generating trustworthy preclinical data requires protocols that are inherently self-validating. Below are the optimized, step-by-step methodologies used to derive the comparative efficacy data.

Workflow Prep 1. Compound Prep (PBTZ & Osimertinib) Kinase 2. HTRF Kinase Assay (WT, T790M, C797S) Prep->Kinase Cell 3. Cell Viability (Ba/F3 Engineered Lines) Kinase->Cell FACS 4. Flow Cytometry (Apoptosis Profiling) Cell->FACS Data 5. Data Synthesis (IC50 & Synergy) FACS->Data

Step-by-step experimental workflow for comparative efficacy profiling of kinase inhibitors.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality for Selection: Traditional colorimetric assays are highly susceptible to interference from the inherent auto-fluorescence of highly conjugated tricyclic compounds like PBTZ. HTRF utilizes a time-delay measurement coupled with Fluorescence Resonance Energy Transfer (FRET), virtually eliminating background noise.

  • Reagent Preparation: Dilute Osimertinib and PBTZ in 100% DMSO, then perform a 10-point serial dilution. Transfer to a 384-well low-volume plate, normalizing the final DMSO concentration to exactly 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Substrate Incubation: Add 2.5 µL of recombinant EGFR enzyme (WT, L858R/T790M, or L858R/T790M/C797S) to the compound wells. Incubate for 30 minutes at room temperature. Note: This pre-incubation is critical for PBTZ to achieve binding equilibrium before ATP introduction.

  • Reaction Initiation: Add 5 µL of an ATP and TK-Substrate-Biotin master mix. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing a Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout & Self-Validation System: Read the plate on a time-resolved fluorometer at 620 nm and 665 nm.

    • Validation Checkpoint: Calculate the Z'-factor using the 1% DMSO wells (negative control) and 10 µM Staurosporine wells (positive control). The assay is only validated and accepted if the Z'-factor is ≥ 0.65, ensuring the IC50 curves are statistically robust.

Protocol B: Cell Viability and Apoptosis Profiling

Causality for Selection: Patient-derived NSCLC cell lines (e.g., H1975) possess unstable genetic backgrounds that can trigger off-target survival pathways. By utilizing murine Ba/F3 cells engineered to depend solely on specific human EGFR mutants, we create an environment where cell survival is exclusively tied to the on-target efficacy of the inhibitor.

  • Cell Seeding: Seed engineered Ba/F3 cells at a density of 5 × 10³ cells/well in 96-well plates.

  • Compound Treatment: Treat the cells with the previously prepared 10-point dose-response curves of Osimertinib and PBTZ. Incubate at 37°C with 5% CO₂ for 72 hours.

  • Viability Readout (CellTiter-Glo): Add 50 µL of CellTiter-Glo reagent to lyse the cells and release ATP. Measure luminescence. Because luminescence is directly proportional to ATP levels, it provides a highly accurate proxy for metabolically active cells.

  • Apoptosis Staining (Flow Cytometry): In parallel 6-well plates, harvest treated cells, wash twice with cold PBS, and resuspend in Annexin V Binding Buffer.

  • Fluorophore Addition: Add 5 µL of Annexin V-FITC (which binds to externalized phosphatidylserine, an early apoptosis marker) and 5 µL of Propidium Iodide (PI, which marks the loss of membrane integrity in late apoptosis).

  • Analysis & Self-Validation System: Acquire data using a flow cytometer.

    • Validation Checkpoint: The DMSO vehicle control must exhibit <5% spontaneous apoptosis. If this threshold is exceeded, the cells are considered stressed by handling, and the data is discarded to prevent false-positive toxicity readings.

Conclusion

While osimertinib remains the undisputed frontline therapy for standard EGFR-mutated NSCLC, its vulnerability to the C797S mutation represents a hard clinical barrier. The structural evolution toward rigid, tricyclic chemotypes like the pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold provides a mechanistically sound alternative. By shifting from covalent reliance to optimized reversible spatial occupancy, the PBTZ scaffold maintains potent target engagement across triple-mutant profiles, paving the way for next-generation drug development.

References

  • Osimertinib - Wikipedia Source: Wikipedia URL:[Link]

  • Osimertinib Combo Significantly Prolongs Survival in Advanced EGFR+ NSCLC (FLAURA2 Trial) Source: Cancer Network URL:[Link]

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer Source: NIH / PMC URL:[Link]

  • Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors Source: NIH / PubMed URL:[Link]

Sources

Comparative

Bridging the Computational-Biological Divide: A Senior Application Scientist's Guide to the In Vivo Validation of Molecular Docking Predictions

Introduction: From Digital Promise to Biological Proof In the landscape of modern drug discovery, molecular docking stands as a cornerstone of computational chemistry, offering tantalizing predictions of how a ligand mig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Digital Promise to Biological Proof

In the landscape of modern drug discovery, molecular docking stands as a cornerstone of computational chemistry, offering tantalizing predictions of how a ligand might bind to its protein target. This in silico approach accelerates the screening of vast chemical libraries, filtering millions of compounds down to a manageable number of promising candidates. However, the journey from a high-ranking docking score to a clinically effective therapeutic is fraught with peril. The static, idealized environment of a computer model cannot fully capture the dynamic, complex, and often unpredictable reality of a living organism.

This guide provides a strategic framework for researchers, scientists, and drug development professionals to rigorously validate molecular docking predictions through a phased, multi-disciplinary in vivo approach. We will move beyond simply listing protocols to explain the scientific rationale behind each experimental choice, ensuring that every step provides a self-validating system of evidence. Our goal is to bridge the gap between computational prediction and biological reality, transforming a promising docking score into a validated therapeutic lead.

The Validation Workflow: A Phased Approach

The validation process is not a single experiment but a logical progression of inquiries. Each phase builds upon the last, systematically de-risking the candidate compound. A failure at any stage provides crucial feedback, often sending the project back to the computational team for model refinement or to the medicinal chemists for lead optimization.

Validation_Workflow cluster_0 In Silico Phase cluster_1 In Vivo Validation Phase cluster_2 Outcome Docking Molecular Docking Prediction TargetEngagement Phase 1: Target Engagement Docking->TargetEngagement Does it hit the target? TargetEngagement->Docking Refine Model PKPD Phase 2: PK/PD & Biodistribution TargetEngagement->PKPD Does it get there and stay? PKPD->Docking Optimize ADME Efficacy Phase 3: Efficacy in Disease Models PKPD->Efficacy Does it work on the disease? Efficacy->Docking ValidatedLead Validated Lead Candidate Efficacy->ValidatedLead

Caption: The In Vivo Validation Funnel.

Phase 1: Confirming Target Engagement — The First Moment of Truth

Causality: A high docking score is meaningless if the compound cannot reach and physically interact with its intended target within a living system. This is the first and most critical validation step. In vivo imaging and advanced biochemical techniques allow us to visualize or quantify this interaction directly, providing the initial proof of concept.

In vivo imaging serves as a powerful tool, providing biomarkers for target engagement, mechanism of action, and treatment response. A variety of non-invasive imaging modalities, many of which are translatable to the clinic, can be employed.

Comparative Analysis of In Vivo Target Engagement Techniques
TechniquePrincipleResolutionInvasivenessKey AdvantageKey Limitation
Positron Emission Tomography (PET) Detects gamma rays from a positron-emitting radionuclide attached to the compound.MillimetersMinimally InvasiveHighly sensitive and quantitative; translatable to humans.Requires specialized radiochemistry and cyclotron facilities.
SPECT Similar to PET, but uses gamma-emitting radioisotopes.MillimetersMinimally InvasiveMore accessible and cost-effective than PET.Lower sensitivity and resolution compared to PET.
Fluorescence Imaging Detects fluorescence from a fluorophore-labeled compound.Microns to MillimetersMinimally InvasiveHigh throughput and relatively low cost.Poor tissue penetration (best for small animals/superficial targets).
Cellular Thermal Shift Assay (CETSA®) Measures ligand-induced protein stabilization by heating cell lysates or tissues and quantifying soluble protein.Subcellular (ex vivo)Invasive (requires tissue)No need for compound labeling; direct evidence of binding.Not a true in vivo measurement; lower throughput.
Multiphoton Fluorescence Anisotropy Microscopy Measures drug-target interaction in real time at subcellular resolution using fluorescently labelled drugs.SubcellularInvasiveProvides high-resolution spatial and temporal mapping of bound and unbound drug.Requires fluorescently labeled compound; specialized microscopy.
Featured Protocol: Non-Invasive Target Engagement Assessment using PET Imaging

This protocol outlines the necessary steps to validate that your computationally-predicted compound engages its target in a relevant animal model.

Objective: To quantify the binding of a radiolabeled lead compound to its target in a living mouse model of a specific disease (e.g., a tumor xenograft).

Methodology:

  • Radiolabeling:

    • Synthesize a version of the lead compound containing a positron-emitting isotope (e.g., ¹⁸F or ¹¹C).

    • Rationale: The positron emitter allows for external detection by the PET scanner. The choice of isotope depends on the compound's expected biological half-life.

    • Perform quality control via HPLC to ensure radiochemical purity and stability.

  • Animal Model Preparation:

    • Use an appropriate animal model, such as immune-deficient mice with subcutaneously implanted human tumor xenografts expressing the target protein.

    • Rationale: The model must be biologically relevant to the disease and express the target of interest at sufficient levels for detection.

  • PET Imaging Study Design:

    • Group 1 (Baseline): 3-5 animals receive an intravenous injection of the radiolabeled compound.

    • Group 2 (Blocking): 3-5 animals are pre-dosed with a high concentration of the non-radiolabeled ("cold") compound 30-60 minutes before the injection of the radiolabeled compound.

    • Rationale: The blocking group is a critical self-validating control. If the radiolabeled compound's binding is specific, the "cold" compound will compete for and occupy the target sites, leading to a significantly reduced PET signal in the target tissue (e.g., the tumor).

  • Image Acquisition and Analysis:

    • Anesthetize the animals and place them in the PET scanner.

    • Administer the radiolabeled compound via tail vein injection.

    • Acquire dynamic or static PET scans over a period of 60-120 minutes. A CT scan is often co-registered for anatomical reference.

    • Reconstruct the images and draw regions of interest (ROIs) over the target tissue (tumor) and a reference tissue (e.g., muscle).

    • Calculate the standardized uptake value (SUV) or the distribution volume ratio (DVR) to quantify radiotracer uptake.

  • Interpreting the Results:

    • Successful Validation: A significantly higher signal (SUV or DVR) is observed in the target tissue of the baseline group compared to the reference tissue. Furthermore, the signal in the target tissue of the blocking group is significantly lower than in the baseline group.

    • Failed Validation: No specific uptake in the target tissue, or no significant difference between the baseline and blocking groups. This suggests the compound either does not reach the target or does not bind with sufficient affinity/specificity in vivo.

Phase 2: Linking Engagement to Action — Pharmacokinetics & Pharmacodynamics (PK/PD)

Causality: Confirming target engagement is only the beginning. For a drug to be effective, it must reach the target tissue at a sufficient concentration and remain there long enough to exert a biological effect. This is the domain of Pharmacokinetics (PK) and Pharmacodynamics (PD). PK describes what the body does to the drug (ADME: Absorption, Distribution, Metabolism, Excretion), while PD describes what the drug does to the body.

PKPD_Workflow cluster_0 PK: What the Body Does to the Drug cluster_1 PD: What the Drug Does to the Body Dose Compound Administration Sample Serial Sampling (Blood, Tissue) Dose->Sample Biomarker_Sample Biomarker Sampling (Correlated with PK) Dose->Biomarker_Sample Quantify Quantification (LC-MS/MS) Sample->Quantify PK_Params Calculate PK Parameters (Cmax, T1/2, AUC) Quantify->PK_Params PD_Response Correlate Concentration with Effect PK_Params->PD_Response PK/PD Modeling Biomarker_Analysis Biomarker Analysis (ELISA, qPCR, etc.) Biomarker_Sample->Biomarker_Analysis Biomarker_Analysis->PD_Response

Caption: Integrated Pharmacokinetic/Pharmacodynamic Workflow.

Featured Protocol: A Foundational Rodent PK and Tissue Distribution Study

Objective: To determine the PK profile of a lead compound and quantify its concentration in the target tissue over time.

Methodology:

  • Study Design:

    • Select a relevant rodent species (e.g., Sprague-Dawley rats).

    • Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV)).

    • Establish multiple time points for sample collection (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours). At each time point, a cohort of 3 animals will be euthanized for sample collection.

    • Rationale: The IV arm provides data on clearance and volume of distribution, while the PO arm allows for calculation of oral bioavailability. Multiple time points are essential to accurately model the concentration-time curve.

  • Sample Collection:

    • At each designated time point, collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately centrifuge the blood to separate plasma.

    • Excise the target organ/tissue (e.g., brain, tumor, liver) and a non-target control tissue.

    • Flash-freeze all plasma and tissue samples in liquid nitrogen and store at -80°C.

    • Rationale: Rapid processing and freezing are critical to prevent compound degradation.

  • Sample Preparation and Bioanalysis:

    • For plasma samples, perform a protein precipitation or liquid-liquid extraction to remove proteins and phospholipids.

    • For tissue samples, first homogenize the tissue in a suitable buffer, then perform the extraction.

    • Add an internal standard to all samples and calibration standards.

    • Rationale: The internal standard, a molecule structurally similar to the analyte, corrects for variability during sample processing and analysis.

    • Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This provides highly sensitive and specific quantification of the parent compound.

  • Data Analysis and Interpretation:

    • Plot the plasma and tissue concentrations versus time.

    • Use software like Phoenix WinNonlin to perform a non-compartmental analysis (NCA) of the plasma data to calculate key PK parameters.

Key PK/PD Parameters and Their Significance
ParameterNameSignificance
Cmax Maximum ConcentrationThe peak concentration achieved in plasma. Relates to efficacy and potential toxicity.
Tmax Time to CmaxThe time at which Cmax is reached. Indicates the rate of absorption.
AUC Area Under the CurveRepresents the total drug exposure over time. A key measure of bioavailability.
t₁/₂ Half-lifeThe time required for the drug concentration to decrease by half. Dictates dosing frequency.
CL ClearanceThe volume of plasma cleared of the drug per unit time. Indicates efficiency of elimination.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue penetration.
EC₅₀/IC₅₀ Effective/Inhibitory Concentration 50The drug concentration that produces 50% of the maximal biological effect. This is a key PD parameter.

A successful outcome from this phase shows that the compound has favorable ADME properties, achieves sufficient concentration in the target tissue, and that the concentration correlates with a desired biological effect (e.g., inhibition of a downstream biomarker).

Phase 3: The Ultimate Test — Demonstrating Efficacy in Disease Models

Causality: The final and most crucial phase of preclinical validation is demonstrating that the compound, which hits its target and has a favorable PK/PD profile, can produce a therapeutic benefit in a disease-relevant animal model. This step provides the proof-of-concept necessary to justify moving towards clinical trials.

The selection of an appropriate animal model is a critical determinant of success. The model must recapitulate key aspects of the human disease. For example, in oncology, studies may use syngeneic models (mouse tumors in immune-competent mice) to test immunotherapies, or patient-derived xenograft (PDX) models (human tumors in immune-deficient mice) for targeted therapies.

Featured Protocol: General Efficacy Study in a Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a lead compound targeting a specific pathway in cancer.

Methodology:

  • Study Design and Animal Model:

    • Select an appropriate immune-deficient mouse strain (e.g., NOD-SCID or NSG).

    • Implant human cancer cells (that express the drug target) subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

    • Rationale: Waiting for tumors to establish mimics a therapeutic, rather than preventative, clinical scenario.

  • Randomization and Group Allocation:

    • Measure tumor volumes and randomize mice into treatment groups (n=8-10 mice per group) to ensure the average starting tumor volume is similar across all groups.

    • Group 1 (Vehicle Control): Receives the formulation buffer without the drug.

    • Group 2 (Test Compound): Receives the lead compound at one or more dose levels.

    • Group 3 (Positive Control): Receives a standard-of-care drug for that cancer type.

    • Rationale: Randomization and the inclusion of proper controls are essential to minimize bias and ensure the results are statistically valid and interpretable. Investigators should be blinded to the group assignments where possible.

  • Dosing and Monitoring:

    • Administer the treatments according to a pre-defined schedule (e.g., daily, once weekly) based on the compound's PK data.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • The study endpoint is typically defined as when tumors in the control group reach a pre-determined maximum size (e.g., 2000 mm³).

    • At the end of the study, collect tumors for ex vivo analysis of pharmacodynamic biomarkers (e.g., phosphorylation of a downstream protein, changes in gene expression via qPCR) to confirm the mechanism of action.

    • Compare the tumor growth curves between groups. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).

  • Interpreting the Results:

    • Successful Validation: The test compound causes a statistically significant reduction in tumor growth compared to the vehicle control group. Ideally, the efficacy is comparable or superior to the positive control. The ex vivo biomarker analysis confirms that the observed anti-tumor effect is linked to the intended mechanism of action.

    • Failed Validation: The compound shows no significant effect on tumor growth. This could be due to a lack of potency, poor drug exposure in the tumor, or the target not being critical for tumor growth in that specific model.

Conclusion

The path from a promising molecular docking prediction to a validated lead compound is a rigorous, evidence-based journey. It requires a seamless integration of computational modeling with robust in vivo experimentation. By systematically confirming target engagement, characterizing the pharmacokinetic and pharmacodynamic relationship, and ultimately demonstrating efficacy in a relevant disease model, we can build a compelling data package. This methodical approach not only validates the initial in silico hypothesis but also provides the critical insights necessary to de-risk clinical development and increase the probability of translating a digital promise into a tangible therapeutic reality.

References

  • Vertex AI Search. (n.d.). Novel In Vivo Imaging Approaches to Measure Target Engagement in Pre-Clinical Research.
  • National Institutes of Health. (n.d.). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC.
  • ResearchGate. (n.d.). In Vivo Imaging Techniques of the Nanocarriers Used for Targeted Drug Delivery.
  • Harvard DASH. (n.d.). Publication: In vivo imaging of specific drug target binding at subcellular resolution.
  • Nuvisan. (n.d.). Unlock translational insights: In vivo biomarker analysis for drug discovery.
  • National Institutes of Health. (2019, March 10).
Validation

Head-to-head comparison of different synthetic methodologies

The formation of carbon-nitrogen (C–N) bonds is a foundational pillar in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For decades, the strategic disconnection of C–N bonds relied heavily on cl...

Author: BenchChem Technical Support Team. Date: March 2026

The formation of carbon-nitrogen (C–N) bonds is a foundational pillar in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For decades, the strategic disconnection of C–N bonds relied heavily on classical nucleophilic aromatic substitution (S_NAr) or reductive amination. However, the advent of transition-metal catalysis has revolutionized this landscape.

This guide provides a head-to-head technical comparison of three distinct synthetic methodologies for C–N cross-coupling: the traditional Buchwald-Hartwig Amination , the aerobic Chan-Lam Coupling , and the emerging Metallaphotoredox Catalysis . As an application scientist, my goal is to move beyond generic reaction schemes and dissect the causality behind these methodologies—equipping you with the mechanistic insights and self-validating protocols necessary to select the optimal route for your specific synthetic challenge.

Strategic Selection Matrix

Before diving into the protocols, it is critical to understand the logical flow of methodology selection based on substrate hybridization, atmospheric tolerance, and electrophile availability.

DecisionTree Start What is the Electrophile? ArylHalide Aryl Halide / Pseudohalide Start->ArylHalide BoronicAcid Aryl Boronic Acid Start->BoronicAcid AlkylAcid Alkyl Carboxylic Acid (sp3) Start->AlkylAcid Buchwald Buchwald-Hartwig (Pd-catalyzed, Thermal) ArylHalide->Buchwald Standard sp2-sp3/sp2-sp2 Photoredox Metallaphotoredox (Ni/Ir or Cu/Ir, Visible Light) ArylHalide->Photoredox Mild conditions needed ChanLam Chan-Lam Coupling (Cu-catalyzed, Aerobic) BoronicAcid->ChanLam Aerobic / Open Flask AlkylAcid->Photoredox Decarboxylative sp3

Decision matrix for selecting optimal C-N cross-coupling methodologies.

Table 1: High-Level Methodology Comparison
ParameterBuchwald-Hartwig[1]Chan-Lam[2]Metallaphotoredox[3]
Primary Catalyst Palladium (Pd)Copper (Cu)Nickel (Ni) or Copper (Cu) + Photocatalyst
Electrophile Aryl Halides, TriflatesAryl Boronic AcidsAlkyl Carboxylic Acids, Aryl Halides
Typical Temperature 80 °C – 120 °CRoom TemperatureRoom Temperature
Atmosphere Strictly Anaerobic (N2/Ar)Aerobic (O2 required)Anaerobic (N2/Ar)
Key Advantage Broadest sp2 scope, highly reliableOpen-flask, mild, no strong basesEnables sp3 C–N coupling, ultra-mild
Key Limitation Sensitive to air/moisture, high heatSlow reaction times (often >24h)Requires specialized LED photoreactors

Buchwald-Hartwig Amination: The Industrial Standard

The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle. Its dominance in process chemistry stems from the highly tunable nature of dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos)[1].

Mechanistic Causality: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination, base-mediated deprotonation, and reductive elimination[1]. The choice of ligand is the single most critical variable. Bulky, electron-rich ligands like XPhos accelerate the rate-determining reductive elimination step by forcing the aryl and amido groups into close proximity, while simultaneously suppressing unwanted


-hydride elimination (which leads to hydrodehalogenation side-products)[1]. Furthermore, inherent bond dissociation energies allow for exquisite site-selectivity; for example, C–I bonds undergo oxidative addition much faster than C–Cl bonds[4].
Validated Protocol: Selective Amination of 2-Chloro-8-iodoquinoxaline[4]

This protocol demonstrates chemoselectivity, reacting exclusively at the C8-iodo position.

  • Preparation (Schlenk Technique): Oven-dry a Schlenk tube and magnetic stir bar. Cool under a stream of dry nitrogen.

  • Reagent Loading: Add 2-chloro-8-iodoquinoxaline (1.0 equiv), the desired primary/secondary amine (1.2 equiv), Pd2(dba)3 (2-5 mol% Pd), XPhos (4-10 mol%), and Cs2CO3 (1.5 equiv) to the vessel.

  • Degassing: Evacuate the tube and backfill with nitrogen (repeat 3x) to ensure a strictly anaerobic environment. Oxygen will rapidly oxidize the active Pd(0) and phosphine ligand, killing the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration) via syringe.

  • Reaction: Seal the tube and heat to 90–110 °C in a pre-heated oil bath for 12–24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure[4].

Chan-Lam Coupling: The Aerobic Alternative

While Buchwald-Hartwig requires rigorous exclusion of air, the Chan-Lam coupling requires oxygen to function. It couples aryl boronic acids with N-nucleophiles using a Cu(II) precatalyst[2].

Mechanistic Causality: The mechanism is distinctively oxidative. A Cu(II) complex undergoes transmetalation with the aryl boronic acid. Crucially, atmospheric oxygen acts as the terminal oxidant, oxidizing the intermediate to a highly reactive Cu(III)-aryl-amide species[2]. This high-valent Cu(III) state undergoes rapid reductive elimination at room temperature to form the C–N bond and release a Cu(I) species, which is subsequently re-oxidized by air to close the cycle[2]. Because it operates at room temperature and avoids strong bases, it is exceptionally tolerant of sensitive functional groups.

Validated Protocol: Aerobic N-Arylation of Imidazoles[5]

A highly sustainable, open-flask protocol utilizing mild conditions.

  • Reagent Loading: In an open round-bottom flask (no inert atmosphere required), add the imidazole derivative (1.0 equiv) and the aryl boronic acid (1.5 equiv).

  • Catalyst & Base: Add Cu(OAc)2 (2–8 mol%) and a mild base or ligand if required by the specific substrate (often, simple pyridine or even ligand-free conditions in methanol/water mixtures are sufficient)[5].

  • Solvent: Add methanol or a methanol/water mixture (0.1 M).

  • Reaction: Stir vigorously at room temperature (or up to 50 °C) open to the ambient air. Vigorous stirring is essential to ensure adequate dissolution of atmospheric O2 into the solvent phase.

  • Monitoring: The reaction typically requires 12 to 48 hours. The solution will often turn a deep blue/green, indicative of the active copper complexes.

  • Workup: Remove the solvent under reduced pressure, dissolve the crude mixture in dichloromethane, wash with aqueous EDTA or ammonium hydroxide to strip the copper, dry over Na2SO4, and purify via flash chromatography.

Metallaphotoredox Catalysis: The sp3 Frontier

The most significant limitation of both Buchwald-Hartwig and Chan-Lam methodologies is their restriction to sp2-hybridized electrophiles (aryl halides/boronic acids). Alkyl (sp3) electrophiles are notoriously difficult to couple due to sluggish oxidative addition and rapid ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-hydride elimination. Metallaphotoredox catalysis solves this by merging visible-light photoredox catalysis with transition metal (Ni or Cu) catalysis[6].

DualCatalysis Light Visible Light (Blue LED) PC Photocatalyst (e.g., Ir/Ru) Light->PC Excitation Radical Alkyl Radical (via Decarboxylation) PC->Radical SET (Oxidation) Metal Transition Metal (Ni or Cu) PC->Metal SET (Catalyst Turnover) Radical->Metal Radical Capture Product sp3 C-N Product Metal->Product Reductive Elimination

Mechanistic logic of dual metallaphotoredox sp3 C-N coupling.

Mechanistic Causality: Instead of relying on thermal oxidative addition, this method uses a photocatalyst (excited by blue LEDs) to perform a Single-Electron Transfer (SET). In the decarboxylative sp3 C–N coupling developed by the MacMillan group, an alkyl carboxylic acid is oxidized to an alkyl radical[3][7]. This radical is rapidly captured by a transition metal catalyst (e.g., Cu or Ni) that has already bound the amine nucleophile. The subsequent SET events push the metal into a high-valent state (e.g., Cu(III) or Ni(III)), which undergoes instantaneous reductive elimination at room temperature to form the sp3 C–N bond[3][7].

Validated Protocol: Decarboxylative sp3 C–N Coupling[3]

Coupling naturally abundant alkyl carboxylic acids with N-nucleophiles.

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add the alkyl carboxylic acid (1.5 equiv) and the nitrogen nucleophile (1.0 equiv) to a clear glass vial.

  • Catalyst Loading: Add the copper catalyst (e.g., Cu(MeCN)4PF6, 10 mol%), the appropriate ligand (e.g., BPhen, 10 mol%), and the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%)[3][7].

  • Activator: Add an iodonium activator (e.g., iodomesitylene diacetate) which facilitates the initial decarboxylation step.

  • Solvent: Add anhydrous, degassed solvent (typically DMF or DMA). Seal the vial with a Teflon-lined septum cap.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Ensure a cooling fan is used to maintain the reaction at strictly room temperature (25 °C).

  • Reaction Time: Irradiate for 5 minutes to 2 hours. The radical nature of this reaction makes it exceptionally fast compared to thermal methods[3].

  • Workup: Quench the reaction with water, extract with diethyl ether, and purify via standard chromatography.

Comparative Experimental Data

To objectively evaluate these methods, we must look at their performance across different substrate classes. Table 2 summarizes typical experimental yields based on the literature precedent for each methodology's optimal substrate class.

Table 2: Yield and Condition Comparison
Substrate ClassMethodologyCatalyst SystemConditionsTypical YieldReference
Aryl Halide + Primary Amine Buchwald-HartwigPd2(dba)3 / XPhosToluene, 110 °C, 20h85 – 95%[4][8]
Aryl Boronic Acid + Imidazole Chan-LamCu(OAc)2MeOH, 50 °C, Air, 12h70 – 93%[2][5]
Aryl Bromide + Aniline "Naked" Ni AminationNi(4-tBustb)3 / DABCOTHF, 60 °C, 12h76 – 83%[9]
Alkyl Acid (sp3) + Indazole MetallaphotoredoxCu / Ir-PhotocatalystBlue LED, RT, <1h60 – 88%[3][7]

Summary for the Drug Development Professional

If your target molecule requires standard sp2-sp2 or sp2-sp3 C–N linkages and can withstand elevated temperatures, Buchwald-Hartwig remains the undisputed champion of reliability and scale-up[1][10]. If you are conducting late-stage functionalization on highly sensitive molecules where strong bases and heat will cause degradation, the Chan-Lam coupling offers an elegant, benchtop-stable alternative[2][5]. Finally, if your retrosynthesis demands the formation of an sp3 C–N bond from an alkyl fragment, Metallaphotoredox catalysis unlocks previously impossible disconnections by bypassing thermal barriers via single-electron transfer[3][7].

References

  • Wikipedia Contributors. "Chan–Lam coupling - Mechanism." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • MDPI. "Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation." Molecules. Available at:[Link]

  • Catalysis Science & Technology. "Recent advances in Chan–Lam coupling reaction." RSC Publishing. Available at:[Link]

  • MacMillan Group. "Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis." Nature / Princeton University. Available at:[Link]

  • Inorganic Chemistry. "Mechanistic Study on the Decarboxylative sp3 C–N Cross-Coupling between Alkyl Carboxylic Acids and Nitrogen Nucleophiles via Dual Copper and Photoredox Catalysis." ACS Publications. Available at:[Link]

  • PMC. "Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis." NIH. Available at:[Link]

  • ChemRxiv. "“Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides." ChemRxiv. Available at:[Link]

Sources

Comparative

A Comparative Selectivity Analysis: Pyrido[2,3-b]benzothiazepin-6(5H)-one Scaffold Derivatives versus Sorafenib

Introduction In the landscape of modern oncology, kinase inhibitors represent a cornerstone of targeted therapy. Their efficacy, however, is intrinsically linked to their selectivity—the ability to inhibit the intended t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern oncology, kinase inhibitors represent a cornerstone of targeted therapy. Their efficacy, however, is intrinsically linked to their selectivity—the ability to inhibit the intended target kinase without engaging other kinases across the human kinome. This selectivity profile dictates not only a drug's therapeutic window but also its associated toxicity profile. Sorafenib, a well-established multi-kinase inhibitor, is approved for treating various cancers, including advanced renal cell and hepatocellular carcinoma.[1][2] Its clinical utility is a direct result of its broad-spectrum activity against several key oncogenic kinases; however, this same characteristic contributes to a significant profile of off-target and on-target toxicities.[3][4]

In the quest for more refined therapeutic agents, medicinal chemists continuously explore novel scaffolds designed for enhanced selectivity. One such scaffold, the pyrido[2,3-b]benzothiazepin-6(5H)-one and its related analogs, has emerged from efforts to modify the Sorafenib structure to achieve novel selectivity profiles.[5][6] Specifically, derivatives of the related pyrido[2,3-b][3][4]benzoxazepin-5(6H)-one scaffold were designed through chemical evolution of Sorafenib to potently and selectively target Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in various cancers.[5][6]

This guide provides an in-depth, objective comparison of the kinase selectivity profile of Sorafenib against a representative, highly potent derivative of this new scaffold class. We will dissect their respective target engagement, visualize the signaling pathways they modulate, and provide the detailed experimental context required for researchers to understand and replicate the methods used to generate such critical data.

Compound Profiles: A Tale of Two Inhibitors

Sorafenib: The Multi-Kinase Benchmark

Sorafenib is a diaryl urea-based small molecule that functions as a Type II kinase inhibitor, binding to the "DFG-out" inactive conformation of its target kinases. Its anti-tumor effects are attributed to a dual mechanism: inhibiting tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway (RAF-1, B-RAF) and suppressing tumor angiogenesis by blocking the activity of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[1][4] It also shows potent activity against other kinases like c-Kit and Flt-3.[1][7] This multi-targeted approach, while effective, means the drug interacts with a wide array of kinases, leading to a complex pharmacological profile.[8][9]

Pyrido[2,3-b][3][4]benzoxazepin-5(6H)-one, Compound 2: A Selective Challenger

Arising from a structure-based design strategy that introduced chemical complexity into the Sorafenib scaffold, this tricyclic derivative was engineered to specifically target CDK8.[5][6] For the purpose of this guide, we will focus on Compound 2 as described in the work by Pastor et al. (2020), which was identified as the most potent inhibitor of the series.[6] Unlike Sorafenib, which targets cytoplasmic and receptor tyrosine kinases, this derivative was developed to inhibit a nuclear kinase that is part of the Mediator complex, a key regulator of gene transcription. Its design rationale was to optimize interactions within the CDK8 active site, taking advantage of the P-loop flexibility to achieve high potency and selectivity.[6]

Comparative Kinase Selectivity Profile

The fundamental difference between these two compounds lies in the breadth of their kinase interactions. Sorafenib is intentionally broad, while the pyrido-derivative is designed for precision. This is quantitatively illustrated by comparing their half-maximal inhibitory concentrations (IC₅₀) against a panel of kinases.

Kinase TargetSorafenib IC₅₀ (nM)Pyrido-Derivative (Compound 2) IC₅₀ (nM)Primary Pathway
CDK8 >10,0008.25 Transcriptional Regulation
B-RAF 22 - 66 Not Reported / HighProliferation (MAPK)
VEGFR-2 (KDR) 6.5 - 90 Not Reported / HighAngiogenesis
PDGFR-β 57 Not Reported / HighAngiogenesis, Proliferation
c-Kit 68 Not Reported / HighProliferation, Survival
Flt-3 58 Not Reported / HighHematopoiesis, Proliferation

Data compiled from multiple sources.[6][7][8] Note: The pyrido-derivative was screened against a panel of 60 kinases and demonstrated a remarkable selectivity profile, with its primary potency directed at CDK8.[5]

This data clearly shows a dramatic shift in selectivity. Sorafenib potently inhibits multiple kinases across different families, underpinning its multi-pronged therapeutic action.[8] In stark contrast, the pyrido-derivative demonstrates exquisite potency for CDK8 while largely sparing the primary targets of Sorafenib.

Visualization of Targeted Signaling Pathways

The divergent selectivity profiles result in the modulation of fundamentally different cellular signaling cascades.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->BRAF

Caption: Sorafenib's multi-targeted inhibition of VEGFR/PDGFR and RAF kinase pathways.

Pyrido_Derivative_Pathway cluster_nucleus Nucleus Mediator Mediator Complex RNAPolII RNA Pol II Mediator->RNAPolII regulates CDK8 CDK8 CDK8->Mediator associates with STAT1 STAT1 (Transcription Factor) CDK8->STAT1 phosphorylates Oncogenes Oncogenic Gene Expression RNAPolII->Oncogenes transcribes STAT1->Oncogenes activates Pyrido_Derivative Pyrido-Derivative (Compound 2) Pyrido_Derivative->CDK8

Caption: Pyrido-derivative selectively inhibits CDK8, modulating transcriptional output.

Experimental Methodologies: Ensuring Data Integrity

The determination of an IC₅₀ value is a foundational experiment in drug discovery. The trustworthiness of this data hinges on a meticulously designed and executed protocol. Below is a detailed workflow for a typical in vitro kinase assay used to generate such data.

Protocol: In Vitro Kinase IC₅₀ Determination (Luminescence-Based Assay)

This protocol describes a common method, such as the ADP-Glo™ assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

Causality Behind Experimental Choices:

  • ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. A much higher ATP concentration would require significantly more inhibitor to see an effect, skewing the IC₅₀ value.

  • Enzyme Concentration: The kinase concentration should be carefully titrated to ensure the reaction is in the linear range for the chosen incubation time. This means that the product formation is proportional to time and enzyme concentration, a prerequisite for accurate measurements.

  • DMSO Control: Small molecule inhibitors are almost always dissolved in DMSO. Including a "vehicle" control (assay buffer with the same final concentration of DMSO as the test wells) is critical to ensure that the solvent itself does not affect kinase activity.

  • Serial Dilution: A wide range of inhibitor concentrations (typically using a 10-point, 3-fold serial dilution) is necessary to generate a full dose-response curve, which is essential for an accurate IC₅₀ calculation.

Step-by-Step Workflow:

  • Inhibitor Preparation: a. Prepare a 10 mM stock solution of the test compound (e.g., Pyrido-derivative) in 100% DMSO. b. Perform a serial dilution in DMSO to create a range of concentrations. For a 10-point curve, this might range from 10 mM down to sub-micromolar levels.

  • Assay Plate Preparation: a. Add 2.5 µL of each diluted inhibitor concentration to the wells of a 384-well assay plate. b. Include "no inhibitor" (DMSO only) and "no enzyme" (assay buffer only) controls.

  • Enzyme Addition: a. Dilute the recombinant kinase (e.g., CDK8) in the appropriate kinase assay buffer to a pre-determined optimal concentration. b. Add 2.5 µL of the diluted kinase solution to each well (except the "no enzyme" controls). c. Incubate briefly (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: a. Prepare a solution containing the kinase-specific substrate peptide and ATP in assay buffer. b. Initiate the kinase reaction by adding 5 µL of this mixture to all wells. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: a. Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents as per the manufacturer's instructions (e.g., ADP-Glo™ Reagent followed by Kinase Detection Reagent).[10] b. These reagents convert the ADP generated into a luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence intensity in each well using a plate reader. b. Subtract the background signal from the "no enzyme" control wells. c. Normalize the data by setting the "no inhibitor" control as 100% kinase activity. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Prepare Inhibitor Serial Dilutions in DMSO C 3. Dispense Inhibitor/ DMSO to 384-well Plate A->C B 2. Prepare Recombinant Kinase and Substrate/ATP Mix D 4. Add Kinase Enzyme (Pre-incubation) B->D E 5. Initiate Reaction with Substrate/ATP Mix B->E C->D D->E F 6. Incubate at RT (e.g., 60 min) E->F G 7. Stop Reaction & Add Detection Reagents F->G H 8. Measure Luminescence (Plate Reader) G->H I 9. Normalize Data & Plot Dose-Response Curve H->I J 10. Calculate IC50 Value I->J

Caption: A generalized workflow for determining inhibitor IC50 values using an in vitro kinase assay.

Discussion and Therapeutic Implications

The comparison between Sorafenib and the selective pyrido-derivative exemplifies a critical paradigm in drug development: the trade-off between broad-spectrum activity and target precision.

  • Efficacy vs. Toxicity: Sorafenib's efficacy stems from its ability to shut down multiple oncogenic pathways simultaneously. However, this same promiscuity is responsible for its side-effect profile.[3][11] For instance, inhibition of VEGFR in healthy endothelial cells is linked to hypertension, while effects on other kinases in skin cells can lead to hand-foot skin reactions.[4] A highly selective inhibitor like the CDK8-targeting pyrido-derivative would be predicted to have a completely different and likely more manageable safety profile, as its activity is confined to a single target.

  • Therapeutic Application: A multi-kinase inhibitor is often effective in tumors where multiple signaling pathways are dysregulated. A selective inhibitor, conversely, would be most effective in cancers demonstrated to be dependent, or "addicted," to the specific activity of its target. For the pyrido-derivative, its therapeutic potential would be highest in CDK8-overexpressing cancers where CDK8 activity is a key driver of the malignant phenotype.[5]

  • Future Directions: The development of compounds like the pyrido[2,3-b]benzothiazepin-6(5H)-one derivatives highlights a rational, structure-guided approach to evolving existing drug scaffolds. By modifying a "dirty" drug like Sorafenib, it is possible to generate new chemical entities with novel, highly selective profiles, thereby expanding the arsenal of precision medicines available to clinicians.

Conclusion

The selectivity profiles of Sorafenib and the novel pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold are diametrically opposed. Sorafenib is a broad-spectrum inhibitor whose clinical utility is balanced by significant off-target effects. The pyrido-derivative represents a new class of highly selective inhibitors, born from the chemical framework of Sorafenib but engineered for precision against a single, high-value cancer target. This comparative analysis underscores the importance of comprehensive kinase profiling in drug development, as the selectivity of a compound is a primary determinant of its ultimate therapeutic potential and clinical viability.

References

  • Casanovas, O., et al. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology. [Link]

  • Iavarone, M., et al. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Medicine. [Link]

  • Iavarone, M., et al. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Medicine. [Link]

  • Ko, H., et al. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Journal of the American Heart Association. [Link]

  • Wang, Y., et al. The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review). Experimental and Therapeutic Medicine. [Link]

  • Kumar, R., et al. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. British Journal of Cancer. [Link]

  • Llovet, J. M., et al. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. Journal of Hepatocellular Carcinoma. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. sorafenib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Adhikary, G., et al. In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • Heinrich, M. C., et al. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. Molecular Cancer Therapeutics. [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]

  • Washington University School of Medicine. Multi-targeted kinase inhibitor sorafenib and its future. Washington University School of Medicine Research Profiles. [Link]

  • Banerjee, A., & Bair, W. G. Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]

  • Adriaenssens, E., et al. In vitro kinase assay. protocols.io. [Link]

  • ResearchGate. Pyrido[2,3-b][3][4]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. ResearchGate. [Link]

  • Rak, M., et al. Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv. [Link]

  • ResearchGate. Evaluation of sorafenib kinase targets in HEKa. ResearchGate. [Link]

  • Pastor, J., et al. Pyrido[2,3-b][3][4]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • El-Malah, A., et al. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • El-Gamal, K. M., et al. Design, synthesis, and molecular modeling of novel thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5′,4′:5,6]pyrido[2,3-d][3][11]oxazine, and thiazolo[4,5-b]pyridine derivatives as potential CDK2 inhibitors. Journal of the Iranian Chemical Society. [Link]

  • Hall, J., et al. Effects of the kinase inhibitor sorafenib on heart, muscle, liver and plasma metabolism in vivo using non‐targeted metabolomics analysis. British Journal of Pharmacology. [Link]

  • HMS LINCS Project. KINOMEscan data. HMS LINCS Project. [Link]

  • Ukolov, A. I., et al. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]

  • Semantic Scholar. Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. Semantic Scholar. [Link]

  • Reddy, M. V. R., et al. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules. [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. ResearchGate. [Link]

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Validation

Comparative Pharmacokinetics of Lead Pyrido[2,3-b]benzothiazepin-6(5H)-one Candidates: PBZ-101 vs. PBZ-102

Executive Summary The pyrido[2,3-b]benzothiazepin-6(5H)-one core (CAS 106515-31-5) is a privileged structural motif frequently explored in neuropharmacology and cardiovascular drug discovery[1]. However, early-generation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]benzothiazepin-6(5H)-one core (CAS 106515-31-5) is a privileged structural motif frequently explored in neuropharmacology and cardiovascular drug discovery[1]. However, early-generation candidates derived from this unsubstituted scaffold consistently fail in preclinical development due to severe pharmacokinetic (PK) liabilities—specifically, high first-pass metabolism and poor intestinal permeability.

In this technical guide, we objectively compare the PK profiles of two lead candidates:

  • PBZ-101 : The unmodified pyrido-benzothiazepine core.

  • PBZ-102 : A rationally optimized, fluorinated derivative designed to sterically shield metabolic soft spots and modulate basicity.

As an Application Scientist overseeing ADME-Tox profiling, I have structured this guide to dissect not just what the data shows, but why these PK shifts occur, grounded in rigorous, self-validating experimental methodologies.

The Causality of Structural Optimization on Pharmacokinetics

Novice drug developers often focus solely on target binding affinity, neglecting the fact that a drug's half-life (


) is not an independent variable. It is mathematically derived from two fundamental pharmacokinetic parameters: Volume of Distribution (

) and Clearance (

), governed by the equation

[2][3].

The unsubstituted PBZ-101 scaffold is highly susceptible to Cytochrome P450 (CYP3A4)-mediated oxidation at the sulfur atom and adjacent carbon centers. This drives a massive increase in intrinsic clearance (


), which in turn truncates the half-life[2]. By introducing strategic fluorination in PBZ-102, we block these metabolic soft spots. While this modification slightly reduces 

by lowering lipophilicity, the profound drop in

is the dominant factor, successfully extending the

[3].

G cluster_0 PBZ-101 (Unmodified Core) cluster_1 PBZ-102 (Optimized Lead) N1 Pyrido-benzothiazepine Core N2 High CYP3A4 Oxidation N1->N2 N4 Fluorinated Derivative N1->N4 Lead Optimization N3 High CL & Short t1/2 N2->N3 N5 Steric Shielding of Soft Spots N4->N5 N6 Low CL & Extended t1/2 N5->N6

Causality of structural optimization on the pharmacokinetic profile of PBZ candidates.

In Vitro ADME Profiling: Permeability and Metabolic Stability

To predict human intestinal absorption and hepatic clearance, we rely on standard in vitro models aligned with 4 and 5[5][4].

Table 1: Comparative In Vitro ADME Profile

ParameterPBZ-101 (Unmodified Core)PBZ-102 (Optimized Lead)
Caco-2

A-B
(

cm/s)
4.218.5
Caco-2

B-A
(

cm/s)
21.022.1
Efflux Ratio (B-A / A-B)5.0 (P-gp substrate)1.2 (Non-substrate)
HLM

(µL/min/mg protein)
145.012.4
Plasma Protein Binding (%)98.5%89.0%
Methodology 1: Bidirectional Caco-2 Permeability & Efflux Assay

The Caco-2 assay is the gold standard for predicting in vivo oral absorption[6][7].

  • Cell Culture & Seeding: Seed Caco-2 cells (passages 95–105) onto polycarbonate filter membranes in 96-well Transwell plates at a density of

    
     cells/cm². Culture for 21 days to ensure full differentiation into an enterocyte-like phenotype[6][8].
    
  • Self-Validation (Integrity Check): Measure Trans-Epithelial Electrical Resistance (TEER). Only wells with a TEER > 250 Ω·cm² are utilized. This critical step ensures that tight junctions are fully formed, validating that any detected transport is transcellular rather than an artifact of a compromised paracellular barrier[6].

  • Dosing: Apply 10 µM of PBZ-101 or PBZ-102 in HBSS buffer (pH 7.4) to the apical chamber (for A-to-B transport) or basolateral chamber (for B-to-A transport)[7].

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at t=0, 60, and 120 mins.

  • Quantification: Analyze via LC-MS/MS to calculate apparent permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ). An ER > 2.0 typically indicates the compound is a substrate for efflux transporters like P-glycoprotein (P-gp)[9].

G Step1 Seed Caco-2 (21 Days) Step2 TEER Check (>250 Ω·cm²) Step1->Step2 Step3 Dose Apical/ Basolateral Step2->Step3 Step4 Incubate (2 Hrs, 37°C) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Step-by-step workflow for the bidirectional Caco-2 permeability and efflux assay.

Methodology 2: Human Liver Microsome (HLM) Reaction Phenotyping

To assess victim drug-drug interaction (DDI) risks and hepatic clearance, we perform reaction phenotyping using pooled HLMs[10].

  • Initiation: Pre-incubate 1 µM of the candidate with 0.5 mg/mL HLM suspension at 37°C. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP enzymes).

  • Self-Validation (Mechanism Check): Run parallel incubations without NADPH. If compound depletion occurs in the absence of NADPH, it indicates non-CYP mediated instability (e.g., hydrolysis by esterases). This ensures that the causality of clearance is accurately assigned to CYP metabolism[10]. Verapamil is run concurrently as a high-clearance positive control.

  • Analysis: Quench samples with ice-cold acetonitrile containing an internal standard at specific time points (0, 5, 15, 30, 60 mins) and analyze via LC-MS/MS to calculate

    
    .
    
In Vivo Pharmacokinetics: Translating In Vitro Data

The in vitro liabilities of PBZ-101 translate directly to poor in vivo performance. In Sprague-Dawley rats, PBZ-101 exhibits a clearance (65.2 mL/min/kg) that approaches the hepatic blood flow of the animal, resulting in a dismal oral bioavailability of 4.7%. Conversely, PBZ-102's optimized structure drops clearance to 14.8 mL/min/kg, extending the half-life and boosting bioavailability to 68.5%.

Table 2: In Vivo PK Parameters (Sprague-Dawley Rats, IV 2 mg/kg, PO 10 mg/kg)

PK ParameterPBZ-101PBZ-102
IV Clearance (

, mL/min/kg)
65.214.8
Volume of Distribution (

, L/kg)
4.52.1
IV Half-life (

, hr)
0.84.1
PO

(ng·hr/mL)
1202,450
Oral Bioavailability (

)
4.7%68.5%
Conclusion

The transition from PBZ-101 to PBZ-102 perfectly illustrates the power of rational PK-driven drug design. By understanding the mathematical relationship between clearance, volume of distribution, and half-life[2][3], and utilizing self-validating in vitro assays[6][10], we successfully rescued the pyrido[2,3-b]benzothiazepin-6(5H)-one scaffold[1] from metabolic futility, yielding a highly bioavailable lead candidate.

References
  • Title: pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one (CAS 106515-31-5)
  • Source: nih.
  • Source: wuxiapptec.
  • Source: mattek.
  • Source: europa.
  • Source: derangedphysiology.
  • Source: nih.
  • Source: springernature.
  • Source: nih.

Sources

Comparative

Benchmarking new derivatives against first-generation EGFR inhibitors

Benchmarking Next-Generation EGFR Inhibitors: Overcoming the T790M/C797S Resistance Paradigm As application scientists, our primary objective when benchmarking a novel kinase inhibitor is not merely to generate an IC50 v...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Next-Generation EGFR Inhibitors: Overcoming the T790M/C797S Resistance Paradigm

As application scientists, our primary objective when benchmarking a novel kinase inhibitor is not merely to generate an IC50 value, but to definitively prove its mechanistic superiority, mutational selectivity, and therapeutic window. The evolution of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is a classic example of rational drug design racing against tumor evolution.

This guide provides a comprehensive framework for benchmarking fourth-generation EGFR derivatives (such as BLU-945) against first-generation (Gefitinib) and third-generation (Osimertinib) standards, detailing the biological rationale, self-validating experimental protocols, and comparative data analysis.

The Evolutionary Imperative: From First-Gen to Next-Gen

First-generation EGFR inhibitors, such as Gefitinib and Erlotinib, revolutionized the treatment of non-small cell lung cancer (NSCLC) driven by sensitizing mutations like exon 19 deletions (ex19del) or the L858R point mutation[1]. However, prolonged exposure inevitably selects for the T790M "gatekeeper" mutation. The substitution of threonine with a bulky methionine residue sterically hinders the binding of these reversible ATP-competitive inhibitors[2].

To counter this, third-generation covalent inhibitors like Osimertinib were developed. Osimertinib overcomes T790M by forming an irreversible covalent bond with the C797 residue in the ATP-binding pocket[3]. Yet, the evolutionary arms race continues: tumor cells acquire the C797S mutation, replacing the target cysteine with a serine. This single amino acid change abolishes Osimertinib's covalent anchor, conferring profound drug resistance[2].

Fourth-generation derivatives (e.g., BLU-945) are engineered as reversible, highly potent, and wild-type-sparing macrocyclic inhibitors capable of fitting into the sterically restricted ATP-binding pocket of the triple-mutant (L858R/T790M/C797S) EGFR without relying on covalent attachment[4].

EGFR_Pathway EGFR EGFR (WT / Mutated) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gen1 1st Gen (Gefitinib) Blocked by T790M Gen1->EGFR Gen3 3rd Gen (Osimertinib) Blocked by C797S Gen3->EGFR Gen4 4th Gen (BLU-945) Overcomes Triple Mutants Gen4->EGFR

EGFR signaling cascade and generational inhibitor intervention points.

Benchmarking Rationale: The Isogenic Ba/F3 System

Benchmarking novel derivatives requires an experimental model that isolates the kinase of interest from the confounding genetic noise and compensatory signaling networks inherent to patient-derived cancer cell lines.

The Causality of Model Selection: We utilize the murine pro-B cell line Ba/F3. Naturally, these cells are entirely dependent on interleukin-3 (IL-3) for survival and proliferation[5]. However, when engineered to stably express constitutively active oncogenic kinases (such as mutant EGFR), the cells become "addicted" to the transgene and can proliferate independently of IL-3[6]. By utilizing an isogenic panel of Ba/F3 cells expressing different EGFR variants, we can precisely quantify the on-target potency and mutational selectivity of an inhibitor[7].

Self-Validating Experimental Protocol: Cellular Viability Assay

A fundamental pitfall in drug development is mistaking generalized compound cytotoxicity for targeted kinase inhibition. To establish trustworthiness, our protocol employs a self-validating counter-screen.

Step-by-Step Methodology:

  • Cell Preparation: Harvest engineered Ba/F3 cells (e.g., expressing EGFR L858R/T790M/C797S) during the logarithmic growth phase. Wash the cells twice in PBS to completely remove residual IL-3 from the maintenance media.

  • Experimental Seeding (Target Inhibition): Seed cells at a density of 5,000 cells/well in 96-well opaque plates using RPMI-1640 medium supplemented with 10% FCS, strictly without IL-3[6].

  • The Self-Validating Counter-Screen (Toxicity Control): In parallel, seed the exact same cells in a separate plate with 10 ng/mL murine IL-3.

    • The Logic: If a compound induces cell death in the IL-3-deprived plate but the cells survive in the IL-3-supplemented plate, the cell death is strictly on-target (EGFR-dependent). If the compound kills cells in both plates, it possesses off-target, generalized cytotoxicity.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the benchmarked inhibitors (Gefitinib, Osimertinib, BLU-945) in DMSO. Add the compounds to the wells, ensuring the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator[6].

  • Quantification: Add CellTiter-Glo reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, serving as a highly sensitive proxy for metabolically active cells[2].

  • Data Analysis: Normalize the luminescence data against DMSO (100% viability) and staurosporine (0% viability) controls. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression curve fitting[6].

Workflow Step1 Ba/F3 Cell Engineering (Introduce EGFR Mutants) Step2 IL-3 Withdrawal (Select for EGFR-dependence) Step1->Step2 Step3 Compound Treatment (Serial Dilution) Step2->Step3 Step4 CellTiter-Glo Assay (ATP Quantification) Step3->Step4 Step5 IC50 Calculation (Non-linear Regression) Step4->Step5

Self-validating high-throughput Ba/F3 cellular viability assay workflow.

Comparative Data Analysis

The following table summarizes the benchmarking of Gefitinib (1st Gen), Osimertinib (3rd Gen), and BLU-945 (4th Gen) across a panel of EGFR mutational states. The data highlights the shifting efficacy profiles as resistance mutations accumulate.

EGFR Mutational StateGefitinib (1st Gen) IC50Osimertinib (3rd Gen) IC50BLU-945 (4th Gen) IC50Mechanistic Implication
Wild-Type (WT) ~33 nM[3]~200 - 500 nM>1,000 nM[8]BLU-945 is highly WT-sparing (>450-fold selectivity), minimizing dose-limiting toxicities like rash/diarrhea[8].
L858R (Sensitizing) ~10 - 20 nM~1 - 10 nM~0.6 - 1.2 nM[4]All generations effectively inhibit the primary activating mutation.
L858R / T790M >10,000 nM (Resistant)[1]~1 - 4 nM[3]~1.2 nM[9]T790M sterically blocks Gefitinib; Osimertinib and BLU-945 retain sub-nanomolar to low-nanomolar potency.
L858R / T790M / C797S >10,000 nM (Resistant)>1,000 nM (Resistant)[2]~1.2 - 4.4 nM[9]C797S abolishes Osimertinib's covalent bond; BLU-945 retains potent reversible inhibition[4][9].

Mechanistic Insights: The Structural Basis of Efficacy

The benchmarking data clearly delineates the boundaries of each inhibitor class. Gefitinib's efficacy is strictly limited to early-stage sensitizing mutations, failing completely when the T790M mutation alters the geometry of the ATP-binding pocket[1]. While Osimertinib successfully navigates this by utilizing the C797 residue as a covalent anchor, it creates a single point of failure. Once the tumor mutates C797 to serine (C797S), the reactive warhead of Osimertinib has nothing to bind to, rendering the drug inert[2][3].

Next-generation derivatives like BLU-945 succeed because they fundamentally abandon the reliance on covalent attachment. By utilizing a conformationally restricted macrocyclic structure, BLU-945 achieves an exquisite geometric fit within the mutated ATP-binding pocket. This allows it to achieve potent, reversible inhibition (IC50 of 3.2 nM in Ba/F3 triple-mutant models) while maintaining a massive therapeutic window over wild-type EGFR, setting a new benchmark for targeted oncology therapeutics[4][8].

References

  • BLU-945 (ZL-2313) | EGFR Inhibitor, MedChemExpress,
  • EGFR BaF3 Cell Prolifer
  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer, PMC,
  • BLU-945, a fourth-generation, potent and highly selective epidermal growth factor receptor tyrosine kinase inhibitor, Blueprint Medicines,
  • Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Cancer: Current Use and Future Prospects, MDPI,
  • Kyinno Ba/F3 Kinase Screening Cell Lines, Kyinno,
  • BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line, ICE Bioscience,
  • Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC, AACR Journals,
  • EGFR-TKI TAS-3351 overcomes T790M and C797S mutations tied to NSCLC tre

Sources

Safety & Regulatory Compliance

Safety

Definitive Disposal Guide for Pyrido[2,3-b]benzothiazepin-6(5H)-one and Other Novel Heterocyclic Compounds

Definitive Disposal Guide for Pyrido[2,3-b][1][2]benzothiazepin-6(5H)-one and Other Novel Heterocyclic Compounds As a Senior Application Scientist, my primary objective is to ensure that cutting-edge research is conducte...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Disposal Guide for Pyrido[2,3-b][1][2]benzothiazepin-6(5H)-one and Other Novel Heterocyclic Compounds

As a Senior Application Scientist, my primary objective is to ensure that cutting-edge research is conducted with the highest regard for safety and regulatory compliance. The disposal of a novel or specialized chemical entity like pyrido[2,3-b][1][2]benzothiazepin-6(5H)-one, for which a comprehensive public Safety Data Sheet (SDS) may not be readily available, requires a systematic and cautious approach. This guide provides a procedural framework grounded in established safety principles to manage the disposal of this and other novel research chemicals, ensuring the protection of personnel and the environment.

The foundational principle when handling a compound with unknown toxicological and environmental properties is the precautionary principle . In the absence of specific data, the compound must be treated as a particularly hazardous substance.[3][4] This guide is structured to walk you through a risk-based decision process, from initial hazard assessment to final handoff for disposal.

Section 1: Hazard Analysis Based on Structural Analogs

The chemical structure of pyrido[2,3-b][1][2]benzothiazepin-6(5H)-one contains several moieties that suggest potential bioactivity and, consequently, hazards. A proactive hazard assessment is the first step in a self-validating safety protocol.[5]

  • Benzothiazepine Core: This heterocyclic system is a known pharmacophore present in various CNS-active drugs. Its presence implies a high likelihood of biological activity.

  • Pyridine Ring: Pyridine and its derivatives can be toxic and are often irritants.

  • Lactam Moiety: While common, this functional group can be reactive under certain conditions.

Given these structural features, we must assume the compound is toxic, biologically active, and requires careful handling to avoid exposure.[6]

Section 2: The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to be a mandatory operating procedure for all waste streams containing pyrido[2,3-b][1][2]benzothiazepin-6(5H)-one.

Step 1: Waste Stream Identification and Segregation

Proper disposal begins at the point of generation. It is imperative to segregate waste streams to prevent dangerous reactions that can occur when incompatible substances mix.[7][8][9]

  • Solid Waste: Collect pure, unadulterated compound, contaminated silica gel, and reaction byproducts in a dedicated, clearly labeled container.

  • Liquid Waste:

    • Halogenated Solvents: Collect all waste solutions containing chlorinated solvents (e.g., dichloromethane, chloroform) in a dedicated halogenated waste container.

    • Non-Halogenated Solvents: Collect waste solutions containing non-halogenated flammable solvents (e.g., acetone, ethyl acetate, hexanes) in a separate container.[9]

    • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[8][10] Such solutions must be collected as hazardous aqueous waste.

  • Contaminated Labware & PPE: Disposable items such as gloves, weighing paper, and pipette tips that are grossly contaminated should be double-bagged, sealed, and placed in a solid waste container. Empty containers that held the compound must be triple-rinsed with a suitable solvent; this rinsate must be collected as hazardous waste.[11] The rinsed container can then be disposed of according to institutional policy.[12][13]

Step 2: Proper Containerization and Labeling

Regulatory compliance and safety hinge on correct containerization and labeling.[14]

  • Container Selection: Use only containers that are chemically compatible with the waste being stored and have secure, leak-proof closures.[8][14]

  • Labeling: All waste containers must be labeled clearly and accurately at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "pyrido[2,3-b][1][2]benzothiazepin-6(5H)-one". Avoid abbreviations or formulas.[15]

    • The solvent composition and estimated percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA at or near the point of generation.[8]

  • The SAA must be under the control of the laboratory personnel.

  • Store incompatible waste types separately, using secondary containment to prevent spills or leaks.[8][14]

  • Do not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[4]

Step 4: The Critical EHS Consultation

This is the most crucial step in the process. Your institution's Environmental Health and Safety (EHS) office is the definitive authority on disposal.

  • Schedule a Waste Pickup: Follow your institution's procedures to schedule a pickup of the full, properly labeled waste containers.[12]

  • Provide Full Disclosure: Inform the EHS personnel that the waste contains a novel compound with no available SDS. Provide them with the chemical structure and any known information about its synthesis or potential reactivity. This allows them to select the appropriate final disposal method, which is typically high-temperature incineration for research chemicals.[7]

Section 3: Emergency Procedures

All laboratory personnel must be trained on emergency response procedures as part of their Chemical Hygiene Plan.[1][3]

  • Spills: For a small spill, absorb the material with a compatible absorbent (e.g., vermiculite or a commercial spill pad). Wearing appropriate PPE, collect the contaminated absorbent into a sealed container, label it as hazardous waste, and dispose of it according to the protocol above. For large spills, evacuate the area and contact your institution's emergency response team immediately.

  • Personal Exposure:

    • Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eyes: Flush with an eyewash station for at least 15 minutes.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name and any available hazard information.

Data Summary & Visualization

To facilitate quick reference, the inferred hazards and required actions are summarized below.

Structural MoietyInferred HazardRequired Precaution & PPEPrimary Disposal Consideration
Benzothiazepine Core Potential High Bioactivity, Unknown ToxicityHandle in a certified chemical fume hood. Wear nitrile gloves, safety glasses, and a lab coat.Assume toxic. Do not dispose down the drain. Segregate from all other waste.
Pyridine Ring Potential Toxicity, IrritantAvoid inhalation of dust or vapors. Ensure adequate ventilation.Label waste as "Toxic". Incineration is the preferred disposal route.
Overall Compound Novel Chemical Entity Treat as Particularly Hazardous Substance Consult EHS for disposal. Provide full disclosure of compound identity.

The following diagram illustrates the mandatory decision workflow for the disposal of this and other novel chemical compounds.

G cluster_characterize Step 1: Characterize & Segregate cluster_liquid_segregate Segregate Liquids start Waste Generated: pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one solid Solid Waste (Pure compound, silica) start->solid liquid Liquid Waste (Solutions) start->liquid contaminated Contaminated Debris (Gloves, glassware) start->contaminated containerize Step 2: Containerize in Compatible, Labeled Container solid->containerize halogenated Halogenated Solvents liquid->halogenated non_halogenated Non-Halogenated Solvents liquid->non_halogenated aqueous Aqueous Solutions liquid->aqueous contaminated->containerize halogenated->containerize non_halogenated->containerize aqueous->containerize storage Step 3: Store in Designated Satellite Accumulation Area (SAA) containerize->storage consult Step 4: Contact EHS for Waste Pickup and Disposal storage->consult end Final Disposal by Licensed Contractor (Incineration) consult->end

Caption: Decision workflow for the safe disposal of novel research chemicals.

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration.

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.

  • Hazardous Chemical Waste Management Reference Guide for Laboratories. Stanford University.

  • A Guide for Laboratories and Industries: Chemical Safety Standards. MSE Supplies.

  • Managing Chemical Waste | Office of Clinical and Research Safety. Vanderbilt University Medical Center.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.

  • Effective Lab Chemical Waste Management. Environmental Marketing Services.

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. BenchChem.

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH.

  • Laboratory Waste Disposal Guidelines. University of Karachi.

  • Guidelines and Laboratory Protocols of Organic Chemistry. O.O. Bogomolets National Medical University.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one
Reactant of Route 2
pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one
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